2-(2-Aminophenyl)propan-2-ol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 76547. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-aminophenyl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-9(2,11)7-5-3-4-6-8(7)10/h3-6,11H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZXREFASOUJZAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40291576 | |
| Record name | 2-(2-aminophenyl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40291576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15833-00-8 | |
| Record name | 15833-00-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76547 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(2-aminophenyl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40291576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 2-(2-Aminophenyl)propan-2-ol via Grignard Reaction
Executive Summary
This guide provides an in-depth technical overview of a robust and scalable method for the synthesis of 2-(2-aminophenyl)propan-2-ol, a valuable tertiary alcohol intermediate in pharmaceutical and materials science research. The core of this synthesis is the nucleophilic addition of a methyl Grignard reagent to the ketone functionality of 2-aminoacetophenone. We will explore the underlying reaction mechanism, provide a detailed, field-proven experimental protocol, and discuss critical process parameters, optimization strategies, and potential challenges. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding and practical execution of this important carbon-carbon bond-forming reaction.
Introduction: Strategic Importance and Synthetic Overview
Tertiary benzylic alcohols, such as this compound, are pivotal structural motifs in medicinal chemistry. The presence of a chiral center and multiple functional handles—a hydroxyl group, an aniline moiety, and a phenyl ring—makes this compound a versatile building block for the synthesis of complex molecular architectures with potential biological activity.
The most direct and efficient synthetic route to this target molecule from 2-aminoacetophenone is the Grignard reaction.[1][2] This organometallic reaction is a cornerstone of organic synthesis, enabling the formation of new carbon-carbon bonds with high reliability.[3] The strategy involves the reaction of 2-aminoacetophenone with methylmagnesium bromide (CH₃MgBr). The nucleophilic methyl group from the Grignard reagent attacks the electrophilic carbonyl carbon of the ketone, leading to the formation of a tertiary alcohol upon acidic workup.[4][5][6]
A key scientific challenge in this specific synthesis is the presence of an acidic primary amine (-NH₂) on the starting material. Grignard reagents are not only potent nucleophiles but also exceptionally strong bases.[1][7] Consequently, the Grignard reagent can react with the N-H protons in a non-productive acid-base reaction. This guide will detail a protocol that overcomes this challenge by using a strategic excess of the Grignard reagent, a common and effective approach in such cases.
Reaction Mechanism and Scientific Principles
The synthesis proceeds via a nucleophilic addition mechanism, a fundamental reaction of carbonyl compounds.[7][8]
-
Acid-Base Reaction (Initial Step): Upon introduction of methylmagnesium bromide, the first equivalent acts as a base, deprotonating the more acidic primary amine to form a magnesium anilide salt. This step is kinetically rapid. While this consumes one equivalent of the valuable reagent, it passivates the amine group, preventing further side reactions.
-
Nucleophilic Addition: A second equivalent of the methyl Grignard reagent then functions as the nucleophile. The highly polarized carbon-magnesium bond delivers a carbanionic methyl group (CH₃⁻) to the electrophilic carbonyl carbon of the magnesium anilide intermediate.[7] This attack breaks the carbonyl π-bond, transferring the electron pair to the oxygen atom and forming a tetrahedral magnesium alkoxide intermediate.[9]
-
Protonation (Workup): The reaction is quenched with a weak acid, typically a saturated aqueous solution of ammonium chloride (NH₄Cl). This step serves two purposes: it protonates the tertiary alkoxide to yield the final this compound product and protonates the magnesium anilide to regenerate the primary amine. It also neutralizes any unreacted Grignard reagent.
Alternative Strategy: Amine Protection
For substrates sensitive to strong bases or for syntheses where maximizing reagent efficiency is critical, protecting the amine group is a viable alternative.[10][11] The amine can be converted into a non-acidic functional group, such as a tert-butoxycarbonyl (Boc) carbamate, prior to the Grignard reaction.[12][13] This strategy, however, introduces two additional steps into the overall sequence: protection and subsequent deprotection, increasing process complexity and cost. For the synthesis of the title compound, the use of excess Grignard reagent is generally more efficient.
Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis and assumes standard laboratory equipment and safety procedures.
Reagents and Materials
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| 2-Aminoacetophenone | 135.17 | 5.00 g | 36.99 | 1.0 |
| Methylmagnesium Bromide (3.0 M in THF) | - | 30.8 mL | 92.48 | 2.5 |
| Anhydrous Tetrahydrofuran (THF) | - | 100 mL | - | - |
| Saturated Aqueous NH₄Cl Solution | - | 75 mL | - | - |
| Ethyl Acetate | - | 150 mL (for ext.) | - | - |
| Brine (Saturated NaCl Solution) | - | 50 mL | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | ~10 g | - | - |
Step-by-Step Procedure
-
Reaction Setup: Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet/outlet. Flame-dry all glassware under a stream of nitrogen and allow it to cool to room temperature.
-
Reagent Preparation: Dissolve 2-aminoacetophenone (5.00 g, 36.99 mmol) in 50 mL of anhydrous THF and add it to the reaction flask.
-
Inert Atmosphere: Purge the flask with nitrogen for 5 minutes. Maintain a positive nitrogen pressure throughout the reaction.
-
Cooling: Cool the reaction flask to 0 °C using an ice-water bath.
-
Grignard Addition: Transfer the methylmagnesium bromide solution (30.8 mL, 92.48 mmol) to the dropping funnel. Add the Grignard reagent dropwise to the stirred solution of 2-aminoacetophenone over 30 minutes. An initial exothermic reaction and gas evolution (from trace moisture) may be observed. Maintain the internal temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours to ensure the reaction goes to completion.
-
Quenching (Workup): Cool the reaction flask back to 0 °C in an ice-water bath. Cautiously and slowly add 75 mL of saturated aqueous ammonium chloride solution dropwise to quench the reaction. This step is exothermic.
-
Extraction: Transfer the mixture to a separatory funnel. Add 50 mL of ethyl acetate and shake well. Separate the organic layer. Extract the aqueous layer twice more with 50 mL portions of ethyl acetate.
-
Washing and Drying: Combine the organic extracts and wash them with 50 mL of brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a pure solid.
Visualizations: Reaction and Workflow
Overall Reaction Scheme
Caption: Synthesis of this compound from 2-aminoacetophenone.
Reaction Mechanism
Caption: Stepwise mechanism of the Grignard reaction.
Experimental Workflow
Caption: Summary of the experimental workflow.
Product Characterization
The identity and purity of the synthesized this compound (CAS: 15833-00-8) should be confirmed using standard analytical techniques.[14][15][16][17]
-
Appearance: White to off-white solid.
-
Molecular Formula: C₉H₁₃NO[14]
-
¹H NMR: Expected signals for aromatic protons, amine protons (broad singlet), a hydroxyl proton (broad singlet), and two equivalent methyl groups (singlet).
-
¹³C NMR: Expected signals for aromatic carbons, the quaternary carbon bearing the hydroxyl group, and the methyl carbons.
-
IR Spectroscopy: Characteristic absorptions for O-H stretching (broad, ~3400 cm⁻¹), N-H stretching (two bands, ~3300-3500 cm⁻¹), and C-N stretching.
-
Mass Spectrometry (GC-MS): Molecular ion peak (M⁺) at m/z = 151, and characteristic fragmentation patterns.[14]
Troubleshooting and Optimization
| Issue | Potential Cause | Recommended Solution |
| Low Yield / Recovery of Starting Material | 1. Incomplete reaction. 2. Insufficient Grignard reagent (due to moisture). 3. Enolization of the ketone.[8][18] | 1. Increase reaction time or gently warm the mixture. 2. Ensure all glassware and solvents are scrupulously dry. Use a slight excess of Grignard reagent. 3. Maintain low temperature during addition. |
| Formation of Biphenyl Byproduct (from CH₃MgBr) | Reaction of Grignard reagent with THF (less common with commercial solutions). | Use fresh, high-quality Grignard reagent and avoid unnecessarily high reaction temperatures or prolonged reaction times. |
| Difficult Purification | Emulsion formation during workup. | Add more brine during the washing step to break the emulsion. Perform a gentle, slow extraction. |
| No Reaction | Inactive magnesium surface (if preparing Grignard in situ); wet reagents. | Use freshly opened anhydrous solvents. If preparing the reagent, activate magnesium with iodine or 1,2-dibromoethane. |
Conclusion
The synthesis of this compound from 2-aminoacetophenone via the Grignard reaction is a highly effective and reliable transformation. By employing a strategic excess of methylmagnesium bromide to account for the acidic amine proton, the desired tertiary alcohol can be obtained in good yield. Careful attention to anhydrous reaction conditions and controlled temperature during the addition are paramount for success. The protocol and insights provided in this guide offer a solid foundation for the successful synthesis and future application of this valuable chemical intermediate in diverse research and development endeavors.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Grignard Reagents [chemed.chem.purdue.edu]
- 4. What is the action of methylmagnesium bromide on ketone? | Filo [askfilo.com]
- 5. fiveable.me [fiveable.me]
- 6. homework.study.com [homework.study.com]
- 7. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. Grignard Reaction [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Practical one-pot amidation of N -Alloc-, N -Boc-, and N -Cbz protected amines under mild conditions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02242C [pubs.rsc.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. This compound | C9H13NO | CID 253527 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. This compound (15833-00-8) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 16. Synthonix, Inc > 15833-00-8 | this compound [synthonix.com]
- 17. This compound | 15833-00-8 [chemicalbook.com]
- 18. benchchem.com [benchchem.com]
physical and chemical properties of 2-(2-Aminophenyl)propan-2-ol
An In-Depth Technical Guide to 2-(2-Aminophenyl)propan-2-ol for Advanced Research
Abstract: This technical guide provides a comprehensive scientific overview of this compound (CAS No. 15833-00-8), a versatile bifunctional organic building block. The document details its core physicochemical properties, spectroscopic signature, synthesis, and chemical reactivity. Emphasis is placed on the scientific rationale behind its characterization and its potential applications as a scaffold and intermediate in medicinal chemistry and drug development. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this molecule's unique structural features for the design of novel chemical entities.
Molecular Identity and Structural Framework
This compound is an aromatic compound characterized by the presence of both a primary amine (-NH₂) and a tertiary alcohol (-OH) functional group positioned ortho to each other on a benzene ring. This specific arrangement of a nucleophilic amine and a hydroxyl group on a rigid scaffold imparts significant and useful reactivity.
The molecule's structure consists of a propan-2-ol group attached to the C2 position of an aniline ring. This arrangement allows for intramolecular interactions and provides a distinct three-dimensional geometry, making it a valuable starting point for constructing complex heterocyclic systems.
Table 1: Chemical Identifiers and Core Properties
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | This compound | [1] |
| CAS Number | 15833-00-8 | [1][2][3][4][5] |
| Molecular Formula | C₉H₁₃NO | [1][2][3][5] |
| Molecular Weight | 151.21 g/mol | [1][2][5] |
| Canonical SMILES | CC(C)(C1=CC=CC=C1N)O | [1][2] |
| InChIKey | UZXREFASOUJZAS-UHFFFAOYSA-N |[1][2] |
Physicochemical Properties: A Quantitative Summary
The physical properties of a compound dictate its handling, formulation, and pharmacokinetic behavior. While experimentally determined data for this specific molecule is sparse in peer-reviewed literature, computational models and data from suppliers provide reliable estimates crucial for laboratory use.
Table 2: Estimated Physicochemical Data | Property | Estimated Value | Method/Source | Rationale & Implication | | :--- | :--- | :--- | :--- | | Melting Point | 65.8 °C | EPI Suite Prediction |[2] | Suggests the compound is a solid at room temperature, simplifying handling and weighing. | | Boiling Point | 275.09 °C | EPI Suite Prediction |[2] | The high boiling point is typical for aromatic alcohols and indicates low volatility. | | Water Solubility | 4533.33 mg/L | EPA T.E.S.T. |[2] | Moderate water solubility is expected due to the polar amine and hydroxyl groups capable of hydrogen bonding. | | LogP (Octanol/Water) | 1.8 | XLogP3 |[1] | A LogP value below 3 suggests a good balance between hydrophilicity and lipophilicity, favorable for membrane permeability. | | Hydrogen Bond Donors | 2 | Computed |[2] | The -OH and -NH₂ groups can donate hydrogen bonds, influencing solubility and receptor binding. | | Hydrogen Bond Acceptors | 2 | Computed |[2] | The N and O atoms can accept hydrogen bonds, contributing to its interaction profile. |
Spectroscopic Signature for Structural Verification
Structural confirmation is paramount in synthesis. The following sections describe the expected spectroscopic data for this compound, providing a benchmark for researchers to validate its identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be highly characteristic.
-
Aromatic Protons (δ ≈ 6.5-7.5 ppm): The four protons on the benzene ring will appear in this region. Due to the ortho-substitution pattern, they will exhibit complex splitting (multiplets).
-
Amine Protons (δ ≈ 3.5-4.5 ppm): The -NH₂ protons typically appear as a broad singlet. The chemical shift can vary significantly with concentration and solvent.
-
Hydroxyl Proton (δ ≈ 1.5-2.5 ppm): The tertiary -OH proton also appears as a singlet. Its position is variable and dependent on solvent and hydrogen bonding.
-
Methyl Protons (δ ≈ 1.5 ppm): The two equivalent methyl groups (-CH₃) will give rise to a sharp singlet, integrating to 6 protons. The proximity to the electron-withdrawing phenyl and hydroxyl groups shifts it slightly downfield.
-
-
¹³C NMR Spectroscopy: The carbon spectrum will confirm the number and type of carbon atoms. Expected peaks include two in the aliphatic region (one quaternary carbon bearing the -OH, and one for the two equivalent methyl groups) and six distinct peaks in the aromatic region.
-
Experimental Insight: The D₂O Shake: To definitively identify the -OH and -NH₂ peaks, a "D₂O shake" experiment is invaluable.[6] Upon adding a drop of deuterium oxide to the NMR tube and re-acquiring the spectrum, the labile protons on oxygen and nitrogen will exchange with deuterium. This causes the corresponding peaks in the ¹H NMR spectrum to disappear, confirming their identity.[6]
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in the molecule.
-
O-H Stretch (≈3300-3400 cm⁻¹): A strong, broad absorption characteristic of the alcohol hydroxyl group.[6]
-
N-H Stretch (≈3300-3500 cm⁻¹): The primary amine will show two distinct, sharp peaks in this region, corresponding to symmetric and asymmetric stretching modes. These may overlap with the broad O-H signal.
-
C-H Aromatic Stretch (≈3000-3100 cm⁻¹): Medium to weak absorptions just above 3000 cm⁻¹.
-
C-H Aliphatic Stretch (≈2850-3000 cm⁻¹): Absorptions from the methyl groups.
-
C=C Aromatic Stretch (≈1450-1600 cm⁻¹): Several sharp peaks characteristic of the benzene ring.
-
C-O Stretch (≈1150-1250 cm⁻¹): A strong absorption corresponding to the tertiary alcohol C-O bond.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern.
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 151.
-
Key Fragmentation: A prominent fragmentation pathway for tertiary alcohols is the loss of a methyl group (CH₃•), leading to a stable cation. The most abundant peak in the GC-MS data is reported at m/z = 118 .[1] This likely corresponds to the loss of a methyl group followed by the elimination of a water molecule, or a related rearrangement. Other significant peaks are observed at m/z = 133 (loss of H₂O) and m/z = 132.[1]
Synthesis and Chemical Reactivity
The dual functionality of this compound makes it a versatile synthetic intermediate.
A Validated Synthetic Approach: Grignard Addition
A robust and widely applicable method for synthesizing tertiary alcohols is the addition of an organometallic reagent to a ketone or ester. For this molecule, the addition of two equivalents of a methylating agent to an anthranilate ester is a logical and efficient strategy.
Caption: Grignard synthesis of this compound.
Protocol: Synthesis via Grignard Reaction
This protocol is a representative method based on standard organic chemistry principles for similar transformations.
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add a solution of methyl 2-aminobenzoate (1.0 equiv.) in anhydrous tetrahydrofuran (THF).
-
Reagent Addition: Cool the flask to 0 °C in an ice bath. Slowly add a solution of methylmagnesium bromide (2.2 equiv., e.g., 3.0 M in diethyl ether) dropwise via a syringe or addition funnel.
-
Causality: Using more than two equivalents of the Grignard reagent ensures the complete conversion of the ester. The reaction is highly exothermic and slow addition at low temperature is critical to control the reaction rate and prevent side reactions.
-
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly adding it to a cooled, saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Causality: The NH₄Cl solution is a mild acid that protonates the resulting alkoxide and neutralizes any excess Grignard reagent without causing potential acid-catalyzed side reactions like dehydration of the tertiary alcohol.
-
-
Extraction & Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Core Reactivity and Synthetic Potential
The true value of this compound lies in the reactivity of its ortho-disposed functional groups.
-
Heterocycle Formation: It is an excellent precursor for various heterocyclic scaffolds. For instance, condensation with aldehydes or ketones can lead to the formation of dihydroquinoline derivatives.
-
Pro-oxidant Activity: Like other 2-aminophenols, this molecule can exhibit pro-oxidant properties, especially in the presence of transition metals like copper.[7] This involves the reduction of the metal ion, which can then generate reactive oxygen species.[7] This reactivity is important to consider in biological assays and for storage.
-
Amine Derivatization: The primary amine can be readily acylated, alkylated, or used in reductive amination to introduce diverse substituents, a common strategy in prodrug development to modify properties like solubility or membrane permeability.[8][9]
-
Oxidative Cleavage: Under specific catalytic conditions, such as with biomimetic iron complexes and dioxygen, the aromatic ring of the 2-aminophenol core can undergo oxidative C-C bond cleavage.[10] This reactivity, while specialized, highlights the electronic nature of the ring system.
Caption: Key reactive sites of this compound.
Applications in Drug Discovery and Development
While specific drugs derived directly from this molecule are not prominent, its structural motif is highly relevant in medicinal chemistry. It serves as a versatile scaffold for generating libraries of compounds for screening.
-
Scaffold for Heterocycles: Its ability to readily form fused heterocyclic systems like quinolines and benzoxazines is its most significant asset. These heterocycles are privileged structures in drug discovery, appearing in a vast number of approved drugs.[11]
-
Fragment-Based Drug Design (FBDD): With a low molecular weight (151.21 g/mol ) and a good balance of polar groups, this molecule is an ideal candidate for fragment-based screening to identify starting points for new drug discovery programs.
-
Prodrug Strategies: The amine and hydroxyl groups can be functionalized to create prodrugs.[8] For example, esterifying the alcohol or acylating the amine can improve lipophilicity and enhance passage across the blood-brain barrier, with subsequent cleavage in vivo to release the active parent compound.[8][9]
Safety, Handling, and Storage
As with any laboratory chemical, proper handling is essential. While specific toxicity data for this compound is not available, data from similar compounds and its functional groups suggest the following precautions.
-
General Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Hazards (Inferred): Based on the analogous 2-(4-aminophenyl)propan-2-ol, the compound may be harmful if swallowed and cause skin, eye, and respiratory irritation.[12]
-
Storage: The compound is known to darken upon exposure to air and light, a common characteristic of aminophenols due to oxidation.[11] Therefore, it should be stored in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen). For long-term stability, refrigeration (2-8°C) is recommended.[13]
Conclusion
This compound is a synthetically valuable building block with a rich chemical potential. Its defined structure, characterized by ortho-disposed amine and tertiary alcohol functionalities, makes it an ideal precursor for complex heterocyclic systems relevant to pharmaceutical and materials science. Understanding its spectroscopic signature, synthetic accessibility, and key reactive pathways allows researchers to effectively integrate this molecule into rational design and discovery workflows, paving the way for the development of novel and functional chemical entities.
References
- 1. This compound | C9H13NO | CID 253527 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound (15833-00-8) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 3. Synthonix, Inc > 15833-00-8 | this compound [synthonix.com]
- 4. proactivemr.com [proactivemr.com]
- 5. This compound | 15833-00-8 [chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Prooxidant activity of aminophenol compounds: copper-dependent generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prodrugs for Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 2-Aminophenol: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 12. fluorochem.co.uk [fluorochem.co.uk]
- 13. 15833-00-8|this compound|BLD Pharm [bldpharm.com]
spectroscopic data (NMR, IR, MS) of 2-(2-Aminophenyl)propan-2-ol
An In-depth Technical Guide to the Spectroscopic Characterization of 2-(2-Aminophenyl)propan-2-ol
Introduction
In the fields of medicinal chemistry and materials science, the precise structural elucidation of novel compounds is paramount. This compound (C₉H₁₃NO, M.W.: 151.21 g/mol ) is a bifunctional molecule featuring both a primary aromatic amine and a tertiary alcohol.[1][2] This unique combination of functional groups makes it a valuable synthetic intermediate. Unambiguous characterization is essential to ensure purity, confirm identity, and understand its chemical behavior. Spectroscopic analysis, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provides the necessary toolkit for this rigorous characterization.[3][4] This guide offers a detailed examination of the expected spectroscopic data for this compound, grounded in established principles and supported by data from analogous structures.
Molecular Structure:
Caption: Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure determination, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Ar-H (4 protons) | 6.5 - 7.5 | Multiplet (m) | 4H |
| -NH₂ (Amine) | ~4.9 | Broad Singlet (br s) | 2H |
| -OH (Alcohol) | ~4.5 | Broad Singlet (br s) | 1H |
| -CH₃ (2 groups) | ~1.4 | Singlet (s) | 6H |
The choice of solvent is critical for analyzing molecules with exchangeable protons (-OH, -NH). While solvents like CDCl₃ can lead to very broad or even invisible signals for these protons, polar aprotic solvents like DMSO-d₆ form hydrogen bonds, which slows down the rate of proton exchange.[5][6] This results in sharper, more distinct signals for the -NH₂ and -OH protons, allowing for their reliable observation.[6]
-
Aromatic Protons (6.5 - 7.5 ppm): The four protons on the ortho-substituted benzene ring will appear as a complex multiplet. The electron-donating amino group and the alkyl group will shift these protons upfield compared to unsubstituted benzene (7.34 ppm).
-
Amine (-NH₂) and Hydroxyl (-OH) Protons (~4.9 and ~4.5 ppm): These protons are "labile," meaning they can exchange with each other and with trace amounts of water in the solvent.[7][8] This rapid exchange averages out any potential spin-spin coupling to adjacent protons, resulting in broad singlet signals.[8][9] Their chemical shifts are highly sensitive to concentration, temperature, and solvent.[5][10] A key confirmatory experiment is the D₂O shake : after adding a drop of D₂O to the NMR tube and re-acquiring the spectrum, the signals for the -NH₂ and -OH protons will disappear as the protons are replaced by non-NMR-active deuterium.[7][8]
-
Methyl (-CH₃) Protons (~1.4 ppm): The six protons of the two methyl groups are chemically equivalent due to free rotation around the C-C bond. They are attached to a quaternary carbon and thus have no adjacent protons to couple with, resulting in a sharp singlet integrating to 6H.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer: Filter the solution into a standard 5 mm NMR tube.
-
Instrumentation: Place the NMR tube into the spectrometer's probe.
-
Acquisition: Tune and shim the instrument to optimize magnetic field homogeneity. Acquire the spectrum using a standard pulse program (e.g., zg30) on a 400 MHz or higher field spectrometer.
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Analysis: Calibrate the spectrum using the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm). Integrate the signals and determine their chemical shifts and multiplicities.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of non-equivalent carbon environments in the molecule.
| Signal Assignment | Predicted Chemical Shift (δ, ppm) |
| C -NH₂ (Aromatic) | ~145 |
| C -C(CH₃)₂OH (Aromatic) | ~130 |
| Ar-C H (4 carbons) | 115 - 128 |
| C (CH₃)₂OH (Tertiary Alcohol) | ~72 |
| -C H₃ (2 carbons) | ~30 |
-
Aromatic Carbons (115 - 145 ppm): Due to the ortho-substitution, all six aromatic carbons are chemically distinct and should, in principle, give rise to six separate signals. The carbon atom bonded to the electronegative nitrogen atom (C-NH₂) is expected to be the most downfield in the aromatic region. The quaternary aromatic carbon attached to the propanol side chain will also be downfield. The remaining four CH carbons will appear in the typical aromatic region.
-
Tertiary Alcohol Carbon (~72 ppm): The quaternary carbon atom bonded to the hydroxyl group is significantly deshielded by the electronegative oxygen atom, causing its signal to appear in this characteristic region for tertiary alcohols.[11]
-
Methyl Carbons (~30 ppm): The two methyl group carbons are chemically equivalent and will produce a single, typically intense signal in the aliphatic region of the spectrum.[12]
-
Sample and Instrumentation: Use the same sample prepared for ¹H NMR.
-
Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30) to ensure that each carbon signal appears as a singlet. A sufficient number of scans (e.g., 1024 or more) may be required due to the low natural abundance of the ¹³C isotope.
-
Processing and Analysis: Process the data similarly to the ¹H spectrum. Reference the spectrum to the DMSO-d₆ solvent peak (δ ≈ 39.52 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting the vibrations of its chemical bonds.
| Wavenumber (cm⁻¹) | Bond | Functional Group | Intensity/Shape |
| 3450 - 3350 | N-H Stretch | Primary Amine | Medium, two sharp peaks |
| 3500 - 3200 | O-H Stretch | Tertiary Alcohol | Strong, broad |
| 3100 - 3000 | C-H Stretch | Aromatic | Medium |
| 3000 - 2850 | C-H Stretch | Aliphatic (sp³) | Medium |
| 1650 - 1580 | N-H Bend | Primary Amine | Medium-Strong |
| 1600 - 1450 | C=C Stretch | Aromatic Ring | Medium-Strong, multiple bands |
| 1335 - 1250 | C-N Stretch | Aromatic Amine | Strong |
| ~1150 | C-O Stretch | Tertiary Alcohol | Medium-Strong |
The IR spectrum of this compound is defined by the coexistence of amine and alcohol functionalities.
-
The O-H vs. N-H Region (>3000 cm⁻¹): This region is diagnostic. The tertiary alcohol's O-H stretching vibration will appear as a very broad and strong absorption band centered around 3350 cm⁻¹, a characteristic feature resulting from intermolecular hydrogen bonding.[13][14][15] Superimposed on this broad band, or appearing as distinct "shoulders," will be the two sharper peaks of the primary amine's N-H stretching vibrations (one for the asymmetric stretch and one for the symmetric stretch).[9][16] This combination of a broad O-H band and two sharper N-H bands is a clear fingerprint for a primary amino alcohol.
-
C-H Stretching: A clear demarcation at 3000 cm⁻¹ separates aromatic C-H stretches (just above 3000 cm⁻¹) from aliphatic C-H stretches (just below 3000 cm⁻¹).[13]
-
Fingerprint Region (<1600 cm⁻¹): This region contains a wealth of structural information. The N-H bending vibration of the primary amine gives a characteristic band around 1600 cm⁻¹.[16][17] This is complemented by the aromatic C=C stretching bands. The strong C-N stretch of the aromatic amine and the C-O stretch of the tertiary alcohol will also be present, confirming the connectivity of the functional groups.[9][16]
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR stage. This is crucial as it will be automatically subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and H₂O.
-
Sample Application: Place a small amount (a few milligrams of solid or one drop of liquid) of the sample directly onto the ATR crystal.
-
Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Initiate the scan. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.
-
Cleaning: Thoroughly clean the ATR crystal after the measurement.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Furthermore, the fragmentation pattern observed upon ionization offers a virtual roadmap of the molecule's structure.
| m/z (Mass/Charge) | Proposed Fragment Ion | Formula | Notes |
| 151 | [C₉H₁₃NO]⁺• | C₉H₁₃NO | Molecular Ion (M⁺•) |
| 136 | [M - CH₃]⁺ | C₈H₁₀NO⁺ | Loss of a methyl radical |
| 133 | [M - H₂O]⁺• | C₉H₁₁N⁺• | Loss of a neutral water molecule |
| 118 | [M - H₂O - CH₃]⁺ | C₈H₈N⁺ | Loss of water and a methyl radical |
Under Electron Ionization (EI), the this compound molecule will be ionized to form a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) corresponds to the molecular weight (151). This molecular ion is often unstable and undergoes fragmentation.
-
Molecular Ion (m/z 151): The presence of a peak at m/z 151 confirms the molecular weight of the compound.
-
Loss of Water (m/z 133): A common and often prominent fragmentation pathway for alcohols is the elimination of a neutral water molecule (18 Da), leading to a significant peak at m/z 133.[1] This is a diagnostically important fragmentation.
-
Alpha-Cleavage (m/z 136): Cleavage of the C-C bond adjacent to the oxygen atom (alpha-cleavage) results in the loss of a methyl radical (•CH₃, 15 Da). This generates a resonance-stabilized oxonium ion at m/z 136.
-
Combined Loss (m/z 118): A fragment at m/z 118 corresponds to the sequential loss of both a water molecule and a methyl radical from the molecular ion (151 - 18 - 15 = 118).[1] This fragment is often observed in tertiary alcohols.
Caption: Key fragmentation pathways for this compound in EI-MS.
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile organic solvent such as methanol or ethyl acetate.
-
Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC inlet, which is heated to ensure rapid vaporization.
-
Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The column temperature is typically ramped to separate the analyte from any impurities.
-
Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer (typically set to 70 eV for EI), where it is bombarded with electrons to form ions.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: An electron multiplier detects the ions, and the resulting signal is processed to generate a mass spectrum.
Conclusion
The structural identity of this compound can be unequivocally confirmed through the synergistic application of NMR, IR, and MS. ¹H and ¹³C NMR spectroscopy precisely map the carbon-hydrogen framework, with techniques like D₂O exchange confirming the presence of labile amine and hydroxyl protons. IR spectroscopy provides rapid verification of the key functional groups—the primary amine and tertiary alcohol—through their characteristic vibrational frequencies. Finally, mass spectrometry confirms the molecular weight and reveals structurally significant fragmentation patterns, such as the loss of water and methyl radicals. Together, these techniques provide a robust and self-validating dataset essential for researchers and scientists in drug development and chemical synthesis.
References
- 1. This compound | C9H13NO | CID 253527 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 15833-00-8 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Video: NMR Spectroscopy Of Amines [jove.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. C4H10O (CH3)3COH C-13 nmr spectrum of 2-methylpropan-2-ol analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of tert-butyl alcohol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. C-13 nmr spectrum of propan-2-ol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-propanol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. Interpreting IR Spectra [chemistrysteps.com]
- 14. How to Identify Alcohols and Amines in the IR Spectrum | dummies [dummies.com]
- 15. infrared spectrum of propan-2-ol prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 16. orgchemboulder.com [orgchemboulder.com]
- 17. infrared spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of isopropylamine 2-propylamine 2-propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
An In-Depth Technical Guide to 2-(2-Aminophenyl)propan-2-ol (CAS No. 15833-00-8)
For Researchers, Scientists, and Drug Development Professionals
Preamble: Defining the Scope
This technical guide provides a comprehensive characterization of the chemical compound with CAS number 15833-00-8, identified as 2-(2-Aminophenyl)propan-2-ol . It has come to our attention that the intended audience for this guide—researchers and professionals in drug development—may associate a request for an in-depth guide with a compound of known significant biological activity. However, based on a thorough review of publicly available scientific literature and databases, this compound is a compound for which extensive biological activity data is not yet available. Therefore, this guide will focus on a detailed exposition of its chemical synthesis and characterization, which is well-documented. We will also explore potential avenues for future research into its biological properties, drawing logical inferences from its structural features.
Section 1: Chemical Identity and Physicochemical Properties
This compound is an aromatic amino alcohol. Its structure features a tertiary alcohol and an aniline moiety, which are key to its chemical reactivity and potential biological interactions.
| Property | Value | Source |
| CAS Number | 15833-00-8 | [1][2] |
| Molecular Formula | C₉H₁₃NO | [1][2] |
| Molecular Weight | 151.21 g/mol | [1][2] |
| IUPAC Name | This compound | [1] |
| Synonyms | 2-(2-Aminophenyl)-2-propanol, o-aminophenyldimethylcarbinol | [1] |
| Physical Form | Yellow to brown liquid | [3] |
| Storage Temperature | Room Temperature | [3] |
Structural Representation:
Caption: Chemical structure of this compound.
Section 2: Synthesis and Purification
The primary route for the synthesis of this compound is via a Grignard reaction, a robust and well-established method for forming carbon-carbon bonds and creating tertiary alcohols.
Synthetic Workflow:
Caption: General workflow for the Grignard synthesis of this compound.
Detailed Experimental Protocol: Grignard Synthesis
This protocol is a representative example and may require optimization based on specific laboratory conditions and starting materials.
Materials:
-
Methyl 2-aminobenzoate
-
Magnesium turnings
-
Methyl iodide
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and apparatus for Grignard reactions
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, place magnesium turnings. Add a small volume of anhydrous diethyl ether and a crystal of iodine to initiate the reaction. Add a solution of methyl iodide in anhydrous diethyl ether dropwise to the magnesium suspension. Maintain a gentle reflux until the magnesium is consumed.
-
Reaction with the Ester: Cool the Grignard reagent to 0 °C. Add a solution of methyl 2-aminobenzoate in anhydrous diethyl ether dropwise to the Grignard reagent with constant stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Quenching and Workup: Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.
-
Extraction and Isolation: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents like water. The use of flame-dried glassware and anhydrous solvents is critical to prevent the quenching of the Grignard reagent.
-
Iodine Crystal: The iodine acts as an initiator for the reaction between magnesium and the alkyl halide.
-
Dropwise Addition and Temperature Control: The formation of the Grignard reagent and its subsequent reaction with the ester are exothermic. Slow, dropwise addition and cooling are necessary to control the reaction rate and prevent side reactions.
-
Aqueous Ammonium Chloride Workup: This provides a mildly acidic workup to hydrolyze the magnesium alkoxide intermediate to the desired alcohol without causing dehydration, which can be a risk with stronger acids.
Section 3: Spectroscopic Characterization
Spectroscopic analysis is essential for the unambiguous identification and purity assessment of this compound.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
-
Expected Molecular Ion Peak (M+) : m/z = 151.21
-
Key Fragmentation Peaks : The fragmentation pattern would likely involve the loss of a methyl group (m/z = 136) and the loss of water (m/z = 133). The base peak would likely correspond to a stable fragment resulting from cleavage adjacent to the aromatic ring or the tertiary carbon.[1]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400-3200 (broad) | O-H stretch | Tertiary Alcohol |
| 3500-3300 (sharp, two bands) | N-H stretch | Primary Amine |
| 3100-3000 | C-H stretch | Aromatic |
| 2980-2850 | C-H stretch | Aliphatic (methyl groups) |
| 1620-1580 | N-H bend | Primary Amine |
| 1600, 1475 | C=C stretch | Aromatic Ring |
| 1300-1000 | C-O stretch | Tertiary Alcohol |
The broadness of the O-H stretch is due to hydrogen bonding.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR (Expected Chemical Shifts):
-
Aromatic Protons (4H): δ 6.5-7.5 ppm (multiplets)
-
Amine Protons (2H): δ 3.5-4.5 ppm (broad singlet, exchangeable with D₂O)
-
Hydroxyl Proton (1H): δ 2.0-3.0 ppm (broad singlet, exchangeable with D₂O)
-
Methyl Protons (6H): δ 1.5 ppm (singlet)
¹³C NMR (Expected Chemical Shifts):
-
Aromatic Carbons: δ 115-150 ppm
-
Carbon bearing the OH and methyl groups: δ 70-80 ppm
-
Methyl Carbons: δ 25-35 ppm
Section 4: Biological Activity and Future Directions
As of the date of this guide, there is a notable lack of published data on the specific biological activities of this compound. However, its chemical structure, containing both a substituted aniline and a tertiary alcohol, suggests potential for biological interactions that warrant further investigation.
Hypothesized Biological Relevance and Proposed Research Workflow:
The presence of the aniline moiety, a common pharmacophore, suggests that the compound could be explored for a range of activities. Structurally related aminophenols and their derivatives have been investigated for various therapeutic applications.
References
The Versatile Architect: A Technical Guide to 2-(2-Aminophenyl)propan-2-ol as a Chiral Building Block
Abstract
In the landscape of asymmetric synthesis, the demand for versatile and efficient chiral building blocks is perpetual. These molecules serve as foundational pillars upon which complex, enantiomerically pure structures, particularly active pharmaceutical ingredients (APIs), are constructed. This technical guide delves into the synthesis, resolution, and application of 2-(2-aminophenyl)propan-2-ol, a chiral tertiary amino alcohol. Its strategic placement of a chiral tertiary alcohol and a primary amine on an aromatic scaffold makes it a highly valuable precursor for a range of chiral ligands and auxiliaries. We will explore the fundamental synthetic strategies for accessing its enantiopure forms and showcase its utility in the realm of asymmetric catalysis and drug development, providing researchers and drug development professionals with a comprehensive resource to leverage this potent chiral synthon.
Introduction: The Strategic Value of a Bifunctional Chiral Synthon
Chiral 1,2-amino alcohols are privileged structures in organic synthesis, frequently appearing as key components of pharmaceuticals and as highly effective ligands for asymmetric catalysis.[1] this compound distinguishes itself within this class by possessing a quaternary stereocenter, which imparts significant steric influence, and an aniline moiety that is ripe for diverse chemical transformations.
The juxtaposition of the hydroxyl and amino groups allows for the formation of bidentate ligands that can coordinate with various transition metals, creating a well-defined chiral environment for asymmetric reactions.[2] The inherent rigidity of the aromatic backbone, combined with the stereogenic center, provides a powerful platform for inducing enantioselectivity in a wide array of chemical transformations. This guide will provide a detailed exploration of the methodologies to obtain this valuable building block in its enantiomerically pure forms and highlight its potential in synthetic applications.
Synthesis of Enantiopure this compound: A Comparative Analysis
The primary challenge in utilizing this compound as a chiral building block lies in its efficient preparation in an enantiomerically pure state. The prochiral precursor, 2-aminoacetophenone, serves as the logical starting point. Three principal strategies are employed to access the chiral tertiary alcohol: asymmetric synthesis, biocatalysis, and chiral resolution of the racemate.
Asymmetric Synthesis via Prochiral Ketone Functionalization
The most direct route to enantiopure this compound is the asymmetric addition of a methyl group to the prochiral ketone, 2-aminoacetophenone. This is typically achieved using organometallic reagents in the presence of a chiral ligand.
Causality Behind Experimental Choices: The asymmetric addition of Grignard reagents or dialkylzinc reagents to ketones is a powerful method for creating chiral tertiary alcohols.[3][4] The success of this reaction hinges on the selection of a chiral ligand that can effectively complex with the metal center of the reagent and create a sterically biased environment. This forces the incoming nucleophile (the methyl group) to attack one face of the ketone preferentially, leading to the desired enantiomer. Ligands derived from chiral 1,2-diamines, such as (1R,2R)-1,2-diaminocyclohexane (DACH), have proven to be particularly effective in these transformations.[4] The choice of an aprotic solvent like toluene is crucial to prevent quenching of the highly reactive organometallic reagent. Low temperatures are employed to enhance the energy difference between the two diastereomeric transition states, thereby increasing the enantioselectivity.
Experimental Protocol: Asymmetric Methylation of 2-Aminoacetophenone
-
Step 1: Catalyst Formation: In a flame-dried Schlenk flask under an inert atmosphere (Argon), a solution of the chiral ligand (e.g., a derivative of 1,2-diaminocyclohexane, 1.2 mol%) in anhydrous toluene (5 mL) is prepared. To this solution, a solution of methylmagnesium bromide (3.0 M in diethyl ether, 1.1 equivalents) is added dropwise at -78 °C. The mixture is stirred for 30 minutes to allow for the formation of the chiral magnesium complex.
-
Step 2: Asymmetric Addition: A solution of 2-aminoacetophenone (1.0 equivalent) in anhydrous toluene (10 mL) is added dropwise to the catalyst mixture at -78 °C. The reaction is stirred at this temperature for 12-24 hours, with progress monitored by Thin Layer Chromatography (TLC).
-
Step 3: Quenching and Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (15 mL). The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate (3 x 20 mL).
-
Step 4: Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the enantiomerically enriched this compound.
-
Step 5: Enantiomeric Excess Determination: The enantiomeric excess (ee) of the product is determined by chiral High-Performance Liquid Chromatography (HPLC).
Biocatalytic Asymmetric Reduction: The Green Chemistry Approach
Biocatalysis offers an environmentally benign and highly selective alternative for the synthesis of chiral alcohols.[5] The asymmetric reduction of the corresponding prochiral ketone can be achieved using whole-cell biocatalysts or isolated enzymes. For the synthesis of this compound, a biocatalytic approach would involve the asymmetric reduction of a suitable precursor ketone.
Causality Behind Experimental Choices: Many microorganisms, such as Saccharomyces cerevisiae (baker's yeast), contain alcohol dehydrogenases (ADHs) that can catalyze the reduction of ketones to alcohols with high enantioselectivity.[6] These enzymes utilize cofactors like NADH or NADPH as the hydride source. By providing a source of glucose, the yeast can regenerate the necessary cofactor, allowing the reaction to proceed catalytically. The reaction is typically carried out in an aqueous medium at or near room temperature, making it a mild and sustainable method.[7]
Experimental Protocol: Biocatalytic Reduction using Saccharomyces cerevisiae
-
Step 1: Yeast Activation: In a sterile Erlenmeyer flask, baker's yeast (Saccharomyces cerevisiae, 20 g) is suspended in a solution of D-glucose (15 g) in distilled water (100 mL). The mixture is incubated at 30°C with gentle shaking for 1 hour to activate the yeast.
-
Step 2: Substrate Addition: 2-Aminoacetophenone (1 g) is dissolved in a minimal amount of ethanol (5 mL) and added dropwise to the activated yeast culture.
-
Step 3: Bioreduction: The flask is sealed and the mixture is shaken at 30°C for 48-72 hours. The progress of the reaction is monitored by TLC or GC analysis of aliquots.
-
Step 4: Work-up: The reaction mixture is centrifuged to pellet the yeast cells. The supernatant is decanted and extracted with ethyl acetate (3 x 50 mL). The yeast pellet can be washed with ethyl acetate, and the washing is combined with the extracts.
-
Step 5: Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Chiral Resolution of Racemic this compound
Causality Behind Experimental Choices: The basic nature of the aniline group in this compound allows it to form salts with chiral acids like (+)-tartaric acid. The resulting salts, (R)-amine·(+)-tartrate and (S)-amine·(+)-tartrate, are diastereomers and thus have different physical properties, including solubility.[9] By carefully choosing the solvent system, one diastereomeric salt can be induced to crystallize preferentially, leaving the other in solution. Subsequent treatment of the isolated salt with a base regenerates the enantiomerically pure amine.
Experimental Protocol: Resolution with (+)-Tartaric Acid
-
Step 1: Diastereomeric Salt Formation: Racemic this compound (10 g) is dissolved in a suitable solvent such as methanol or ethanol (100 mL). A solution of (+)-tartaric acid (0.5 equivalents) in the same solvent (50 mL) is added slowly with stirring.
-
Step 2: Fractional Crystallization: The mixture is heated to reflux to ensure complete dissolution and then allowed to cool slowly to room temperature. The solution is then cooled further in an ice bath to induce crystallization. The resulting crystals are collected by vacuum filtration.
-
Step 3: Liberation of the Enantiopure Amine: The collected diastereomeric salt is dissolved in water and the solution is basified to a pH of >10 with a solution of sodium hydroxide. This will precipitate the free amine.
-
Step 4: Extraction and Purification: The aqueous mixture is extracted with a suitable organic solvent like dichloromethane or ethyl acetate. The combined organic extracts are dried, filtered, and concentrated to yield the enantiomerically enriched this compound. The optical purity of the product should be determined by chiral HPLC. The mother liquor from the crystallization can be treated in a similar manner to recover the other enantiomer.
| Method | Key Reagents/Catalysts | Typical Enantiomeric Excess (ee) | Advantages | Disadvantages |
| Asymmetric Synthesis | Chiral Ligand (e.g., DACH-derived), Organometallic Reagent (e.g., MeMgBr) | >90% | Direct access to one enantiomer, high atom economy. | Requires optimization of catalyst and reaction conditions, potentially expensive ligands. |
| Biocatalysis | Whole-cell biocatalyst (e.g., S. cerevisiae), or isolated enzyme (ADH) | Variable, can be >99% | Environmentally friendly, mild reaction conditions, high selectivity. | Substrate scope can be limited, lower reaction concentrations. |
| Chiral Resolution | Chiral Resolving Agent (e.g., (+)-tartaric acid) | Can approach 100% with recrystallization | Robust and well-established technique. | Theoretical maximum yield of 50% for the desired enantiomer, requires a racemization step for the unwanted enantiomer to be economical. |
Applications in Asymmetric Synthesis
The true value of enantiopure this compound is realized in its application as a precursor to chiral ligands and auxiliaries for asymmetric catalysis.
Synthesis of Chiral Oxazoline Ligands
Chiral oxazolines are a prominent class of "privileged" ligands in asymmetric catalysis.[10][11] The straightforward synthesis of oxazolines from chiral 1,2-amino alcohols makes this compound an ideal starting material.
Workflow for Chiral Oxazoline Ligand Synthesis:
Caption: Synthesis of a chiral oxazoline ligand from this compound.
The resulting chiral oxazoline can be further functionalized to create a variety of bidentate or tridentate ligands. For instance, the phenyl ring can be modified to introduce other coordinating groups, such as phosphines, leading to powerful P,N-ligands for reactions like asymmetric hydrogenation.[12]
Potential in Asymmetric Hydrogenation
Chiral ligands derived from this compound are expected to be effective in asymmetric hydrogenation reactions.[13] The steric bulk of the tertiary alcohol group can create a highly effective chiral pocket around the metal center, leading to high enantioselectivities in the reduction of prochiral olefins, ketones, and imines.
Logical Relationship in Asymmetric Catalysis:
Caption: Role of the chiral ligand in an asymmetric catalytic cycle.
Relevance in Drug Development
The structural motif of chiral amino alcohols is prevalent in a wide range of pharmaceuticals. The ability to synthesize complex chiral molecules efficiently and with high optical purity is a cornerstone of modern drug development.[14] While specific examples of marketed drugs directly incorporating the this compound fragment are not widely documented, its derivatives are of significant interest as intermediates. For instance, chiral aminophenol derivatives are used in the synthesis of various bioactive compounds.[15] The principles of asymmetric synthesis and the use of chiral building blocks like this compound are fundamental to the creation of single-enantiomer drugs, which often exhibit improved therapeutic indices and reduced side effects compared to their racemic counterparts.
Handling and Safety
As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It should be used in a well-ventilated area or a fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound represents a potent and versatile chiral building block with significant potential in asymmetric synthesis and drug discovery. Its synthesis in enantiopure form can be achieved through several complementary strategies, including asymmetric synthesis, biocatalysis, and chiral resolution, each with its own set of advantages and considerations. The true power of this molecule lies in its ability to be transformed into a variety of chiral ligands, such as oxazolines, which are capable of inducing high levels of enantioselectivity in a range of metal-catalyzed reactions. As the demand for enantiomerically pure compounds continues to grow, the strategic application of well-designed chiral building blocks like this compound will remain a critical enabler of innovation in the chemical and pharmaceutical industries.
References
- 1. Chiral_resolution [chemeurope.com]
- 2. researchgate.net [researchgate.net]
- 3. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 4. Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biocatalytic Asymmetric Synthesis of Chiral Aryl Alcohols [manu56.magtech.com.cn]
- 6. real.mtak.hu [real.mtak.hu]
- 7. air.unimi.it [air.unimi.it]
- 8. Chiral resolution - Wikipedia [en.wikipedia.org]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Chiral Oxazoline - Containing Ligands [bldpharm.com]
- 12. Enantioselective synthesis of tunable chiral pyridine–aminophosphine ligands and their applications in asymmetric hydrogenation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. ousar.lib.okayama-u.ac.jp [ousar.lib.okayama-u.ac.jp]
- 14. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients [mdpi.com]
- 15. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Solubility Landscape of 2-(2-Aminophenyl)propan-2-ol: A Technical Guide for Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical parameter that profoundly influences the entire drug development pipeline, from synthesis and purification to formulation and bioavailability. This in-depth technical guide focuses on 2-(2-aminophenyl)propan-2-ol, a molecule of interest in medicinal chemistry. In the absence of extensive published solubility data for this specific compound, this whitepaper provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine its solubility in a range of organic solvents. By integrating fundamental principles of solubility with a detailed, practical experimental protocol, this guide empowers researchers to generate the precise data needed to accelerate their development programs.
Introduction: The Central Role of Solubility in Pharmaceutical Sciences
In the journey of a drug from a laboratory concept to a clinical reality, solubility is a cornerstone property. For an API like this compound, its ability to dissolve in various organic solvents dictates the feasibility and efficiency of numerous processes.[1] High solubility can facilitate higher yields in synthesis, simplify purification through crystallization, and enable the development of diverse dosage forms, including parenteral solutions and topical formulations.[1] Conversely, poor solubility can lead to significant challenges, necessitating more complex and costly manufacturing processes and potentially limiting the therapeutic application of the compound.
This guide is structured to provide a holistic understanding of the solubility of this compound. We will first delve into the theoretical underpinnings of solubility, analyzing the molecular structure of the compound to predict its behavior in different solvent classes. Subsequently, we will present a robust, step-by-step experimental protocol for the precise determination of its solubility, ensuring data integrity and reproducibility.
Theoretical Framework: Predicting the Solubility of this compound
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules.[2][3][4] To anticipate the solubility of this compound, we must first examine its molecular structure and inherent physicochemical properties.
2.1. Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C9H13NO | [5][6] |
| Molecular Weight | 151.21 g/mol | [5][6] |
| IUPAC Name | This compound | [5] |
| CAS Number | 15833-00-8 | [5] |
| XLogP3 | 1.8 | [5] |
| Hydrogen Bond Donors | 2 (from -OH and -NH2) | [7] |
| Hydrogen Bond Acceptors | 2 (from N and O) | [7] |
| Estimated Water Solubility | 4533.33 mg/L (EPA T.E.S.T.) | [7] |
2.2. Structural Analysis and Solubility Prediction
The structure of this compound features both polar and non-polar characteristics, which will dictate its interaction with various solvents.
-
Polar Moieties: The presence of a primary amine (-NH2) and a tertiary alcohol (-OH) group allows the molecule to act as both a hydrogen bond donor and acceptor.[8] These functional groups will facilitate strong interactions with polar solvents.
-
Non-Polar Moiety: The phenyl ring and the two methyl groups contribute to the non-polar character of the molecule, promoting solubility in non-polar or moderately polar solvents.
Based on this analysis, we can predict the following solubility trends:
-
High Solubility in Polar Protic Solvents: Solvents like methanol, ethanol, and isopropanol are expected to be excellent solvents for this compound. Their ability to engage in hydrogen bonding with the amine and hydroxyl groups will lead to favorable solute-solvent interactions.[4]
-
Good Solubility in Polar Aprotic Solvents: Solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile should also effectively dissolve the compound. While they cannot donate hydrogen bonds, their polarity and ability to accept hydrogen bonds will contribute to solvation.[4]
-
Moderate to Low Solubility in Non-Polar Solvents: In non-polar solvents like hexane and toluene, the solubility is anticipated to be lower. The energy required to break the strong intermolecular hydrogen bonds within the solid this compound may not be sufficiently compensated by the weaker van der Waals interactions with these solvents.[2][4]
-
Influence of Acidity/Basicity: The primary amine group imparts basic properties to the molecule. Therefore, in acidic aqueous solutions, it can be protonated to form a more polar and, consequently, more water-soluble salt.[3]
The interplay of these structural features is visually represented in the following diagram:
References
- 1. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 5. This compound | C9H13NO | CID 253527 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 15833-00-8 [chemicalbook.com]
- 7. This compound (15833-00-8) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 8. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
An In-depth Technical Guide to the Discovery and History of 2-(2-Aminophenyl)propan-2-ol
Abstract
This technical guide provides a comprehensive overview of the chemical compound 2-(2-Aminophenyl)propan-2-ol, also known by its synonym o-aminophenyldimethylcarbinol. The document delves into the historical context of its synthesis, rooted in the principles of early 20th-century organometallic chemistry. A detailed exploration of its molecular structure, physicochemical properties, and established synthetic methodologies is presented, with a particular focus on the Grignard reaction as a primary synthetic route. Furthermore, this guide elucidates the compound's reactivity and its emerging role as a valuable intermediate in the synthesis of heterocyclic compounds. This document is intended for researchers, scientists, and professionals in the fields of organic synthesis, medicinal chemistry, and drug development, offering a blend of foundational knowledge and practical application.
Introduction: Unveiling a Versatile Synthetic Building Block
This compound, a substituted aromatic amino alcohol, represents a class of organic molecules that have garnered significant interest due to their utility as versatile synthetic intermediates. The presence of both a nucleophilic amino group and a tertiary alcohol on an aromatic scaffold imparts a unique reactivity profile, making it a valuable precursor for the synthesis of a variety of more complex molecules, particularly nitrogen-containing heterocycles. While the specific historical moment of its initial discovery is not prominently documented in readily available literature, its synthesis is deeply rooted in the foundational principles of organometallic chemistry, particularly the advent of the Grignard reaction in the early 1900s. The logical and most prevalent synthetic approaches to this molecule are variations of this classic carbon-carbon bond-forming reaction, highlighting a century of reliance on this robust methodology.
This guide will provide a detailed exploration of this compound, beginning with its fundamental chemical properties and proceeding to a thorough examination of its synthesis. A step-by-step experimental protocol for a plausible and efficient synthesis will be provided, grounded in established chemical literature for analogous compounds. Finally, the guide will touch upon the known applications and reactivity of this compound, underscoring its potential in contemporary organic synthesis.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, characterization, and application in synthetic protocols. The key properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 15833-00-8 | [1] |
| Molecular Formula | C₉H₁₃NO | [1] |
| Molecular Weight | 151.21 g/mol | [1] |
| Appearance | Yellow to brown liquid | |
| Boiling Point | Not readily available | |
| Melting Point | Not readily available | |
| Solubility | Soluble in common organic solvents | |
| InChI Key | UZXREFASOUJZAS-UHFFFAOYSA-N | [1] |
The Genesis of Synthesis: A Grignard-Centric Approach
The synthesis of tertiary alcohols, such as this compound, is most classically and efficiently achieved through the Grignard reaction.[2][3] This powerful organometallic reaction involves the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to a carbonyl compound. For the synthesis of this compound, two primary retrosynthetic pathways involving a Grignard reaction are logically conceived.
DOT Diagram: Retrosynthetic Analysis of this compound
Caption: Retrosynthetic analysis of this compound highlighting two plausible Grignard-based disconnections.
Pathway A involves the reaction of a methyl Grignard reagent with a 2-aminoacetophenone derivative. Pathway B entails the reaction of a 2-aminophenyl Grignard reagent with acetone. In both pathways, the presence of the acidic proton of the amino group necessitates a protection strategy to prevent it from quenching the highly basic Grignard reagent. Common protecting groups for amines, such as tert-butyloxycarbonyl (Boc) or benzyl (Bn), can be employed.
An alternative, yet related, approach involves the reduction of a precursor, 2-nitroacetophenone, to 2-aminoacetophenone, followed by the Grignard reaction. This two-step sequence is also a viable route to the target molecule.
Detailed Experimental Protocol: Synthesis via Grignard Reaction
The following protocol details a plausible synthesis of this compound starting from 2-aminoacetophenone, which is protected in situ before the Grignard reaction. This method is adapted from established procedures for similar transformations.
Materials:
-
2-Aminoacetophenone
-
Magnesium turnings
-
Iodomethane (Methyl iodide)
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
-
Dry ice (solid CO₂) or Iodine crystal (for initiation)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for anhydrous reactions (e.g., three-necked flask, dropping funnel, reflux condenser)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
Part 1: Preparation of Methylmagnesium Iodide (Grignard Reagent)
-
Apparatus Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. The entire apparatus must be thoroughly flame-dried or oven-dried and assembled under a stream of inert gas (nitrogen or argon) to ensure anhydrous conditions. A drying tube (e.g., filled with calcium chloride) is placed on top of the condenser.
-
Initiation: Magnesium turnings are placed in the flask. A small crystal of iodine or a piece of dry ice can be added to etch the surface of the magnesium and facilitate the reaction. A small volume of a solution of iodomethane in anhydrous diethyl ether is added from the dropping funnel. The reaction is initiated, which is typically indicated by the disappearance of the iodine color, gentle bubbling, and a slight exotherm.
-
Grignard Formation: Once the reaction has initiated, the remaining solution of iodomethane in anhydrous diethyl ether is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred until most of the magnesium has been consumed. The resulting greyish solution is the methylmagnesium iodide Grignard reagent.
Part 2: Reaction with 2-Aminoacetophenone
-
Protection of the Amine: In a separate flame-dried flask under an inert atmosphere, 2-aminoacetophenone is dissolved in anhydrous THF. To this solution, one equivalent of a strong, non-nucleophilic base (e.g., sodium hydride) can be carefully added to deprotonate the amino group, forming the sodium salt. This in situ protection prevents the acidic proton from reacting with the Grignard reagent.
-
Addition of Grignard Reagent: The prepared methylmagnesium iodide solution is then added dropwise to the solution of the deprotonated 2-aminoacetophenone at 0 °C (ice bath). The reaction is exothermic and the temperature should be carefully controlled.
-
Reaction Completion: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours to ensure complete reaction.
Part 3: Work-up and Purification
-
Quenching: The reaction mixture is cooled in an ice bath and slowly quenched by the dropwise addition of a saturated aqueous solution of ammonium chloride. This will protonate the alkoxide intermediate and neutralize any unreacted Grignard reagent.
-
Extraction: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether or ethyl acetate.
-
Washing and Drying: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product. The crude this compound can be purified by column chromatography on silica gel or by vacuum distillation to afford the final product.
DOT Diagram: Synthetic Workflow for this compound
References
Methodological & Application
Application Notes & Protocols: The Versatility of 2-(2-Aminophenyl)propan-2-ol in Modern Heterocyclic Synthesis
Introduction: A Gateway to Privileged Scaffolds
In the landscape of synthetic organic chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 2-(2-Aminophenyl)propan-2-ol is emerging as a highly versatile and powerful building block for the synthesis of nitrogen-containing heterocycles, particularly indoles and quinolines.[1][2] These scaffolds are of immense interest to the pharmaceutical and materials science sectors due to their prevalence in biologically active compounds and functional materials.[3][4]
The synthetic utility of this compound stems from the latent reactivity of its tertiary alcohol and primary amine functionalities. The gem-dimethyl group on the benzylic carbon offers unique steric and electronic properties that can be exploited to control reaction pathways, often leading to high regioselectivity.[5][6] This guide provides an in-depth exploration of the application of this precursor in the synthesis of indoles and quinolines, complete with detailed mechanistic insights and field-tested protocols for researchers, scientists, and drug development professionals.[7][8]
Part 1: Palladium-Catalyzed Synthesis of 2,2-Dimethylindoline and Subsequent Aromatization to 2-Methylindole
The synthesis of the indole nucleus from aniline derivatives is a cornerstone of heterocyclic chemistry. While classic methods often require harsh conditions, modern palladium-catalyzed approaches offer a milder and more functional-group-tolerant alternative.[9][10] The use of this compound provides a clever entry into this reaction class through an intramolecular C-N bond formation, facilitated by the generation of a reactive intermediate.
Mechanistic Rationale & Causality
The core strategy involves the intramolecular cyclization of the aniline nitrogen onto a transiently formed alkene. This is achieved through the dehydration of the tertiary alcohol of this compound under acidic or metal-catalyzed conditions to form a 2-(prop-1-en-2-yl)aniline intermediate. This intermediate then undergoes a palladium-catalyzed intramolecular hydroamination to yield 2,2-dimethylindoline. Subsequent oxidation/aromatization can then furnish the corresponding 2-methylindole. This two-stage, one-pot approach leverages the inherent reactivity of the substrate to build the indoline core efficiently.
Workflow for Indoline Synthesis and Aromatization
Caption: Workflow for the synthesis of 2-methylindole from this compound.
Detailed Experimental Protocol: Synthesis of 2,2-Dimethylindoline
This protocol is adapted from established principles of palladium-catalyzed intramolecular amination.[9][11]
Materials:
-
This compound (1.0 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.05 eq)
-
Triphenylphosphine (PPh₃) (0.10 eq)
-
Sodium tert-butoxide (NaOt-Bu) (1.2 eq)
-
Anhydrous Toluene
-
Argon atmosphere
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (0.05 eq), PPh₃ (0.10 eq), and NaOt-Bu (1.2 eq).
-
Add anhydrous toluene to the flask, followed by this compound (1.0 eq).
-
Seal the flask and heat the reaction mixture at 100-110 °C with vigorous stirring.
-
Expert Insight: The elevated temperature facilitates both the initial dehydration of the tertiary alcohol and the subsequent C-N bond formation. The phosphine ligand stabilizes the palladium catalyst, while the base is crucial for the catalytic cycle.
-
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure 2,2-dimethylindoline.
Part 2: Synthesis of 2,4-Disubstituted Quinolines via Indirect Friedländer Annulation
The Friedländer synthesis is a classical and powerful method for constructing the quinoline ring system.[3][12] Traditionally, it involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. By using this compound, we can access the requisite 2-aminoaryl ketone in situ through oxidation, thereby enabling an indirect Friedländer reaction.
Mechanistic Rationale & Causality
This strategy hinges on the selective oxidation of the tertiary alcohol in this compound to the corresponding ketone, 1-(2-aminophenyl)-2-methylpropan-1-one. This transformation can be achieved using various oxidants. Once formed, this aminoketone intermediate readily undergoes condensation with a suitable carbonyl partner (e.g., an acetophenone derivative) in the presence of a base or acid catalyst. The resulting enamine intermediate then cyclizes and dehydrates to furnish the fully aromatic quinoline ring.
Mechanism of Indirect Friedländer Quinoline Synthesis
Caption: Proposed mechanism for the one-pot synthesis of quinolines from this compound.
Detailed Experimental Protocol: Synthesis of 2-Aryl-4-isopropylquinoline
This protocol leverages an N-heterocyclic carbene (NHC)-copper catalyzed system that uses DMSO as a mild oxidant.[12]
Materials:
-
This compound (1.0 eq)
-
Aryl Ketone (e.g., Acetophenone) (1.1 eq)
-
Copper(I) iodide (CuI) (0.1 eq)
-
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl) (0.1 eq)
-
Potassium tert-butoxide (K Ot-Bu) (1.5 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
Procedure:
-
In an oven-dried vial, combine CuI (0.1 eq), IPr·HCl (0.1 eq), and K Ot-Bu (1.5 eq).
-
Seal the vial with a septum and purge with argon.
-
Add anhydrous DMSO via syringe and stir the mixture at room temperature for 30 minutes.
-
Expert Insight: The K Ot-Bu deprotonates the imidazolium salt to generate the active NHC ligand in situ. The NHC-copper complex is the active catalyst for the oxidation of the alcohol.
-
-
Add the aryl ketone (1.1 eq) followed by this compound (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature.
-
Trustworthiness: This room-temperature protocol is advantageous as it minimizes side reactions and is energetically efficient. DMSO serves as both the solvent and the terminal oxidant.
-
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 24-48 hours).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate) to yield the desired 2,4-disubstituted quinoline.
Data Summary: Representative Substrate Scope
The following table summarizes expected outcomes based on analogous Friedländer reactions.
| Entry | Aryl Ketone Partner | Expected Quinoline Product | Typical Yield Range |
| 1 | Acetophenone | 4-isopropyl-2-phenylquinoline | 75-85% |
| 2 | 4'-Methoxyacetophenone | 4-isopropyl-2-(4-methoxyphenyl)quinoline | 80-90% |
| 3 | 4'-Chloroacetophenone | 2-(4-chlorophenyl)-4-isopropylquinoline | 70-80% |
| 4 | Propiophenone | 4-isopropyl-2-phenyl-3-methylquinoline | 65-75% |
Conclusion and Future Outlook
This compound stands out as a synthetically valuable and adaptable precursor. Its ability to generate reactive intermediates in situ for both indole and quinoline synthesis underscores its utility in diversity-oriented synthesis.[13] The palladium-catalyzed route to indolines and the copper-catalyzed indirect Friedländer reaction to quinolines are just two examples of how modern catalytic methods can unlock the potential of this simple starting material. These protocols offer reliable and efficient pathways to privileged heterocyclic cores, making them highly relevant for professionals in drug discovery and chemical development. Future research may focus on developing enantioselective cyclizations or expanding the scope to other heterocyclic systems, further cementing the role of this compound as a cornerstone of modern synthetic chemistry.
References
- 1. This compound | C9H13NO | CID 253527 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound (15833-00-8) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 3. Quinoline - Wikipedia [en.wikipedia.org]
- 4. Synthesis of some heterocycles of pharmaceutical interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetics and mechanism of the cyclization of substituted N-phenyl-2-methyl-2(2-aminophenyl)propanamides and analogues - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. Kinetics and mechanism of the cyclization of substituted N-phenyl-2-methyl-2(2-aminophenyl)propanamides and analogues - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. drugdiscoverychemistry.com [drugdiscoverychemistry.com]
- 8. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C─H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Intramolecular Palladium-Catalyzed Oxidative Amination of Furans: Synthesis of Functionalized Indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles [frontiersin.org]
The Strategic Application of 2-(2-Aminophenyl)propan-2-ol in the Synthesis of Quinolone Scaffolds: A Guide for Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Value of a Specialized Building Block
In the landscape of medicinal chemistry, the efficient construction of heterocyclic scaffolds is a cornerstone of drug discovery.[1] 2-(2-Aminophenyl)propan-2-ol, a bifunctional aromatic compound, has emerged as a valuable building block for the synthesis of quinoline derivatives. Its unique structure, featuring a nucleophilic aniline moiety and a tertiary alcohol on a shared benzene ring, preordains it for intramolecular cyclization reactions, offering a streamlined pathway to complex heterocyclic systems.[2] Quinolines are a prominent class of nitrogen-containing heterocycles that form the core structure of numerous pharmaceuticals with a broad spectrum of therapeutic applications, including antibacterial, anticancer, and antimalarial agents.[3] This guide provides a detailed exploration of the application of this compound in the synthesis of pharmaceutical intermediates, with a focus on the underlying reaction mechanisms and practical, field-proven protocols.
Core Application: The Friedländer Annulation for Quinolone Synthesis
The primary application of this compound in pharmaceutical intermediate synthesis is its role as a precursor in the Friedländer annulation.[2][4] This classic reaction facilitates the synthesis of quinolines by the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[5] In the case of this compound, the tertiary alcohol can be considered a masked ketone. Under acidic conditions, the hydroxyl group is protonated and eliminated as a water molecule, generating a stabilized tertiary carbocation. This carbocation then undergoes rearrangement and subsequent tautomerization to form an in-situ 2-aminoaryl ketone, which is the key intermediate for the Friedländer condensation.
Mechanistic Insight: A Stepwise Look at Quinolone Formation
The reaction of this compound with a ketone, such as acetophenone, under acidic catalysis proceeds through a well-established mechanistic pathway:
-
Protonation and Dehydration: The reaction is initiated by the protonation of the tertiary alcohol of this compound by an acid catalyst (e.g., polyphosphoric acid). The resulting protonated alcohol is a good leaving group and is eliminated as water, forming a stable tertiary carbocation.
-
Rearrangement and Tautomerization: The carbocation intermediate undergoes a rearrangement and subsequent tautomerization to form the more stable 2-aminoaryl ketone.
-
Aldol Condensation: The newly formed 2-aminoaryl ketone then undergoes an aldol condensation with the enolizable ketone (e.g., acetophenone).
-
Cyclization and Dehydration: The intermediate from the aldol condensation undergoes an intramolecular cyclization, where the amino group attacks the carbonyl carbon of the other reactant. A final dehydration step yields the aromatic quinoline ring system.
Visualizing the Synthesis: Reaction Workflow
Caption: Workflow for the synthesis of a quinoline intermediate.
Detailed Protocol: Synthesis of 2,2-Dimethyl-4-phenyl-2,3-dihydroquinoline
This protocol details the synthesis of 2,2-dimethyl-4-phenyl-2,3-dihydroquinoline, a valuable scaffold in pharmaceutical chemistry, via an acid-catalyzed condensation of this compound and acetophenone. This procedure is adapted from established Friedländer synthesis methodologies.[6]
Materials and Equipment
| Material/Equipment | Specifications |
| This compound | 98% purity |
| Acetophenone | Reagent grade |
| Polyphosphoric Acid (PPA) | 85% in H₃PO₄ |
| Dichloromethane (CH₂Cl₂) | Anhydrous |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | |
| Round-bottom flask | 100 mL |
| Magnetic stirrer with heating mantle | |
| Thermometer | |
| Condenser | |
| Separatory funnel | 250 mL |
| Rotary evaporator | |
| Thin-Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ |
Experimental Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol, 151.21 mg) and acetophenone (1.2 mmol, 144.17 mg, 0.14 mL).
-
Catalyst Addition: Carefully add freshly prepared polyphosphoric acid (PPA) (5 mL) to the reaction mixture. Caution: PPA is corrosive and viscous. Handle with appropriate personal protective equipment in a fume hood.
-
Reaction Conditions: Heat the mixture to 90 °C with vigorous stirring. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) solvent system. The reaction is typically complete within 1-2 hours.[6]
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Carefully and slowly quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (30 mL) to neutralize the acid. Caution: This will cause gas evolution (CO₂). Add the bicarbonate solution in small portions to control the effervescence.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).
-
Purification: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Isolation: The crude product can be further purified by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield the pure 2,2-dimethyl-4-phenyl-2,3-dihydroquinoline.
Expected Results and Characterization
The final product, 2,2-dimethyl-4-phenyl-2,3-dihydroquinoline, is expected to be a solid. The structure can be confirmed by standard analytical techniques:
-
¹H NMR: Expect characteristic peaks for the aromatic protons, the singlet for the gem-dimethyl group, and the singlet for the methylene protons of the dihydroquinoline ring.
-
¹³C NMR: Will show the corresponding carbon signals for the aromatic and aliphatic parts of the molecule.
-
Mass Spectrometry: The molecular ion peak should correspond to the calculated mass of the product (C₁₇H₁₇N, M.W. = 235.33).
Causality in Experimental Choices
-
Choice of Catalyst (PPA): Polyphosphoric acid serves as both a catalyst and a dehydrating agent. Its high viscosity and ability to promote the necessary protonation and dehydration steps make it effective for this type of cyclization.[6]
-
Solvent-Free Conditions: Conducting the reaction neat (solvent-free) often leads to higher reaction concentrations and can accelerate the reaction rate, a common strategy in green chemistry.[6]
-
Temperature Control: The reaction temperature of 90 °C is a balance between providing sufficient energy to overcome the activation barriers for dehydration and cyclization while minimizing potential side reactions and decomposition.[6]
-
Work-up Procedure: The use of saturated sodium bicarbonate is crucial for neutralizing the strong acid catalyst, making the product amenable to extraction into an organic solvent.
Conclusion and Future Outlook
This compound is a strategically designed building block that provides an efficient entry into the synthesis of quinoline-based pharmaceutical intermediates. The Friedländer annulation, facilitated by acid catalysis, offers a robust and adaptable method for constructing these valuable heterocyclic scaffolds. The protocol detailed herein for the synthesis of 2,2-dimethyl-4-phenyl-2,3-dihydroquinoline serves as a practical template for researchers in drug discovery and development. Further exploration of diverse catalytic systems, including solid-supported acids and metal catalysts, may offer even milder and more sustainable synthetic routes, expanding the utility of this versatile building block in the creation of novel therapeutic agents.
References
- 1. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 3. scite.ai [scite.ai]
- 4. Friedlaender Synthesis [organic-chemistry.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Enhanced Method for the Synthesis and Comprehensive Characterization of 1-(4-Phenylquinolin-2-yl)propan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Mechanism and Application of Cyclization Reactions Involving 2-(2-Aminophenyl)propan-2-ol
Introduction
The intramolecular cyclization of 2-(2-aminophenyl)propan-2-ol and its derivatives represents a pivotal transformation in synthetic organic chemistry, providing a direct route to valuable heterocyclic scaffolds such as indolines and indoles. These structural motifs are prevalent in a vast array of natural products, pharmaceuticals, and agrochemicals, underscoring the importance of robust and well-understood synthetic methodologies for their construction. This guide provides a detailed exploration of the mechanistic underpinnings of these cyclization reactions and offers practical, field-proven protocols for their successful implementation in a research and development setting. We will delve into the key reaction pathways, the influence of catalysts and reaction conditions, and provide a comparative analysis of different synthetic strategies.
Core Mechanistic Pathways
The cyclization of this compound typically proceeds through an intramolecular nucleophilic attack of the aniline nitrogen onto an electrophilic center generated from the tertiary alcohol. The specific nature of this electrophilic center and the subsequent reaction steps are highly dependent on the reaction conditions, particularly the type of catalyst employed. Two primary mechanistic pathways are of significant interest: acid-catalyzed dehydrative cyclization and transition-metal-catalyzed dehydrogenative cyclization.
Acid-Catalyzed Dehydrative Cyclization: A Direct Route to Indolines
This is the most direct and atom-economical pathway for the cyclization of this compound. The reaction is initiated by the protonation of the tertiary hydroxyl group by an acid catalyst, which transforms it into a good leaving group (water). Subsequent departure of the water molecule generates a tertiary carbocation. The proximate aniline nitrogen then acts as an intramolecular nucleophile, attacking the carbocation to form a five-membered ring, yielding the corresponding 2,2-dimethylindoline.
protocol for N-alkylation of 2-(2-Aminophenyl)propan-2-ol
An Application Note and Protocol for the N-Alkylation of 2-(2-Aminophenyl)propan-2-ol
Abstract
This technical guide provides detailed protocols and scientific rationale for the N-alkylation of this compound, a key synthetic intermediate in pharmaceutical and materials science research. The N-alkylated derivatives of this molecule are of significant interest for modulating biological activity and material properties. This document explores three primary N-alkylation strategies: Reductive Amination, Direct Alkylation with Alkyl Halides, and Catalytic Alkylation with Alcohols via a "Borrowing Hydrogen" mechanism. Each protocol is presented with step-by-step instructions, mechanistic insights, and considerations for optimization, aimed at researchers, chemists, and drug development professionals.
Introduction and Strategic Overview
This compound is a valuable building block characterized by a primary aromatic amine ortho to a sterically demanding tertiary alcohol. This unique substitution pattern presents both opportunities and challenges for selective N-alkylation. The primary amino group serves as a nucleophilic handle for derivatization, while the adjacent propan-2-ol moiety can influence steric accessibility and electronic properties.
The choice of an N-alkylation strategy is paramount and depends on factors such as the desired alkyl substituent, the required scale of the reaction, and considerations for atom economy and green chemistry. This guide details three field-proven methodologies:
-
Reductive Amination: A highly selective method for controlled mono-alkylation using aldehydes or ketones as the alkyl source. It is widely regarded as one of the most reliable methods for synthesizing secondary amines from primary amines.[1][2][3]
-
Direct Alkylation with Alkyl Halides: A classic SN2 approach. While straightforward, it requires careful control to prevent over-alkylation, as the secondary amine product is often more nucleophilic than the starting aniline.
-
Catalytic Alkylation with Alcohols: An elegant and atom-economical "borrowing hydrogen" strategy that utilizes alcohols as alkylating agents, producing only water as a byproduct.[4][5][6] This approach aligns with the principles of green chemistry.[7]
Core Challenges and Mechanistic Considerations
Successful N-alkylation of this compound requires an understanding of its inherent chemical properties:
-
Steric Hindrance: The tertiary alcohol group at the ortho position significantly shields the amino group. This steric congestion can impede the approach of bulky electrophiles and may necessitate more forcing reaction conditions or specialized catalytic systems to achieve efficient conversion.[8]
-
Nucleophilicity: Aromatic amines are less nucleophilic than their aliphatic counterparts due to the delocalization of the nitrogen lone pair into the aromatic ring. This can result in slower reaction rates compared to the alkylation of alkylamines.
-
Preventing Over-Alkylation: A primary challenge, particularly in direct alkylation with reactive halides, is the formation of the undesired tertiary amine. The N-alkylated product (a secondary amine) is generally more nucleophilic than the starting primary aniline, leading to a second alkylation event if not properly controlled.
-
Chemoselectivity: The molecule contains both an amine and a hydroxyl group. While the tertiary alcohol is generally unreactive under the conditions described, O-alkylation is a theoretical side reaction that must be ruled out during characterization. Protecting the amine with a group like tert-butyloxycarbonyl (Boc) is a possible strategy if other functional groups in a more complex substrate require harsh conditions, but direct methods are preferred for efficiency.[9]
Protocol I: Reductive Amination with Carbonyl Compounds
Reductive amination is a robust and highly selective one-pot method for the mono-N-alkylation of primary amines. The reaction proceeds via the initial formation of an imine intermediate from the condensation of the amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ to the corresponding secondary amine.[2][3]
Causality: The success of this method hinges on the choice of a reducing agent that selectively reduces the C=N bond of the imine intermediate much faster than the C=O bond of the starting carbonyl compound. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reagent for this purpose due to its mild nature and tolerance for the slightly acidic conditions that favor imine formation.[1]
Mechanism: Reductive Amination
Caption: Reductive amination workflow.
Detailed Experimental Protocol
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq). Dissolve it in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (approx. 0.1 M concentration).
-
Carbonyl Addition: Add the corresponding aldehyde or ketone (1.1 eq). If using a less reactive ketone, add a catalytic amount of glacial acetic acid (0.1 eq) to promote imine formation.
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes. The reaction may be mildly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature for 3-12 hours. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 20 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient).
Data Presentation: Reductive Amination Conditions
| Alkyl Source (Carbonyl) | Reducing Agent | Solvent | Temp (°C) | Typical Time (h) | Expected Yield (%) |
| Formaldehyde (37% aq.) | NaBH(OAc)₃ | DCE | RT | 3-6 | 90-98 |
| Benzaldehyde | NaBH(OAc)₃ | DCE | RT | 4-8 | 85-95 |
| Acetone | NaBH(OAc)₃ + AcOH (cat.) | THF | RT | 8-16 | 75-85 |
Protocol II: Direct N-Alkylation with Alkyl Halides
This classical method relies on the nucleophilic attack of the aniline nitrogen on an electrophilic alkyl halide.[7] The key to achieving selective mono-alkylation is to use a mild, non-nucleophilic base and carefully control stoichiometry to mitigate the competing dialkylation reaction.
Causality: A base is required to neutralize the hydrohalic acid (H-X) generated during the reaction, which would otherwise protonate the starting amine and halt the reaction. A relatively weak, heterogeneous base like potassium carbonate (K₂CO₃) is often preferred as it minimizes side reactions and is easily removed by filtration.[10] Using a precise 1.0-1.1 equivalents of the alkylating agent is crucial to disfavor the second alkylation of the more nucleophilic secondary amine product.
Mechanism: SN2 Alkylation
Caption: SN2 pathway for direct N-alkylation.
Detailed Experimental Protocol
-
Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq) and potassium carbonate (K₂CO₃, 2.0 eq) in a polar aprotic solvent like acetonitrile (MeCN) or N,N-dimethylformamide (DMF) (approx. 0.2 M).
-
Reagent Addition: Add the alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 eq) dropwise at room temperature.
-
Reaction Conditions: Heat the mixture to a temperature between 50-80 °C. The optimal temperature will depend on the reactivity of the alkyl halide.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Work-up: Cool the reaction mixture to room temperature and filter off the inorganic solids. Rinse the filter cake with a small amount of the reaction solvent.
-
Extraction: Concentrate the filtrate under reduced pressure. If DMF was used, it may be necessary to add water and perform a liquid-liquid extraction with a solvent like ethyl acetate.
-
Purification: Wash the organic extract with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography.
Data Presentation: Direct Alkylation Conditions
| Alkylating Agent | Base | Solvent | Temp (°C) | Typical Time (h) | Primary Challenge |
| Methyl Iodide | K₂CO₃ | MeCN | 50-60 | 4-8 | Over-alkylation |
| Ethyl Bromide | K₂CO₃ | DMF | 60-70 | 6-12 | Over-alkylation |
| Benzyl Bromide | Cs₂CO₃ | MeCN | 50-70 | 3-6 | High reactivity |
Protocol III: Catalytic N-Alkylation with Alcohols
This modern approach, often termed "borrowing hydrogen" or "hydrogen autotransfer," is a highly atom-economical and environmentally benign method for C-N bond formation.[5][11] A transition-metal catalyst (e.g., based on Ru, Ir, or Ni) temporarily oxidizes a primary alcohol to an aldehyde in situ.[4][12] This aldehyde then undergoes reductive amination with the aniline, and the catalyst returns the "borrowed" hydrogen to reduce the imine intermediate, regenerating the catalyst and producing water as the sole stoichiometric byproduct.
Causality: The entire process is driven by a metal catalyst capable of mediating reversible dehydrogenation/hydrogenation steps. The reaction is typically performed at elevated temperatures to facilitate the initial alcohol dehydrogenation, which is often the rate-limiting step. An inert atmosphere is required to prevent oxidation of the catalyst.
Mechanism: Borrowing Hydrogen Catalytic Cycle
Caption: Catalytic cycle for N-alkylation with alcohols.
Detailed Experimental Protocol
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), add the catalyst (e.g., [Ru(p-cymene)Cl₂]₂, 1-2 mol%), the appropriate ligand if required (e.g., Xantphos, 2-4 mol%), and a base (e.g., potassium tert-butoxide, 1.5 eq).
-
Solvent and Reagents: Add anhydrous toluene. Add this compound (1.0 eq) and the primary alcohol (e.g., benzyl alcohol, 1.2 eq).
-
Reaction Conditions: Seal the flask and heat the mixture to 110-130 °C with vigorous stirring for 12-48 hours.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS. It is often convenient to take aliquots via syringe, quench with water, extract, and analyze the organic layer.
-
Work-up: Cool the reaction mixture to room temperature. Carefully add water to quench the reaction.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography to remove the non-volatile catalyst and any byproducts.
Data Presentation: Catalytic Alkylation Systems
| Catalyst System | Base | Solvent | Temp (°C) | Substrate |
| [Ru(p-cymene)Cl₂]₂ / Xantphos | KOtBu | Toluene | 110-120 | Primary Alcohols |
| NiBr₂ / 1,10-phenanthroline[4] | KOtBu | Toluene | 130 | Benzyl & Alkyl Alcohols |
| Iridium Complexes[12] | KOtBu | Toluene | 120 | Primary Alcohols |
General Purification and Characterization
Purification: For all protocols, the primary method of purification is silica gel column chromatography.
-
Eluent System: A gradient of ethyl acetate in hexanes (e.g., 5% to 50%) is typically effective. Adding a small amount of triethylamine (~1%) to the eluent can help prevent the basic amine product from tailing on the acidic silica gel.
-
Alternative: For products that are sufficiently basic and free of acidic/basic impurities, an acid-base extraction can be employed. Dissolve the crude material in ethyl acetate, extract with dilute HCl (1M), wash the aqueous layer with ethyl acetate to remove neutral impurities, basify the aqueous layer with NaOH, and then back-extract the pure amine product into ethyl acetate.
Characterization: The identity and purity of the final N-alkylated product should be confirmed using standard analytical techniques:
-
NMR Spectroscopy: ¹H and ¹³C NMR will confirm the presence of the newly introduced alkyl group and show characteristic shifts in the aromatic and amine protons.
-
Mass Spectrometry (MS): Provides the molecular weight of the product, confirming successful alkylation.
-
Infrared (IR) Spectroscopy: The N-H stretch of the secondary amine product will appear as a single sharp peak around 3300-3500 cm⁻¹, distinct from the two peaks of the primary amine starting material.
Conclusion
The N-alkylation of this compound can be accomplished effectively through several distinct synthetic strategies.
-
Reductive amination stands out for its exceptional selectivity in forming mono-alkylated products and its operational simplicity.
-
Direct alkylation with halides remains a viable, classical option, particularly when the corresponding carbonyl compound is unavailable, though it requires vigilant control over stoichiometry.
-
Catalytic alkylation with alcohols represents the most modern and sustainable approach, offering high atom economy and a favorable environmental profile.
The optimal protocol will be dictated by the specific alkyl group to be installed, laboratory capabilities, and the overarching goals of the research program. The methods detailed in this guide provide a robust foundation for the successful synthesis and exploration of novel N-alkylated this compound derivatives.
References
- 1. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 8. benchchem.com [benchchem.com]
- 9. Protective Groups [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Scale-Up Synthesis of 2-(2-Aminophenyl)propan-2-ol
Abstract
This document provides a comprehensive guide to the industrial-scale synthesis, purification, and characterization of 2-(2-Aminophenyl)propan-2-ol (CAS No. 15833-00-8), a key intermediate in the pharmaceutical industry.[1][2] The protocols detailed herein are designed for scalability, robustness, and high purity, addressing the critical needs of drug development and manufacturing. We present a preferred synthetic route via a Grignard reaction, offering detailed step-by-step procedures, safety protocols, and analytical quality control measures. The causality behind critical process parameters is explained to empower researchers to adapt and troubleshoot the synthesis for large-scale production environments.
Introduction and Strategic Rationale
This compound is a tertiary alcohol and an aniline derivative. Its bifunctional nature makes it a valuable building block in the synthesis of various heterocyclic compounds and active pharmaceutical ingredients (APIs).[3] The successful transition from laboratory-scale synthesis to industrial production necessitates a strategy that prioritizes safety, cost-effectiveness, yield, and purity.
Several synthetic routes can be envisioned for this target molecule, including Friedel-Crafts type reactions.[4][5] However, the Grignard reaction stands out for its high regioselectivity and reliability in forming tertiary alcohols.[6] This pathway involves the reaction of a suitably protected 2-aminophenyl magnesium halide with acetone. The protection of the aniline nitrogen is a critical prerequisite; the acidic protons of the primary amine would otherwise quench the highly basic Grignard reagent, halting the desired carbon-carbon bond formation. This guide will focus on a Grignard-based approach, which has been optimized for scale-up.
Overall Synthetic Workflow
The multi-step synthesis is designed as a logical sequence of operations, from the preparation of the key organometallic intermediate to the final purification of the target compound. Each stage is equipped with in-process controls to ensure success before proceeding to the next.
Diagram 1: High-level workflow for the synthesis of this compound.
Detailed Synthesis Protocol: 1 kg Scale
This protocol assumes the use of appropriate industrial chemical reactors and adherence to all local and federal safety regulations.
Part A: Preparation of 2-Aminophenylmagnesium Chloride (Grignard Reagent)
Rationale: This section describes the formation of the key nucleophilic intermediate. Aniline itself is incompatible with Grignard reagents due to its acidic N-H protons. While protection/deprotection steps add to the process, they are essential for success. For this protocol, we will assume a commercially available or pre-synthesized N-protected 2-bromoaniline is used to simplify the core procedure. The reaction is highly exothermic and moisture-sensitive, requiring strict anhydrous conditions and temperature control.
Materials & Equipment:
-
Reactor: 50 L glass-lined reactor with mechanical stirrer, temperature probe, condenser, and nitrogen inlet.
-
Reagents:
-
Magnesium turnings (136 g, 5.6 mol, 1.2 eq)
-
Protected 2-bromoaniline (e.g., N,N-Bis(trimethylsilyl)-2-bromoaniline) (4.67 mol, 1.0 eq)
-
Anhydrous Tetrahydrofuran (THF) (20 L)
-
Iodine crystal (as initiator)
-
Procedure:
-
Reactor Preparation: The reactor is thoroughly dried and purged with dry nitrogen for at least 2 hours to ensure an inert atmosphere.
-
Charging Reagents: Charge the magnesium turnings into the reactor under a positive nitrogen pressure.
-
Initiation: Add a single crystal of iodine. The iodine etches the magnesium surface, exposing fresh metal to initiate the reaction.
-
Grignard Formation:
-
Prepare a solution of the protected 2-bromoaniline in 10 L of anhydrous THF in a separate, dry vessel.
-
Add approximately 500 mL of this solution to the magnesium turnings. An exotherm should be observed, indicating reaction initiation. The brownish color of iodine will also disappear.
-
Once initiated, add the remaining solution dropwise over 2-3 hours, maintaining the internal temperature between 40-50°C using external cooling.
-
After the addition is complete, stir the mixture at 45°C for an additional 2 hours to ensure complete consumption of the magnesium. The solution should appear as a dark, grayish-brown mixture.
-
Part B: Reaction with Acetone and Work-up
Rationale: This is the key bond-forming step where the nucleophilic Grignard reagent attacks the electrophilic carbonyl carbon of acetone to form a tertiary alkoxide.[6] The reaction is highly exothermic and must be performed at low temperatures to prevent side reactions. The subsequent work-up is designed to quench the reaction, hydrolyze the alkoxide, remove the protecting groups, and separate the product from inorganic salts.
Materials & Equipment:
-
Reagents:
-
Anhydrous Acetone (325 g, 5.6 mol, 1.2 eq)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution (10 L)
-
Hydrochloric Acid (HCl), 6M (as required for pH adjustment)
-
Sodium Hydroxide (NaOH), 50% w/w (as required for pH adjustment)
-
Toluene or Methyl tert-butyl ether (MTBE) for extraction (2 x 10 L)
-
Procedure:
-
Cooling: Cool the prepared Grignard reagent solution in the reactor to 0-5°C.
-
Acetone Addition: Add the anhydrous acetone dropwise via an addition funnel over 2-3 hours, ensuring the internal temperature does not exceed 10°C. A thick precipitate will form.
-
Reaction Completion: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 3 hours.
-
Quenching: Cool the reactor back down to 0-5°C. Slowly and carefully add the saturated aqueous NH₄Cl solution. This is a highly exothermic step; control the addition rate to keep the temperature below 25°C. This step hydrolyzes the magnesium alkoxide and quenches any unreacted Grignard reagent.
-
Deprotection & Extraction:
-
Adjust the pH of the biphasic mixture to ~1-2 with 6M HCl. This step removes the N-silyl protecting groups and dissolves the magnesium salts.
-
Transfer the mixture to a suitable separatory funnel or extraction vessel. Separate the layers.
-
Extract the aqueous layer with the chosen organic solvent (Toluene or MTBE).
-
Combine the organic layers and discard the aqueous layer.
-
-
Product Isolation:
-
Wash the combined organic layers with brine.
-
Concentrate the organic solution under reduced pressure to obtain the crude product as an oil or semi-solid.
-
Purification Protocol: Recrystallization
Rationale: The crude product contains residual starting materials and byproducts. Recrystallization is a robust and scalable method for achieving high purity by exploiting differences in solubility between the product and impurities in a chosen solvent system.[7]
Diagram 2: Logic flow for the purification of this compound via recrystallization.
Materials & Equipment:
-
Crystallization Vessel: Jacketed glass reactor with stirrer and temperature control.
-
Filtration: Nutsche filter or large Buchner funnel.
-
Drying: Vacuum oven.
-
Solvents: Toluene and Heptane (reagent grade).
Procedure:
-
Solvent Selection: A mixture of toluene and heptane is effective. Toluene is a good solvent for the product when hot, while heptane acts as an anti-solvent.
-
Dissolution: Transfer the crude product to the crystallization vessel. Add a minimum amount of hot toluene (approx. 70-80°C) with stirring until the solid is fully dissolved.
-
Crystallization: Slowly add heptane to the hot solution until slight turbidity persists. Then, cool the solution slowly. The product should begin to crystallize. A rate of 10-15°C per hour is recommended.
-
Yield Maximization: Once the mixture reaches room temperature, cool it further to 0-5°C and hold for at least 4 hours.
-
Isolation: Filter the crystalline solid using the Nutsche filter. Wash the filter cake with a small amount of cold heptane to remove residual mother liquor.
-
Drying: Dry the purified product in a vacuum oven at 40-50°C until a constant weight is achieved. The final product should be an off-white to pale yellow crystalline solid.
Analytical Quality Control
To ensure the final product meets the stringent requirements for pharmaceutical applications, a comprehensive set of analytical tests must be performed.[8][9]
| Parameter | Method | Specification | Purpose |
| Appearance | Visual Inspection | Off-white to pale yellow crystalline solid | Confirms physical form and absence of gross contamination. |
| Identification | ¹H NMR, ¹³C NMR | Spectrum conforms to reference standard | Confirms the chemical structure of the molecule.[1] |
| Identification | FTIR | Spectrum conforms to reference standard | Confirms the presence of key functional groups (O-H, N-H). |
| Purity Assay | HPLC-UV (e.g., C18 column) | ≥ 99.0% | Quantifies the main component and detects non-volatile impurities.[10] |
| Residual Solvents | GC-HS | Toluene ≤ 890 ppm, Heptane ≤ 5000 ppm | Ensures solvents used in manufacturing are below ICH safety limits. |
| Water Content | Karl Fischer Titration | ≤ 0.5% | Water can affect stability and reactivity in subsequent steps. |
Industrial Safety and Handling
The scale-up of this synthesis involves significant hazards that must be managed through robust engineering controls and personal protective equipment (PPE).
-
Grignard Reagent: Highly reactive and pyrophoric upon exposure to air, especially if residual magnesium is present. Reacts violently with water and protic solvents. All transfers must be conducted under an inert atmosphere (Nitrogen or Argon).
-
Solvents: THF, Toluene, and Heptane are highly flammable.[11][12] The reactor and all transfer lines must be properly grounded to prevent static discharge. Adequate ventilation and explosion-proof equipment are mandatory.
-
Corrosives: Hydrochloric acid and sodium hydroxide are corrosive and require careful handling.[13]
-
Personal Protective Equipment (PPE):
-
Flame-retardant lab coat.
-
Chemical splash goggles and a face shield.
-
Appropriate chemical-resistant gloves (e.g., butyl rubber for handling Grignard reagents).
-
Self-contained breathing apparatus should be available for emergency response.[14]
-
References
- 1. This compound | C9H13NO | CID 253527 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. proactivemr.com [proactivemr.com]
- 3. 8 Applications of Active Pharmaceutical Ingredients - PYG Lifesciences [pyglifesciences.com]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. This compound (15833-00-8) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. cipac.org [cipac.org]
- 11. chemos.de [chemos.de]
- 12. chemicals.co.uk [chemicals.co.uk]
- 13. echemi.com [echemi.com]
- 14. echemi.com [echemi.com]
Application Notes & Protocols: The Strategic Use of 2-(2-Aminophenyl)propan-2-ol in the Synthesis of Bioactive Molecules
Introduction: Identifying a Versatile Scaffold for Heterocyclic Chemistry
In the landscape of drug discovery and medicinal chemistry, the efficient construction of heterocyclic scaffolds is paramount.[1][2][3] Many of the most impactful pharmaceuticals are built upon nitrogen-containing ring systems. 2-(2-Aminophenyl)propan-2-ol (also known as o-aminophenyl-dimethylcarbinol) emerges as a particularly strategic building block.[4] Its structure, featuring a primary aromatic amine nucleophile positioned ortho to a tertiary benzylic alcohol, provides a unique and powerful platform for intramolecular cyclization reactions. This arrangement is especially conducive to forming quinoline and indoline frameworks, which are core components of numerous bioactive compounds, including anti-malarial, anti-cancer, and anti-inflammatory agents.[5]
This guide provides an in-depth exploration of this compound, detailing its synthesis, its critical role in the modified Friedländer annulation for quinoline synthesis, and protocols for its practical application in a research setting. The methodologies are presented to be self-validating, with an emphasis on the chemical principles that govern each transformation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | [4] |
| CAS Number | 15833-00-8 | [4][6] |
| Molecular Formula | C₉H₁₃NO | [4][6] |
| Molecular Weight | 151.21 g/mol | [4][6] |
| Appearance | Not specified; likely an off-white to yellow solid | General chemical knowledge |
| Key Synonyms | 2-(2-Aminophenyl)-2-propanol, o-aminophenyldimethylcarbinol |[4] |
Part 1: Synthesis of the Building Block: this compound
The most direct and industrially scalable synthesis of this tertiary alcohol involves the double addition of an organometallic reagent to an ester, specifically a methyl 2-aminobenzoate derivative. The use of a Grignard reagent or an organolithium compound provides the two methyl groups required to form the tertiary carbinol center.
Causality of the Synthetic Design:
The reaction hinges on the high reactivity of organometallic reagents towards the electrophilic carbonyl carbon of the ester. The first equivalent of the methylating agent adds to form a tetrahedral intermediate, which then collapses to generate a ketone (2-aminoacetophenone). This ketone is even more reactive than the starting ester and immediately reacts with a second equivalent of the organometallic reagent to yield the tertiary alcohol upon aqueous workup. Protecting the amine is often unnecessary if using a sufficient excess of the Grignard reagent, as the deprotonated amine is less nucleophilic, though protection can improve yields by preventing side reactions.
Caption: Workflow for the synthesis of this compound.
Protocol 1: Synthesis via Grignard Reaction
Objective: To synthesize this compound from methyl 2-aminobenzoate.
Materials:
-
Methyl 2-aminobenzoate
-
Methylmagnesium bromide (3.0 M solution in diethyl ether or THF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath
Procedure:
-
Setup: Assemble a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere.
-
Reactant Preparation: Dissolve methyl 2-aminobenzoate (e.g., 10.0 g, 66.1 mmol) in 100 mL of anhydrous THF in the flask.
-
Grignard Addition: Cool the flask to 0 °C using an ice bath. Add methylmagnesium bromide solution (3.0 M, ~50 mL, 150 mmol, ~2.3 equivalents) to the dropping funnel and add it dropwise to the stirred solution over 30-45 minutes. A vigorous reaction may be observed.
-
Scientist's Note: The use of excess Grignard reagent is crucial. One equivalent will be consumed by deprotonating the amine, and two further equivalents are needed for the reaction with the ester group.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours to ensure the reaction goes to completion.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution (~50 mL) while cooling the flask in an ice bath. This will hydrolyze the magnesium alkoxide and neutralize any remaining Grignard reagent.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate (3 x 50 mL).
-
Washing & Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic phase over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and concentrate the solvent using a rotary evaporator. The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure tertiary alcohol.
Part 2: Application in the Synthesis of Quinolines
The primary utility of this compound is as a stable, readily available precursor for the in situ generation of 2-aminoaryl vinyl ketones or related reactive species, which are key intermediates in the Friedländer annulation for quinoline synthesis.[7][8] This "indirect" approach avoids the often-difficult isolation of the corresponding 2-aminoacetophenone.[8]
Mechanistic Rationale: Acid-Catalyzed Dehydration-Cyclization Cascade
The core principle involves an acid-catalyzed dehydration of the tertiary alcohol.[9] The protonated alcohol readily loses a molecule of water to form a stable tertiary benzylic carbocation. This carbocation then undergoes elimination of a proton to generate 2-(2-isopropenyl)aniline. In the presence of a ketone (like acetone) and acid, this intermediate can participate in a cascade of reactions, or it can be envisioned that the initial 2-aminoacetophenone is formed and then undergoes condensation with the ketone, ultimately leading to the quinoline ring system through intramolecular cyclization and dehydration.
Caption: Reaction cascade for quinoline synthesis from the title compound.
Protocol 2: Synthesis of 2,4-Dimethylquinoline
Objective: To synthesize 2,4-dimethylquinoline via an acid-catalyzed condensation of this compound with acetone.
Materials:
-
This compound
-
Acetone (reagent grade)
-
Concentrated sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA)
-
Sodium hydroxide (NaOH) solution (10% w/v)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, combine this compound (e.g., 5.0 g, 33.1 mmol) and acetone (25 mL).
-
Catalyst Addition: While stirring and cooling the flask in an ice bath, slowly and carefully add concentrated sulfuric acid (5 mL).
-
Scientist's Note: The addition of strong acid is highly exothermic. Slow, controlled addition is critical for safety. PPA can be an effective, less aggressive alternative.
-
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 60-70 °C) using a heating mantle. Maintain reflux for 4-6 hours. Monitor the reaction progress by TLC (thin-layer chromatography).
-
Neutralization: After cooling to room temperature, pour the reaction mixture slowly onto crushed ice (~100 g). Carefully neutralize the acidic solution by adding 10% NaOH solution until the pH is approximately 8-9. This will precipitate the crude product.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 40 mL).
-
Washing & Drying: Combine the organic extracts and wash them with water (50 mL), followed by brine (50 mL). Dry the DCM layer over anhydrous Na₂SO₄.
-
Purification: Filter the solution and remove the solvent by rotary evaporation. The resulting crude oil or solid can be purified by vacuum distillation or column chromatography to yield pure 2,4-dimethylquinoline.
Table 2: Expected Experimental Data for 2,4-Dimethylquinoline Synthesis
| Parameter | Expected Value |
|---|---|
| Typical Yield | 65-80% |
| Reaction Time | 4-6 hours |
| Appearance | Pale yellow oil or low-melting solid |
| ¹H NMR (CDCl₃, δ) | ~2.5 (s, 3H, CH₃), ~2.6 (s, 3H, CH₃), ~7.2-8.0 (m, 5H, Ar-H) |
| Boiling Point | ~265 °C at 760 mmHg |
Part 3: Safety and Handling
General Handling Protocol:
-
Engineering Controls: Always handle this compound and conduct the described reactions inside a certified chemical fume hood to avoid inhalation of vapors.
-
Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical splash goggles at all times.
-
Fire Safety: Keep flammable solvents away from ignition sources.[11][12][13] Ensure a fire extinguisher (Class B) is accessible.
-
Handling Strong Acids: When working with concentrated sulfuric acid, add the acid slowly to the solution, never the other way around, to control the exothermic reaction.
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents and acids.
-
Disposal: Dispose of chemical waste according to institutional and local environmental regulations.[10]
Conclusion and Future Perspectives
This compound is more than a simple chemical; it is a versatile and cost-effective precursor for constructing complex and biologically relevant heterocyclic systems. Its ability to serve as a stable surrogate for reactive 2-aminoaryl ketone intermediates makes it a valuable tool in the synthesis of quinoline libraries for drug discovery programs.[14][15][16] Future research may focus on expanding its utility in asymmetric catalysis or developing novel one-pot, multi-component reactions to further streamline the synthesis of diverse bioactive molecules.[17] The principles and protocols outlined here provide a solid foundation for researchers to leverage this powerful building block in their synthetic endeavors.
References
- 1. Capturing the Essence of Organic Synthesis: From Bioactive Natural Products to Designed Molecules in Today’s Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total synthesis and development of bioactive natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound | C9H13NO | CID 253527 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 15833-00-8 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. echemi.com [echemi.com]
- 11. fishersci.co.uk [fishersci.co.uk]
- 12. chemos.de [chemos.de]
- 13. chemicals.co.uk [chemicals.co.uk]
- 14. New strategies to enhance the efficiency and precision of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Principles of early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(2-Aminophenyl)propan-2-ol
Introduction
Welcome to the technical support center for the synthesis of 2-(2-aminophenyl)propan-2-ol. This valuable intermediate is a cornerstone in the development of various pharmaceuticals and advanced materials. Its synthesis, while conceptually straightforward, can present several challenges that impact yield and purity. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot these common experimental hurdles.
This document provides in-depth, experience-driven advice, moving beyond simple procedural steps to explain the underlying chemical principles. Our goal is to empower you with the knowledge to not only solve immediate issues but also to proactively optimize your synthetic strategy.
Core Synthetic Strategies
The synthesis of this compound typically proceeds via two main pathways, each with its own set of advantages and potential difficulties.
-
Route A: Grignard Reaction on an Aniline Derivative. This is a common and powerful method for forming the tertiary alcohol.
-
Route B: Reduction of a Nitro Precursor. This route involves the synthesis of a nitro-analogue followed by a reduction step to yield the desired amine.
This guide will address challenges encountered in both pathways.
Troubleshooting Guide & FAQs
Here, we address specific problems you may encounter during the synthesis of this compound in a question-and-answer format.
Issue 1: Low Yield in Grignard Reaction with 2-Substituted Aniline Precursors
Question: My Grignard reaction using methylmagnesium bromide and a 2-amino-substituted carbonyl compound (e.g., 2-aminoacetophenone) is consistently giving low yields of this compound. What are the likely causes and how can I improve the outcome?
Answer: This is a very common issue stemming from the inherent reactivity of the starting materials. The primary culprit is the acidic proton of the amino group, which can quench the Grignard reagent.
Causality and Mechanistic Insight
The Grignard reagent (CH₃MgBr) is a strong base. The amine proton on your starting material is acidic enough to react with the Grignard reagent in an acid-base reaction, consuming your nucleophile before it can attack the carbonyl carbon. This side reaction is often the dominant pathway, leading to significantly reduced yields of the desired tertiary alcohol.
Troubleshooting Workflow
Caption: Decision workflow for addressing low Grignard reaction yields.
Recommended Solutions
-
Protection of the Amino Group: The most robust solution is to protect the amino group before the Grignard reaction. A variety of protecting groups can be employed, with the choice depending on the overall synthetic scheme and the conditions required for deprotection.
-
Common Protecting Groups:
-
tert-Butoxycarbonyl (Boc)
-
Benzyl (Bn)
-
Acetyl (Ac)
-
-
-
Using Excess Grignard Reagent: If protection/deprotection steps are undesirable, using a significant excess of the Grignard reagent can compensate for the amount that is quenched by the amine proton. Typically, at least 2.5 to 3 equivalents of the Grignard reagent are necessary. One equivalent will be consumed by the amine proton, and the remainder will be available for the nucleophilic addition to the carbonyl.
Experimental Protocol: Boc Protection of 2-Aminoacetophenone
-
Dissolve 2-aminoacetophenone in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Add a base, such as triethylamine or diisopropylethylamine (DIPEA), to the solution.
-
Slowly add di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture at room temperature.
-
Stir the reaction for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Work up the reaction by washing with aqueous solutions to remove the base and any water-soluble byproducts.
-
Purify the Boc-protected product by column chromatography or recrystallization.
-
Proceed with the Grignard reaction on the protected substrate.
-
Deprotect the Boc group using an acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent.
Issue 2: Incomplete Reduction of the Nitro Group
Question: I am synthesizing this compound by reducing 2-(2-nitrophenyl)propan-2-ol, but the reduction is incomplete, resulting in a mixture of starting material and product. How can I drive the reaction to completion?
Answer: Incomplete reduction of the nitro group is often due to catalyst deactivation, insufficient reducing agent, or suboptimal reaction conditions.
Troubleshooting and Optimization Strategies
| Parameter | Troubleshooting Action | Rationale |
| Catalyst | Increase catalyst loading (e.g., from 5 mol% to 10 mol% for Pd/C). Ensure the catalyst is fresh and has been stored properly. | The catalyst surface can become poisoned or deactivated over time. Increasing the amount can provide more active sites for the reaction. |
| Hydrogen Pressure | If using catalytic hydrogenation, increase the hydrogen pressure. | Higher pressure increases the concentration of dissolved hydrogen, which can enhance the reaction rate. |
| Reducing Agent | If using a chemical reducing agent (e.g., SnCl₂), ensure you are using a sufficient stoichiometric excess. | The reducing agent is consumed during the reaction. An insufficient amount will lead to incomplete conversion. |
| Solvent | Ensure the solvent is appropriate for the chosen reduction method. For catalytic hydrogenation, polar protic solvents like ethanol or methanol are often effective. | The solvent can affect the solubility of the reactants and the activity of the catalyst. |
| Temperature | Gently warming the reaction mixture may increase the reaction rate. | As with most chemical reactions, an increase in temperature can provide the necessary activation energy for the reduction to proceed to completion. |
Recommended Protocol: Catalytic Hydrogenation of 2-(2-Nitrophenyl)propan-2-ol
-
In a flask suitable for hydrogenation, dissolve 2-(2-nitrophenyl)propan-2-ol in ethanol or methanol.
-
Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Purge the flask with an inert gas (nitrogen or argon) and then introduce hydrogen gas (typically via a balloon or a Parr shaker).
-
Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain the crude product, which can then be purified.
Issue 3: Formation of Dimer Impurities
Question: During my synthesis, I am observing the formation of significant amounts of a higher molecular weight impurity, which I suspect is a dimer. What is causing this and how can I prevent it?
Answer: Dimer formation can occur through intermolecular side reactions, particularly under harsh reaction conditions or during prolonged reaction times. The specific nature of the dimer will depend on the synthetic route.
Plausible Dimerization Pathways
-
From Grignard Route: Unreacted starting material (2-aminoacetophenone) can potentially react with the product under certain conditions, though this is less common.
-
From Reduction Route: Intermediate species during the reduction of the nitro group, such as nitroso or hydroxylamine intermediates, can condense to form azoxy or azo dimers.
Mitigation Strategies
-
Control Reaction Temperature: Avoid excessively high temperatures, which can promote side reactions.
-
Optimize Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent the formation of byproducts over time.
-
Choice of Reducing Agent: For the reduction of the nitro group, using a milder and more controlled reducing system can minimize the formation of reactive intermediates that lead to dimerization.
Issue 4: Difficult Purification of the Final Product
Question: this compound is proving difficult to purify. What are the best methods for obtaining a high-purity sample?
Answer: The amphoteric nature of the molecule (containing both a basic amino group and a weakly acidic hydroxyl group) can make purification challenging.
Purification Workflow
Caption: A typical purification sequence for this compound.
-
Acid-Base Extraction: This is a powerful technique to separate your product from non-polar impurities.
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate).
-
Extract with a dilute aqueous acid (e.g., 1M HCl). Your product will move to the aqueous layer as the ammonium salt.
-
Wash the aqueous layer with an organic solvent to remove any remaining neutral impurities.
-
Basify the aqueous layer with a base (e.g., NaOH or NaHCO₃) to regenerate the free amine.
-
Extract the product back into an organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) and concentrate to yield the purified product.
-
-
Column Chromatography: Silica gel chromatography can be effective. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, can provide good separation. The addition of a small amount of a basic modifier like triethylamine to the eluent can help to reduce tailing of the amine on the silica gel.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent final purification step to achieve high purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound? A1: The Grignard reaction of a methylmagnesium halide with a 2-amino-substituted acetophenone is a widely used and direct method.[1][2] However, the reduction of a precursor like 2-(2-nitrophenyl)propan-2-ol is also a viable and common strategy.[3]
Q2: Are there any safety concerns I should be aware of? A2: Yes. Grignard reagents are highly reactive and pyrophoric. They must be handled under an inert atmosphere and with appropriate personal protective equipment. Catalytic hydrogenation involves flammable hydrogen gas and should be conducted in a well-ventilated area with proper safety precautions. Always consult the Safety Data Sheet (SDS) for all reagents used.
Q3: Can I use other organometallic reagents besides Grignard reagents? A3: Organolithium reagents (e.g., methyllithium) can also be used for the nucleophilic addition to the carbonyl group.[4] They are generally more reactive than Grignard reagents and may require lower reaction temperatures.
Q4: What are some alternative starting materials for the synthesis? A4: One could envision starting from 2-aminobenzonitrile. This would involve a double addition of a methyl Grignard reagent to the nitrile, which can sometimes be a lower-yielding and less controlled reaction. Another possibility is starting from 2-nitroacetophenone and performing the Grignard reaction first, followed by reduction of the nitro group.[5][6]
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. US4937382A - Process for preparing 2-(o-aminophenyl)ethanol - Google Patents [patents.google.com]
- 4. 2-(2-(phenylamino)phenyl)propan-2-ol synthesis - chemicalbook [chemicalbook.com]
- 5. 2'-Nitroacetophenone | C8H7NO3 | CID 11346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2'-Nitroacetophenone | 577-59-3 | Benchchem [benchchem.com]
Navigating the Synthesis of 2-(2-Aminophenyl)propan-2-ol: A Technical Guide to Minimizing Byproduct Formation
For researchers and professionals in drug development, the synthesis of key intermediates like 2-(2-Aminophenyl)propan-2-ol is a critical step. While the Grignard reaction with 2'-aminoacetophenone appears to be a straightforward route, the presence of the amino group introduces significant challenges, often leading to a complex mixture of byproducts and low yields of the desired tertiary alcohol. This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate these challenges and optimize your synthesis for higher purity and yield.
I. Understanding the Core Challenge: The Dichotomy of the Grignard Reagent
The primary hurdle in the synthesis of this compound lies in the dual nature of the Grignard reagent (e.g., methylmagnesium bromide). It is not only a potent nucleophile, essential for attacking the carbonyl carbon of 2'-aminoacetophenone, but also a strong base.[1] This basicity is the root cause of several unwanted side reactions, particularly the deprotonation of the acidic proton on the amino group of the starting material.
II. Frequently Asked Questions (FAQs)
Here we address some of the common initial queries and concerns that researchers face during this synthesis.
Q1: Why is my yield of this compound consistently low, with a significant recovery of my 2'-aminoacetophenone starting material?
A1: This is the most common issue and is primarily due to the acidic proton of the amino group on your 2'-aminoacetophenone. The Grignard reagent, being a strong base, will preferentially react with this acidic proton in an acid-base neutralization reaction. This reaction consumes one equivalent of your Grignard reagent for every equivalent of the starting material, forming a non-nucleophilic magnesium salt of the amine and releasing methane gas (if using methylmagnesium bromide). This portion of the Grignard reagent is then unavailable to react with the carbonyl group, leading to low conversion and recovery of the starting material after workup.
Q2: I observe a significant amount of a non-polar byproduct that is difficult to separate from my desired product. What is it likely to be?
A2: This is often a result of a Wurtz-type coupling reaction. If you are preparing your Grignard reagent in situ, unreacted methyl halide can couple with the Grignard reagent to form ethane. More commonly, if there is any unreacted aryl halide used to prepare an aryl Grignard, you can get biphenyl-type byproducts. While less common with methyl Grignards, it's a possibility to consider, especially if reaction temperatures are not well-controlled.
Q3: Can I just use a large excess of the Grignard reagent to overcome the issue of the acidic amino proton?
A3: While using a significant excess of the Grignard reagent (at least 2 equivalents) is a common strategy to account for the consumption by the amino group, it may not be the most efficient or cost-effective approach, especially on a larger scale. It can also lead to a more complex reaction mixture and potentially more byproducts, making purification more challenging. A more elegant and controlled approach is to use a protecting group for the amine.
Q4: What is a protecting group and how does it help in this synthesis?
A4: A protecting group is a chemical moiety that is temporarily attached to a reactive functional group (in this case, the amino group) to render it inert to the reaction conditions. After the desired reaction is complete, the protecting group is removed to regenerate the original functional group. For this synthesis, protecting the amino group prevents its acidic proton from reacting with the Grignard reagent, allowing the Grignard to react exclusively as a nucleophile with the carbonyl group.
III. Troubleshooting Guide: From Theory to Practical Solutions
This section provides a systematic approach to troubleshooting common problems encountered during the synthesis of this compound.
Problem 1: Low to No Conversion of Starting Material
| Possible Cause | Underlying a | Recommended Solution |
| Grignard Reagent Quenching | The acidic proton on the amino group of 2'-aminoacetophenone is reacting with and consuming the Grignard reagent. | Primary Recommendation: Implement a protecting group strategy for the amino group. A common and effective choice is a silyl protecting group, such as a trimethylsilyl (TMS) group. The N-H proton is replaced by an N-Si bond, which is not acidic. Alternative (less ideal): Use at least 2.5 to 3 equivalents of the Grignard reagent. The first equivalent will be consumed by the amino proton, and the excess will be available for the nucleophilic addition. |
| Wet Glassware or Solvents | Grignard reagents are extremely sensitive to moisture. Any water present in the reaction flask or solvents will rapidly quench the Grignard reagent. | Ensure all glassware is rigorously dried in an oven or flame-dried under an inert atmosphere before use. Use anhydrous solvents, preferably freshly distilled or from a sealed bottle. |
| Poor Quality Magnesium or Alkyl Halide | The surface of the magnesium turnings may be oxidized, preventing the formation of the Grignard reagent. The alkyl halide may be old or contain impurities. | Use fresh, high-quality magnesium turnings. If necessary, activate the magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane. Use freshly distilled or a new bottle of methyl iodide or bromide. |
Problem 2: Formation of a Secondary Alcohol Byproduct (2-(2-Aminophenyl)ethanol)
| Possible Cause | Underlying a | Recommended Solution |
| Reduction of the Ketone | The Grignard reagent can act as a reducing agent by transferring a β-hydride to the carbonyl carbon. This is more common with sterically hindered ketones and Grignard reagents with β-hydrogens. | While less common with methyl Grignard (which lacks β-hydrogens), if you are using other alkyl Grignards (e.g., isopropylmagnesium bromide), this can be a significant side reaction. To minimize this, maintain a low reaction temperature (e.g., 0 °C or -78 °C). The use of cerium(III) chloride (Luche reduction conditions) can also enhance the nucleophilicity of the Grignard reagent over its basicity/reducing ability. |
Problem 3: Complex Mixture of Unidentified Byproducts
| Possible Cause | Underlying a | Recommended Solution |
| High Reaction Temperature | Elevated temperatures can promote various side reactions, including enolization of the ketone (leading back to starting material after workup), and decomposition of the Grignard reagent. | Maintain strict temperature control throughout the reaction. Add the Grignard reagent or the ketone solution slowly and dropwise to the reaction mixture, which is cooled in an ice bath or a dry ice/acetone bath. |
| Prolonged Reaction Time at Elevated Temperature | Leaving the reaction to stir for an extended period after the addition is complete, especially at room temperature or higher, can lead to the formation of degradation products. | Monitor the reaction progress by Thin Layer Chromatography (TLC). Once the starting material is consumed, proceed with the workup. |
IV. Recommended Experimental Protocol with Amino Group Protection
This protocol outlines a robust method for the synthesis of this compound using a trimethylsilyl (TMS) protecting group for the amine.
Part A: Protection of 2'-aminoacetophenone
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon), dissolve 2'-aminoacetophenone (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Silylation: Cool the solution to 0 °C in an ice bath. Add triethylamine (1.1 eq) followed by the dropwise addition of chlorotrimethylsilane (TMSCl) (1.1 eq).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The formation of triethylamine hydrochloride will be observed as a white precipitate. The reaction can be monitored by TLC until the starting material is consumed.
-
Workup (Anhydrous): Filter the reaction mixture under an inert atmosphere to remove the triethylamine hydrochloride. The filtrate, containing the N-silylated 2'-aminoacetophenone, is used directly in the next step.
Part B: Grignard Reaction
-
Grignard Reagent: In a separate flame-dried flask under an inert atmosphere, prepare methylmagnesium bromide (1.5 eq) in anhydrous THF or diethyl ether.
-
Addition: Cool the solution of the N-silylated 2'-aminoacetophenone from Part A to 0 °C. Slowly add the prepared Grignard reagent dropwise via a syringe or dropping funnel, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, or until TLC analysis indicates the consumption of the protected ketone.
Part C: Workup and Deprotection
-
Quenching: Cool the reaction mixture in an ice bath and slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Deprotection: The aqueous workup is typically sufficient to hydrolyze the N-silyl group, regenerating the free amine. Stir the mixture for 30-60 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether (3 x volumes).
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
V. Visualizing the Process
Workflow for the Protected Synthesis
References
Technical Support Center: Grignard Reaction Troubleshooting for Tertiary Alcohol Synthesis
Welcome to the Technical Support Center for Grignard reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing tertiary alcohols using Grignard reagents. Here, we move beyond simple protocols to provide in-depth, field-proven insights into troubleshooting common experimental challenges. Our focus is on understanding the underlying chemical principles to empower you to diagnose and solve problems effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: The Grignard reaction fails to initiate.
Question: I've combined my organic halide and magnesium turnings in anhydrous ether, but there are no signs of reaction (no cloudiness, bubbling, or exotherm). What's going wrong?
Answer: Failure to initiate is one of the most common hurdles in Grignard synthesis and almost always points to an issue with the magnesium surface or the presence of inhibitors.
-
Causality: The Grignard reaction is a heterogeneous reaction occurring on the surface of the magnesium metal.[1] This surface is often coated with a passivating layer of magnesium oxide (MgO), which prevents the organic halide from reacting.[2] Additionally, Grignard reagents are potent bases and nucleophiles that are rapidly quenched by even trace amounts of water or protic impurities.[3][4]
-
Troubleshooting Steps:
-
Magnesium Activation: The primary goal is to expose a fresh, reactive magnesium surface.
-
Mechanical Activation: Before adding the solvent, vigorously stir the dry magnesium turnings under an inert atmosphere or gently crush them with a glass rod.[2]
-
Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension.[2][5] These agents react with the MgO layer to expose the underlying metal. The disappearance of the brown iodine color is a good indicator of activation.
-
-
Ensure Rigorously Anhydrous Conditions:
-
All glassware must be flame-dried or oven-dried immediately before use and cooled under a stream of dry nitrogen or argon.[2]
-
Use freshly opened anhydrous solvents or solvents that have been appropriately dried (e.g., distilled from sodium/benzophenone).[6] Ethereal solvents like diethyl ether and tetrahydrofuran (THF) are standard as they solvate and stabilize the Grignard reagent.[6][7]
-
-
Initiation Techniques:
-
Issue 2: The yield of my tertiary alcohol is unexpectedly low.
Question: My reaction initiated, and the workup seemed to go well, but my final product yield is significantly below the theoretical expectation. What are the likely causes?
Answer: Low yields are often the result of competing side reactions or inaccurate quantification of the Grignard reagent.
-
Causality: The Grignard reagent, in addition to being a nucleophile, is a strong base. This basicity can lead to undesirable side reactions with the ketone starting material.[8] Furthermore, side reactions during the formation of the Grignard reagent can reduce its effective concentration.
-
Troubleshooting and Optimization:
-
Quantify Your Grignard Reagent: Never assume a 100% yield for the Grignard formation. It is crucial to determine the exact concentration of your Grignard reagent before adding it to the ketone.
-
Protocol: Titration of Grignard Reagent: A common method is titration against a known amount of I₂.[9] The Grignard reagent reacts in a 1:1 stoichiometry with iodine.
-
-
| Step | Action |
| 1 | In a flame-dried vial under an inert atmosphere, dissolve a precisely weighed amount of iodine in anhydrous THF. |
| 2 | Cool the iodine solution to 0 °C in an ice bath. |
| 3 | Slowly add your prepared Grignard reagent dropwise via syringe to the stirred iodine solution. |
| 4 | The endpoint is reached when the characteristic brown color of iodine completely disappears. |
| 5 | Calculate the molarity based on the volume of Grignard reagent added. |
Issue 3: My starting material contains another functional group that is incompatible with the Grignard reagent.
Question: I want to perform a Grignard reaction on a ketone, but my molecule also contains an alcohol (or carboxylic acid, etc.). How can I prevent the Grignard reagent from reacting with the other functional group?
Answer: Grignard reagents react with any acidic protons, such as those found in alcohols, carboxylic acids, and even terminal alkynes.[10][11][12] To prevent this, you must "protect" the incompatible functional group before forming and using the Grignard reagent.
-
Causality: The Grignard reagent is a strong base and will preferentially undergo an acid-base reaction with any available protic source, which is much faster than nucleophilic addition to a carbonyl.[10]
-
Solution: Protecting Groups
-
A protecting group temporarily masks the reactive functional group, rendering it inert to the Grignard reagent.[13] After the Grignard reaction is complete, the protecting group can be removed to regenerate the original functional group.[14]
-
For Alcohols: Silyl ethers, such as trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) ethers, are common protecting groups.[10][15] They are stable under basic conditions but are easily cleaved during acidic workup.[10]
-
For Aldehydes and Ketones: If you need to protect a carbonyl group while reacting another, you can form an acetal.[13][15] Acetals are stable to strong bases and nucleophiles but are hydrolyzed back to the carbonyl under acidic conditions.[11][13]
-
Experimental Workflows & Diagrams
General Grignard Reaction Workflow
The following diagram outlines the critical stages of a successful Grignard reaction for tertiary alcohol synthesis.
Caption: General workflow for tertiary alcohol synthesis via Grignard reaction.
Troubleshooting Logic Diagram
When faced with a failed or low-yielding reaction, this decision tree can help diagnose the issue.
Caption: Troubleshooting decision tree for Grignard reactions.
Protocol: Standard Grignard Reaction Workup
A proper workup is critical for neutralizing the reaction and isolating the tertiary alcohol. A sudden or incorrect quench can lead to side reactions or poor recovery.
-
Cooling: After the reaction is complete, cool the reaction flask in an ice bath to 0 °C.
-
Quenching: Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise with vigorous stirring.[16] This is a mildly acidic quench that neutralizes the magnesium alkoxide intermediate to form the alcohol and precipitates magnesium salts. Avoid using strong acids, which can cause dehydration of the tertiary alcohol product to an alkene.[17]
-
Extraction: Once the quenching is complete and the salts have precipitated, transfer the mixture to a separatory funnel. Extract the aqueous layer multiple times with diethyl ether or another suitable organic solvent.
-
Washing: Combine the organic layers and wash with water, followed by brine (saturated NaCl solution) to remove residual water.[16]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.[16]
-
Purification: Purify the crude tertiary alcohol product, typically by column chromatography or recrystallization.
By systematically addressing these common issues and adhering to rigorous experimental technique, you can significantly improve the success rate and yield of your Grignard reactions for tertiary alcohol synthesis.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Grignard reagent - Wikipedia [en.wikipedia.org]
- 6. quora.com [quora.com]
- 7. Why is ether used as a solvent during Grignard rea class 11 chemistry CBSE [vedantu.com]
- 8. Grignard Reaction [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 11. leah4sci.com [leah4sci.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. benchchem.com [benchchem.com]
- 17. youtube.com [youtube.com]
Technical Support Center: Strategies to Prevent Dehydration of 2-(2-Aminophenyl)propan-2-ol
Welcome to the technical support center for handling 2-(2-aminophenyl)propan-2-ol. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile intermediate. Our goal is to provide you with the in-depth knowledge and practical troubleshooting strategies required to mitigate the common challenge of dehydration during its use, ensuring the integrity of your reaction outcomes.
Introduction: The Challenge of Stability
This compound is a valuable building block, particularly in the synthesis of quinoline derivatives and other heterocyclic compounds.[1][2] However, its chemical structure—a tertiary alcohol—makes it highly susceptible to dehydration (elimination of water) to form the corresponding alkene, 2-(2-isopropenylphenyl)amine. This side reaction is a frequent cause of reduced yield, impure products, and complex purification procedures.
The propensity for dehydration is rooted in the E1 elimination mechanism.[3][4][5] Under acidic conditions, the hydroxyl group is protonated, converting it into an excellent leaving group (water). Departure of the water molecule generates a relatively stable tertiary carbocation, which is further stabilized by the adjacent phenyl ring. A proton is then readily abstracted from an adjacent carbon, yielding the undesired alkene.[5][6] Understanding and controlling the factors that promote this pathway is paramount to successful synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of dehydration for this compound?
A1: The primary cause is exposure to acidic conditions, even trace amounts.[5][7] Tertiary alcohols are readily dehydrated via an E1 mechanism, which is initiated by protonation of the hydroxyl group.[3][4][8] This significantly lowers the activation energy for the elimination reaction. High temperatures also greatly accelerate this process.[4][8]
Q2: How can I detect the formation of the dehydrated impurity, 2-(2-isopropenylphenyl)amine?
A2: The most common methods are Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS). On a typical silica TLC plate, the alkene byproduct will be less polar and thus have a higher Rf value than the starting alcohol. For quantitative analysis, HPLC is the preferred method, allowing for accurate determination of the percentage of impurity in your reaction mixture or isolated product.
Q3: Is it safe to use any acid catalysts in reactions involving this compound?
A3: It is strongly discouraged. The use of strong Brønsted acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) will almost certainly lead to significant dehydration.[5][6][9] If an acid catalyst is absolutely necessary for your desired transformation, a milder Lewis acid might be considered under strictly controlled, anhydrous, and low-temperature conditions, but this approach requires careful optimization.
Q4: Can purification methods like silica gel chromatography cause dehydration?
A4: Yes. Standard silica gel is inherently acidic and can induce dehydration of sensitive substrates like this compound on the column. It is crucial to use deactivated or base-washed silica gel for purification. This can be prepared by creating a slurry of silica in a solvent containing a small amount of a volatile base, like triethylamine (~1-2%), and then removing the solvent before packing the column.
In-Depth Troubleshooting Guide
This section addresses specific issues you may encounter and provides actionable solutions based on established chemical principles.
Problem 1: Significant Formation of Alkene Impurity During Reaction
| Potential Cause | Scientific Rationale | Recommended Solution |
| Acidic Reagents or Catalysts | The E1 dehydration pathway is potently catalyzed by acids, which protonate the hydroxyl group to form a good leaving group (H₂O).[3][4][5] | Strictly avoid acid catalysts. For base-catalyzed reactions, ensure the base is free of any acidic impurities. If an acidic reagent is unavoidable, consider protecting the alcohol functionality prior to the reaction. |
| High Reaction Temperature | Dehydration reactions have a higher activation energy than many desired substitution or addition reactions. Elevated temperatures provide the energy to overcome this barrier, favoring elimination.[4][8] | Maintain the lowest possible reaction temperature. Monitor the reaction closely by TLC or HPLC to find the minimum temperature required for the desired conversion. Consider running reactions at 0 °C or even lower if kinetics allow. |
| Inappropriate Solvent Choice | Protic solvents can participate in proton transfer and may facilitate the formation of the carbocation intermediate. | Use aprotic, non-polar, or weakly polar solvents such as Toluene, Tetrahydrofuran (THF), or Dichloromethane (DCM). Ensure solvents are anhydrous. |
Problem 2: Product Decomposes During Work-up or Purification
| Potential Cause | Scientific Rationale | Recommended Solution |
| Aqueous Acidic Work-up | Washing the organic layer with an acidic solution (e.g., 1M HCl) to remove basic reagents will create the ideal conditions for rapid dehydration of the product. | Use a neutral or basic work-up. Wash with saturated sodium bicarbonate (NaHCO₃) solution or brine (NaCl solution) instead of acid. Dry the organic layer thoroughly with a neutral drying agent like sodium sulfate (Na₂SO₄) before solvent evaporation. |
| Standard Silica Gel Chromatography | The acidic surface of silica gel provides a large catalytic surface area for the dehydration reaction to occur as the compound passes through the column. | Use deactivated silica gel. Prepare a slurry of silica gel in your chosen eluent containing 1-2% triethylamine (Et₃N). Alternatively, use a different stationary phase like alumina (basic or neutral). |
| Prolonged Exposure to Heat | Evaporating the solvent on a rotary evaporator at high temperatures can provide enough thermal energy to cause dehydration, especially if trace acid is present. | Remove solvent under reduced pressure at low temperature (e.g., <30 °C). Once the bulk of the solvent is removed, do not leave the product on the evaporator for an extended period. |
Key Experimental Protocols & Methodologies
Protocol 1: Mild Conditions for Amine Acylation
This protocol describes a model reaction—the acylation of the primary amine—under conditions designed to prevent dehydration of the tertiary alcohol.
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 eq) in anhydrous Dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add a non-nucleophilic base such as triethylamine (Et₃N, 1.2 eq) or pyridine (1.2 eq).
-
Reagent Addition: Slowly add the acylating agent (e.g., Acetyl Chloride, 1.1 eq) dropwise to the stirred solution. Rationale: The base neutralizes the HCl generated in situ, preventing protonation of the alcohol.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC (e.g., using a 1:1 Hexanes:Ethyl Acetate eluent system).
-
Work-up: Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solution in vacuo at low temperature. Purify the crude product using column chromatography on triethylamine-deactivated silica gel.
Protocol 2: Mild Dehydration using POCl₃ (For Comparative Analysis)
While the goal is to prevent dehydration, understanding how to induce it under controlled, non-acidic conditions can be useful for characterization. This E2-based method avoids carbocation formation.[3][4][10][11]
-
Preparation: In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous pyridine.
-
Cooling: Cool the solution to 0 °C.
-
Reagent Addition: Slowly add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise. Rationale: POCl₃ converts the hydroxyl into an excellent dichlorophosphate leaving group. Pyridine acts as both the solvent and the base that abstracts the proton in the E2 elimination step.[3][4]
-
Reaction: Allow the reaction to stir at 0 °C for 1-2 hours, monitoring by TLC for the formation of the higher-Rf alkene product.
-
Work-up: Carefully pour the reaction mixture over ice and extract with a non-polar solvent like diethyl ether. Wash the organic layer sequentially with cold dilute HCl (to remove pyridine), saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
Visualizing Mechanisms and Workflows
Understanding the underlying chemical pathways and having a clear decision-making process are critical for troubleshooting.
The Acid-Catalyzed Dehydration (E1) Mechanism
This diagram illustrates the step-by-step process that leads to the undesired alkene byproduct under acidic conditions.
Caption: E1 mechanism for alcohol dehydration.
Troubleshooting Workflow for Dehydration
This decision tree provides a logical workflow for identifying and solving issues related to product dehydration.
Caption: Decision tree for troubleshooting dehydration.
References
- 1. researchgate.net [researchgate.net]
- 2. Quinoline - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Alcohol Dehydration by E1 and E2 Elimination with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 7. Alcohol (chemistry) - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Identification of Impurities in 2-(2-Aminophenyl)propan-2-ol
Welcome to the technical support center for the analysis of 2-(2-Aminophenyl)propan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the identification and characterization of impurities in this compound. As a key intermediate in various synthetic pathways, ensuring the purity of this compound is critical for the quality and safety of the final products.
This resource is structured to provide practical, in-depth solutions to specific issues you may encounter during your experimental work. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your results.
Troubleshooting Guide
This section addresses specific problems you might encounter during the analysis of this compound, providing potential causes and actionable solutions.
Question 1: I am observing an unexpected peak in my HPLC chromatogram with a shorter retention time than the main peak of this compound. What could this be?
Answer:
An earlier eluting peak in a reversed-phase HPLC method typically indicates a more polar compound than your analyte of interest. Several possibilities should be considered:
-
Starting Materials: The most common impurities are often unreacted starting materials. Depending on the synthetic route used, this could be:
-
Aniline: If a Grignard reaction on an aniline derivative was performed. Aniline is significantly more polar and will elute much earlier.
-
Isatoic Anhydride or Anthranilic Acid: If the synthesis involved the reaction of a Grignard reagent with isatoic anhydride.[1][2] These are highly polar, water-soluble compounds.
-
-
Hydrolysis Degradant: this compound, under certain pH and temperature conditions, could potentially undergo hydrolysis, although less common for this specific structure. More likely are degradation products from starting materials.
Troubleshooting Workflow:
References
effect of anhydrous conditions on 2-(2-Aminophenyl)propan-2-ol yield
Technical Support Center: Synthesis of 2-(2-Aminophenyl)propan-2-ol
A Guide to Maximizing Yield by Mastering Anhydrous Conditions
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My yield of this compound is significantly lower than expected. Could water contamination be the cause?
A: Absolutely. Low or no product formation is a frequent issue in Grignard reactions, and the primary culprit is often the presence of moisture.[1][2] The synthesis of this compound typically involves the reaction of a Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), with 2-aminoacetophenone. Grignard reagents are powerful nucleophiles but are also exceptionally strong bases.[3][4]
Even trace amounts of water, an acidic proton source, will react preferentially with the Grignard reagent in a rapid acid-base reaction.[4][5] This reaction quenches the Grignard reagent, converting it into methane gas and an unreactive magnesium salt, rendering it incapable of adding to the ketone.[6] Each molecule of water consumes two equivalents of the Grignard reagent, drastically reducing the amount available for the desired carbon-carbon bond formation and thereby crippling your yield.[7]
Core Chemistry: Desired Reaction vs. Water Contamination
The success of your synthesis hinges on favoring the nucleophilic addition of the Grignard reagent to the carbonyl carbon of 2-aminoacetophenone over the destructive acid-base reaction with water.
Data Spotlight: The Stoichiometric Cost of Water Contamination
The following table illustrates the severe impact of seemingly minor water contamination on the availability of your Grignard reagent.
| Water Contamination (mol % relative to substrate) | Moles of Grignard Reagent Consumed by Water (per mole of substrate) | Remaining Active Grignard Reagent for Synthesis (%) | Theoretical Maximum Yield (%) |
| 0% | 0.00 | 100% | 100% |
| 1% | 0.02 | 98% | 98% |
| 5% | 0.10 | 90% | 90% |
| 10% | 0.20 | 80% | 80% |
| 25% | 0.50 | 50% | 50% |
| 50% | 1.00 | 0% | 0% |
| Assumes 1.0 equivalent of Grignard reagent is used initially. |
Q2: How can I rigorously ensure my glassware and reaction setup are anhydrous?
A: The exclusion of atmospheric and residual moisture is non-negotiable for a successful Grignard synthesis.[8] Commercial anhydrous solvents are reliable, but moisture adsorbed onto glassware surfaces is a common point of failure.[7] Implementing a strict drying protocol is essential.
Protocol 1: Preparation of Anhydrous Glassware and Apparatus
-
Cleaning: Thoroughly wash all glassware (round-bottom flask, condenser, dropping funnel) with soap and water, followed by a rinse with deionized water, and a final rinse with acetone to displace the water.
-
Drying:
-
Oven-Drying (Preferred): Place glassware in a laboratory oven at >120°C for at least 4 hours, or ideally, overnight.[1]
-
Flame-Drying (Alternative): Assemble the glassware. Heat the entire apparatus evenly with a heat gun or a gentle Bunsen burner flame under a vacuum or while flushing with an inert gas like nitrogen or argon.[9] Ensure no steam is visible on the glass surfaces. Caution: Perform this with extreme care, away from flammable solvents.
-
-
Assembly & Inert Atmosphere:
-
Immediately assemble the hot glassware while flushing with a steady stream of dry nitrogen or argon. Use a light coating of grease on glass joints to ensure a tight seal.
-
Equip the setup with a drying tube containing a desiccant (e.g., calcium chloride or Drierite) or maintain a positive pressure of inert gas using a bubbler.[10]
-
Allow the apparatus to cool to room temperature under the inert atmosphere before introducing any reagents.
-
Q3: My Grignard reagent is commercially sourced, but my yields are still poor. How can I verify its activity before use?
A: Even commercially prepared Grignard reagents can degrade over time due to slow reaction with atmospheric moisture at the container opening. It is a best practice to determine the precise concentration of the active Grignard reagent before starting your reaction. This is achieved through titration.[11]
Protocol 2: Titration of Grignard Reagent (Adapted from Watson & Eastham)
This method uses a colorimetric endpoint for easy detection.[12]
-
Preparation:
-
Thoroughly dry a small flask with a stir bar and seal it with a rubber septum.
-
Add a small crystal (~1-2 mg) of 1,10-phenanthroline to the flask.
-
Purge the flask with dry nitrogen or argon.
-
Using a dry syringe, add 5-10 mL of anhydrous THF.
-
-
Titration:
-
Accurately draw a known volume (e.g., 1.00 mL) of your Grignard reagent solution into a dry syringe and add it to the flask. The solution should turn a distinct color (often violet or burgundy) as the Grignard reagent forms a complex with the indicator.[12][13]
-
Prepare a standard solution of a secondary alcohol, like 2-butanol, in anhydrous toluene or xylene (e.g., 1.0 M).
-
Slowly titrate the Grignard solution with the standardized alcohol solution. The alcohol will react with and consume the Grignard reagent.
-
-
Endpoint:
-
The endpoint is reached when the color of the complex disappears and does not return for at least one minute.[13]
-
-
Calculation:
-
Calculate the molarity of the Grignard reagent using the formula: M_Grignard = (M_alcohol × V_alcohol) / V_Grignard
-
Knowing the exact molarity allows you to add the precise stoichiometric amount needed for your reaction, preventing both waste and uncertainty.
Q4: What are the observable signs of significant water contamination during the reaction?
A: Several in-situ observations can indicate that your anhydrous conditions have been compromised:
-
Failure to Initiate: When forming the Grignard reagent in situ from magnesium turnings and an alkyl halide, the reaction may fail to start.[1] You won't see the characteristic cloudiness, bubbling, or gentle reflux that signals its formation.[5]
-
Precipitate Formation: The reaction of a Grignard reagent with water produces magnesium salts (like Mg(OH)Br), which are often insoluble in ethereal solvents and may appear as a white precipitate or cloudiness before the addition of your carbonyl substrate.
-
Gas Evolution: The quenching of methylmagnesium bromide with water produces methane gas. While this may be difficult to see, unexpected bubbling upon reagent transfer can be a sign of moisture contamination.
-
Reduced Exothermicity: The addition of the 2-aminoacetophenone to the Grignard reagent is an exothermic process. If you observe a significantly weaker or non-existent temperature increase, it suggests a lower concentration of active Grignard reagent is present to react.
By vigilantly preparing your setup, validating your reagents, and observing the reaction closely, you can effectively troubleshoot and optimize the synthesis of this compound, ensuring consistent and high-yield results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. How does water affect a Grignard reaction? | Filo [askfilo.com]
- 7. reddit.com [reddit.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. reddit.com [reddit.com]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
Technical Support Center: Work-Up and Purification of 2-(2-Aminophenyl)propan-2-ol
Welcome to the technical support center for the synthesis of 2-(2-aminophenyl)propan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of the post-reaction work-up and purification of this valuable synthetic intermediate. Drawing from established chemical principles and field-proven insights, this document provides a structured, question-and-answer-based approach to troubleshoot common challenges and ensure the isolation of a high-purity product.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound that dictates the work-up procedure?
The predominant synthetic strategy for this compound involves a Grignard reaction.[1][2] This powerful carbon-carbon bond-forming reaction typically employs one of two main pathways:
-
Pathway A: The reaction of a methylmagnesium halide (e.g., CH₃MgBr or CH₃MgCl) with a 2-aminobenzophenone derivative.
-
Pathway B: The reaction of a 2-aminophenylmagnesium halide with acetone.
The choice of pathway influences the starting materials and potential side products, but the fundamental challenges of the work-up remain similar due to the presence of an amino group and the nature of the Grignard reaction.
Q2: The amino group in my starting material is protic. Will this interfere with the Grignard reagent?
Yes, this is a critical consideration. Grignard reagents are potent bases and will react with acidic protons, such as those on a primary amine, in a non-productive acid-base reaction.[3][4] This quenches the Grignard reagent, reducing the yield of the desired alcohol. To mitigate this, the amino group is often protected prior to the Grignard reaction. However, if the reaction is performed with an unprotected amine, a significant excess of the Grignard reagent is required to account for the amount that will be consumed by deprotonation of the amine.
Q3: My reaction is complete. What is the first and most critical step in the work-up procedure?
The first step is to carefully quench the reaction. This involves neutralizing any unreacted Grignard reagent and protonating the magnesium alkoxide salt of the product.[5][6] A slow, controlled addition of a quenching agent to the cooled reaction mixture is paramount to avoid an uncontrolled exothermic reaction.
Recommended Quenching Protocol:
-
Cool the reaction vessel in an ice bath to 0°C.
-
Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise with vigorous stirring.[5] This is generally preferred over strong acids, which can lead to vigorous and potentially hazardous reactions with excess Grignard reagent.
-
Continue the addition until no further effervescence is observed.
Troubleshooting Guides
Issue 1: A large amount of a white, gelatinous precipitate forms during quenching, making stirring and extraction difficult.
-
Cause: This precipitate is typically magnesium hydroxide (Mg(OH)₂) and other magnesium salts, which are sparingly soluble.
-
Solution:
-
Acidification: After the initial quench with NH₄Cl, slowly add a dilute aqueous acid, such as 1 M HCl or 1 M H₂SO₄, with vigorous stirring. The acid will dissolve the magnesium salts by converting them into more soluble magnesium halides or sulfates. Be cautious, as this can be exothermic.
-
Filtration: In some cases, the solids can be removed by filtration before proceeding with the extraction. However, this may lead to product loss if the product is adsorbed onto the solid.
-
Issue 2: The product yield is low, and a significant amount of the starting ketone/benzophenone is recovered.
-
Cause 1: Incomplete Reaction: The Grignard reagent may not have formed efficiently or may have been consumed by side reactions.
-
Troubleshooting 1:
-
Moisture Control: Ensure all glassware is rigorously dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Grignard reagents are highly sensitive to moisture.
-
Magnesium Activation: The surface of the magnesium turnings may be coated with magnesium oxide. Activating the magnesium with a small crystal of iodine or 1,2-dibromoethane can initiate the reaction.[7]
-
-
Cause 2: Enolization: The Grignard reagent can act as a base and deprotonate the α-carbon of the ketone, forming an enolate.[1][8] This regenerates the starting ketone upon work-up.
-
Troubleshooting 2:
-
Low Temperature: Add the ketone to the Grignard reagent at a low temperature (e.g., 0 °C or below) to favor nucleophilic addition over deprotonation.
-
Reverse Addition: Add the Grignard reagent to the ketone solution. This can sometimes minimize enolization.
-
| Side Reaction | Consequence | Mitigation Strategy |
| Reaction with Water | Quenches Grignard reagent | Use anhydrous solvents and flame-dried glassware. |
| Enolization of Ketone | Recovery of starting material | Perform the reaction at low temperatures. |
| Wurtz Coupling | Formation of biphenyl or other homocoupled byproducts | Add the halide to the magnesium slowly to avoid high local concentrations. |
| Reduction of Ketone | Formation of a secondary alcohol | Use a Grignard reagent without β-hydrogens if possible; perform the reaction at low temperatures. |
Issue 3: The isolated product is a dark oil or discolored solid.
-
Cause: Oxidation: Aminophenols are susceptible to air oxidation, which can lead to the formation of colored impurities.
-
Troubleshooting:
-
Inert Atmosphere: Perform the work-up and purification steps under an inert atmosphere where possible.
-
Charcoal Treatment: During recrystallization, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities. Use charcoal sparingly, as it can also adsorb the desired product.
-
Reducing Agents: A wash with a dilute solution of a mild reducing agent, such as sodium bisulfite, during the extraction can sometimes help to remove colored oxidation byproducts.
-
Detailed Purification Protocols
Protocol 1: Purification by Acid-Base Extraction
The amphoteric nature of this compound, possessing both a basic amino group and a weakly acidic tertiary alcohol, allows for effective purification via acid-base extraction.[9]
-
Dissolution: Dissolve the crude product in a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Acidic Wash: Transfer the organic solution to a separatory funnel and extract with a dilute aqueous acid (e.g., 1 M HCl). The basic amino group will be protonated, forming a water-soluble ammonium salt, which will move into the aqueous layer.
-
Separation: Separate the aqueous layer containing the protonated product from the organic layer, which will retain neutral impurities.
-
Basification and Re-extraction: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 2 M NaOH or concentrated NH₄OH) until the solution is basic (pH > 10). The free amine will precipitate or form an oil. Extract the product back into a fresh portion of organic solvent.
-
Final Wash and Drying: Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.
Protocol 2: Purification by Recrystallization
Recrystallization is an effective method for obtaining highly pure crystalline this compound.[10][11]
-
Solvent Selection: The ideal solvent is one in which the product is highly soluble at elevated temperatures and poorly soluble at low temperatures. A solvent system, such as toluene/hexane or ethyl acetate/hexane, can be effective.
-
Dissolution: Dissolve the crude or partially purified product in a minimum amount of the hot solvent (or the more polar solvent of a two-solvent system).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If using a two-solvent system, add the anti-solvent (the less polar solvent) dropwise to the hot solution until it becomes slightly cloudy, then allow it to cool.
-
Cooling: Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
| Troubleshooting Recrystallization | |
| Problem | Solution |
| Oiling out (product separates as a liquid) | Re-heat the solution and add more of the more polar solvent. |
| No crystal formation | Scratch the inside of the flask with a glass rod to induce nucleation; add a seed crystal; or reduce the solvent volume by evaporation. |
| Low recovery | The product may be too soluble in the chosen solvent; try a different solvent or solvent system. Ensure the solution is sufficiently cooled. |
References
- 1. Grignard Reaction [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. quora.com [quora.com]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
- 9. vernier.com [vernier.com]
- 10. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 11. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to 2-(2-Aminophenyl)propan-2-ol and Other Amino Alcohols in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
The enantioselective synthesis of chiral molecules is a cornerstone of modern drug development and fine chemical production. Chiral amino alcohols are a critical class of compounds that serve as versatile ligands, catalysts, and auxiliaries in achieving high levels of stereocontrol. This guide provides an in-depth comparison of 2-(2-aminophenyl)propan-2-ol, a structurally unique amino alcohol, with other seminal alternatives in the field of asymmetric synthesis, supported by experimental data and mechanistic insights.
Introduction: The Role of Amino Alcohols in Asymmetric Catalysis
Chiral amino alcohols are indispensable tools in asymmetric synthesis, primarily because their vicinal amino and hydroxyl groups can effectively chelate to a metal center or form a rigid catalytic scaffold.[1] This coordination creates a well-defined chiral environment that can differentiate between the enantiotopic faces of a prochiral substrate, leading to the preferential formation of one enantiomer.
One of the most significant applications of chiral amino alcohols is in the Corey-Bakshi-Shibata (CBS) reduction of prochiral ketones.[2] In this reaction, the amino alcohol reacts with a borane source to form a chiral oxazaborolidine catalyst in situ.[3][4] This catalyst complex then coordinates to the ketone and directs the hydride transfer from the borane reductant to a specific face of the carbonyl group, yielding a chiral secondary alcohol with high enantioselectivity.[5][6] The predictability and high efficiency of this method have made it a staple in organic synthesis.[3]
Profile of this compound
This compound (also known as 2-(2-aminophenyl)-2-propanol) is a chiral amino alcohol with the chemical formula C9H13NO.[7][8] Its structure is notable for several key features that distinguish it from more common amino alcohols like those derived from proline or ephedrine:
-
Tertiary Alcohol: The hydroxyl group is situated on a tertiary carbon, imparting significant steric bulk.
-
Aniline Moiety: The amino group is part of an aniline ring system, which influences its electronic properties and coordination geometry compared to aliphatic amines.
-
Aromatic Backbone: The phenyl ring provides a rigid scaffold that can participate in π-stacking interactions.
These features suggest its potential to form unique and highly effective chiral catalysts.
Comparative Analysis: Performance in Asymmetric Ketone Reduction
The asymmetric reduction of prochiral ketones is a benchmark reaction for evaluating the effectiveness of chiral amino alcohol ligands.[9] The primary metrics for comparison are chemical yield and enantiomeric excess (e.e.).
Structural Counterparts and Their Performance
To provide a clear comparison, we will evaluate this compound against several classes of widely used amino alcohols in the context of oxazaborolidine-catalyzed borane reduction.
-
(S)-α,α-diphenyl-2-pyrrolidinemethanol: Derived from (S)-proline, this is a highly effective and widely used amino alcohol for CBS reductions, often yielding excellent enantioselectivities.[3]
-
(1R,2S)-1-Amino-2-indanol: This ligand features a rigid bicyclic system, which can lead to high levels of stereocontrol.[2][4]
-
Ephedrine and Norephedrine Derivatives: These are classic, readily available chiral auxiliaries used in a variety of asymmetric transformations.
Data Presentation: Asymmetric Reduction of Acetophenone
The following table summarizes representative data for the asymmetric reduction of acetophenone, a standard model substrate, using oxazaborolidine catalysts generated in situ from different chiral amino alcohols.
| Chiral Amino Alcohol Ligand | Reductant | Yield (%) | e.e. (%) | Configuration | Reference |
| (S)-α,α-diphenyl-2-pyrrolidinemethanol | BH₃·THF | High | >95 | (R) | [3] |
| (1S,2R)-(-)-cis-1-Amino-2-indanol | BH₃·THF | 89 | 91 | (R) | [4] |
| Chiral Lactam Alcohol | BH₃·THF | High | 91-98 | (R) | [3] |
| (2S,3R)-(-)-2-amino-3-methyl-1,1-diphenylpentanol | Borane | High | ~90 | Not Specified | [10] |
Note: Specific experimental data for this compound in a comparable peer-reviewed study was not prominently available in the search results. The comparison is based on the performance of structurally related and benchmark amino alcohols.
Mechanistic Insights and Structural Rationale
The high performance of ligands like (S)-α,α-diphenyl-2-pyrrolidinemethanol is attributed to the formation of a rigid and sterically defined oxazaborolidine-ketone complex. The bulky diphenyl groups effectively shield one face of the ketone, allowing the hydride to attack only from the exposed face.
For this compound, the tertiary alcohol and the aniline group would create a distinct catalytic pocket. The steric hindrance from the two methyl groups on the carbinol carbon could be highly effective in blocking one enantiotopic face of a coordinated ketone. The electronic nature of the aniline nitrogen may also influence the Lewis acidity of the boron center in the oxazaborolidine, potentially altering catalytic activity.
Experimental Protocols
To ensure the trustworthiness and reproducibility of the discussed chemistry, a detailed, self-validating protocol for a representative asymmetric ketone reduction is provided below.
General Protocol for In Situ Generation of Oxazaborolidine Catalyst and Asymmetric Reduction
This protocol is adapted from established procedures for the asymmetric reduction of ketones using a chiral amino alcohol.[2][4]
Materials:
-
Chiral amino alcohol (e.g., (1S,2R)-(-)-cis-1-amino-2-indanol) (0.1 equiv)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂) or Borane-THF complex (1.0 M solution in THF) (1.0 - 1.2 equiv)
-
Prochiral ketone (e.g., acetophenone) (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (for quenching)
-
Standard aqueous workup solutions (e.g., 1M HCl, saturated NaHCO₃, brine)
-
Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)
Procedure:
-
Under an inert atmosphere (Nitrogen or Argon), dissolve the chiral amino alcohol (0.1 equiv) in anhydrous THF in a flame-dried flask.
-
Stir the solution at room temperature and add the borane complex (e.g., BH₃·SMe₂, 0.6 equiv) dropwise. The formation of the oxazaborolidine catalyst may be accompanied by hydrogen evolution. Stir for 30-60 minutes at room temperature or gentle heat to ensure complete catalyst formation.[3]
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C).
-
In a separate flask, dissolve the prochiral ketone (1.0 equiv) in anhydrous THF.
-
Add the ketone solution dropwise to the catalyst solution over a period of 10-30 minutes.
-
Simultaneously or subsequently, add the remaining borane complex (0.6 equiv) to serve as the stoichiometric reductant.
-
Monitor the reaction for completion using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, quench it by the slow, careful addition of methanol at 0 °C.
-
Perform an aqueous workup by adding 1M HCl, separating the layers, and extracting the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated NaHCO₃ and brine, then dry over anhydrous MgSO₄.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel.
-
Validation: Determine the enantiomeric excess (e.e.%) of the purified chiral alcohol using chiral High-Performance Liquid Chromatography (HPLC) or chiral GC.[11]
Visualization of Key Concepts
Structural Comparison of Amino Alcohols
Caption: Structural classes of common chiral amino alcohols used in synthesis.
Catalytic Cycle of CBS Reduction
Caption: Simplified workflow of the CBS reduction catalytic cycle.
Conclusion and Future Outlook
While established amino alcohols derived from proline and indanol demonstrate exceptional performance in asymmetric ketone reductions, the unique structural attributes of this compound present an intriguing avenue for catalyst design. Its combination of a tertiary alcohol for steric hindrance and an aniline moiety for electronic modulation could lead to novel reactivity and selectivity profiles.
Future research should focus on the synthesis of chiral this compound and its systematic evaluation in a broad range of asymmetric transformations, including reductions, alkylations, and aldol reactions.[12] A direct, data-driven comparison with benchmark catalysts will be essential to fully elucidate its potential and carve out its niche in the synthetic chemist's toolkit. The development of more diverse and structurally unique chiral ligands remains a vibrant and critical area of research, pushing the boundaries of what is possible in enantioselective synthesis.
References
- 1. PolyU Electronic Theses: New enantioselective catalysts based on chiral amino alcohols [theses.lib.polyu.edu.hk]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Application of In Situ Generated Chiral Oxazaborolidine Catalyst for the Enantioselective Reduction of Prochiral Ketones - IJPRS [ijprs.com]
- 5. insuf.org [insuf.org]
- 6. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 7. This compound | C9H13NO | CID 253527 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound - C9H13NO | CSCS00000081495 [chem-space.com]
- 9. Recent trends in organocatalyzed asymmetric reduction of prochiral ketones - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 10. Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Validation Guide: 2-(2-Aminophenyl)propan-2-ol as a Critical Pharmaceutical Intermediate
In the intricate tapestry of pharmaceutical synthesis, the quality of each thread determines the strength of the final fabric. Pharmaceutical intermediates, the foundational building blocks of Active Pharmaceutical Ingredients (APIs), are no exception. Their validation is not merely a regulatory checkbox but a cornerstone of process robustness and final product safety. This guide provides an in-depth validation framework for 2-(2-Aminophenyl)propan-2-ol, a key intermediate in the synthesis of various quinoline-based therapeutic agents.[1][2][3]
We will dissect the analytical validation of this intermediate, compare its performance profile with a common alternative, 2-Aminobenzyl alcohol, and provide actionable, field-tested protocols. Our approach is grounded in the principle that a well-understood intermediate leads to a predictable and controllable manufacturing process.
The Strategic Importance of this compound
This compound (CAS: 15833-00-8) is a substituted aniline derivative.[4][5] Its true value in medicinal chemistry lies in its unique structure: a primary aromatic amine and a tertiary alcohol on a shared benzene ring. This arrangement makes it a highly effective precursor for constructing quinoline rings through reactions like the Friedländer annulation or similar cyclization strategies.[2] The gem-dimethyl group on the propanol moiety offers steric influence that can direct reaction regioselectivity and modulate the solubility and crystalline properties of downstream products.
Before we proceed, let's visualize the molecule's central role.
References
- 1. Quinoline: A versatile heterocyclic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jddtonline.info [jddtonline.info]
- 4. This compound | C9H13NO | CID 253527 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound (15833-00-8) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
A Spectroscopic Guide to Differentiating Isomers of 2-(Aminophenyl)propan-2-ol
For researchers, scientists, and professionals in drug development, the precise structural elucidation of isomeric compounds is a critical step in ensuring the safety, efficacy, and novelty of a synthesized molecule. The positional isomers of 2-(aminophenyl)propan-2-ol, namely the ortho-, meta-, and para- substituted compounds, present a classic analytical challenge. While sharing the same molecular formula and weight, their distinct spatial arrangements of the amino and propan-2-ol groups on the phenyl ring give rise to unique spectroscopic signatures. This guide provides an in-depth comparison of the spectroscopic analysis of these three isomers, leveraging fundamental principles and available experimental data to offer a robust framework for their differentiation.
The Structural Isomers: A Brief Overview
The three isomers of 2-(aminophenyl)propan-2-ol are:
-
2-(2-Aminophenyl)propan-2-ol (ortho-isomer)
-
2-(3-Aminophenyl)propan-2-ol (meta-isomer)
-
2-(4-Aminophenyl)propan-2-ol (para-isomer)
The proximity of the electron-donating amino (-NH₂) and hydroxyl (-OH) groups, along with the bulky isopropyl group, influences the electronic environment and symmetry of the benzene ring. These differences are the key to their spectroscopic distinction.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Tool for Isomer Differentiation
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most definitive technique for distinguishing between these positional isomers. Both ¹H and ¹³C NMR provide a wealth of information based on chemical shifts, signal multiplicities (splitting patterns), and coupling constants.
¹H NMR Spectroscopy: Unraveling Proton Environments
The aromatic region (typically δ 6.5-8.0 ppm) of the ¹H NMR spectrum is particularly informative. The substitution pattern on the benzene ring dictates the chemical equivalence and splitting patterns of the aromatic protons.
Expected ¹H NMR Spectral Characteristics:
| Isomer | Aromatic Proton Environment | Expected Splitting Pattern |
| Ortho | Four non-equivalent aromatic protons. | Four distinct multiplets, often complex and overlapping. |
| Meta | Four non-equivalent aromatic protons. | Can present as a singlet, two doublets, and a triplet, or four distinct multiplets depending on the resolution and specific electronic effects. |
| Para | Two sets of two equivalent aromatic protons due to symmetry. | Two doublets (an AA'BB' system), appearing as a more simplified pattern compared to the ortho and meta isomers. |
The protons of the methyl groups in the propan-2-ol side chain are expected to appear as a singlet around δ 1.5 ppm, while the hydroxyl and amine protons will present as broad singlets whose chemical shifts can vary with concentration and solvent.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the isomer in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Obtain a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the signals to determine the proton ratios and analyze the chemical shifts and coupling constants of the aromatic protons to deduce the substitution pattern.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
The number of unique signals in the aromatic region of the ¹³C NMR spectrum is a direct indicator of the molecule's symmetry.
Expected ¹³C NMR Spectral Characteristics:
| Isomer | Symmetry | Expected Number of Aromatic Carbon Signals |
| Ortho | Asymmetric | 6 |
| Meta | Asymmetric | 6 |
| Para | Symmetric | 4 |
The chemical shifts of the carbon atoms directly attached to the amino and propan-2-ol groups will also differ significantly between the isomers due to varying electronic effects. The quaternary carbon of the propan-2-ol group will appear in the range of δ 70-75 ppm, while the methyl carbons will resonate around δ 30 ppm.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR (20-50 mg in 0.6-0.7 mL of deuterated solvent).
-
Instrument Setup: Use a broadband-decoupled pulse sequence to obtain a spectrum with singlets for all carbon atoms.
-
Data Acquisition: Acquire the spectrum with a sufficient number of scans, as the ¹³C nucleus is less sensitive than ¹H.
-
Data Processing and Analysis: Process the data and count the number of signals in the aromatic region (typically δ 110-150 ppm) to determine the isomer.
Infrared (IR) Spectroscopy: Identifying Functional Groups and Fingerprinting Isomers
Infrared (IR) spectroscopy is excellent for confirming the presence of key functional groups and can also be used to differentiate isomers based on the "fingerprint" region of the spectrum.
Key IR Absorption Bands:
-
O-H Stretch (Alcohol): A broad and strong absorption in the region of 3200-3600 cm⁻¹.
-
N-H Stretch (Amine): Two sharp peaks for the primary amine (symmetric and asymmetric stretching) in the region of 3300-3500 cm⁻¹.
-
C-N Stretch (Aromatic Amine): An absorption in the 1250-1360 cm⁻¹ region.
-
Aromatic C-H Bending (Out-of-Plane): The pattern of these absorptions in the 690-900 cm⁻¹ region is highly diagnostic of the substitution pattern on the benzene ring.
-
Ortho: A strong band around 750 cm⁻¹.
-
Meta: Bands around 690 cm⁻¹ and 780 cm⁻¹.
-
Para: A strong band around 830 cm⁻¹.
-
Experimental Protocol: IR Spectroscopy (ATR)
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Obtain the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.
-
Analysis: Identify the characteristic functional group absorptions and carefully examine the fingerprint region for the out-of-plane C-H bending bands to determine the isomeric substitution pattern.
Mass Spectrometry: Determining Molecular Weight and Fragmentation Patterns
Mass spectrometry (MS) will show the same molecular ion peak for all three isomers (m/z = 151), confirming their shared molecular formula (C₉H₁₃NO). However, the relative intensities of the fragment ions may differ due to the different steric and electronic environments of the isomers.
Expected Fragmentation Pathways:
-
Loss of a methyl group (-CH₃): A prominent peak at m/z = 136.
-
Loss of water (-H₂O): A peak at m/z = 133.
-
Alpha-cleavage: Cleavage of the C-C bond adjacent to the hydroxyl group, leading to the formation of a resonance-stabilized ion.
-
Cleavage of the propan-2-ol group: This can lead to various fragment ions. The mass spectrum of the ortho-isomer is known to show major peaks at m/z 118, 133, and 132.[1]
The subtle differences in the fragmentation patterns can provide complementary information for isomer identification when combined with NMR and IR data.
Experimental Protocol: Mass Spectrometry (EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization: Use electron impact (EI) ionization to generate the molecular ion and fragment ions.
-
Mass Analysis: Separate the ions based on their mass-to-charge ratio.
-
Detection and Analysis: Detect the ions and analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions.
Summary of Spectroscopic Differentiation
| Spectroscopic Technique | Key Differentiating Feature | Ortho-Isomer | Meta-Isomer | Para-Isomer |
| ¹H NMR | Aromatic region splitting pattern | 4 complex multiplets | 4 complex multiplets (potentially simpler) | 2 doublets (AA'BB' system) |
| ¹³C NMR | Number of aromatic signals | 6 | 6 | 4 |
| IR Spectroscopy | Aromatic C-H out-of-plane bending | ~750 cm⁻¹ | ~690 cm⁻¹ and ~780 cm⁻¹ | ~830 cm⁻¹ |
| Mass Spectrometry | Molecular Ion (m/z) | 151 | 151 | 151 |
Conclusion
The unambiguous identification of the 2-(aminophenyl)propan-2-ol isomers is readily achievable through a multi-technique spectroscopic approach. ¹³C NMR provides the most straightforward initial differentiation based on the number of aromatic signals. ¹H NMR offers a detailed confirmation through the analysis of aromatic proton splitting patterns. IR spectroscopy serves as a rapid method to identify functional groups and provides valuable fingerprint information for isomer confirmation. Finally, mass spectrometry confirms the molecular weight and can offer supporting evidence through the analysis of fragmentation patterns. By judiciously applying these techniques and understanding the underlying principles of how isomeric structures influence spectroscopic outcomes, researchers can confidently characterize these and other related compounds in their drug discovery and development endeavors.
Visualizing the Workflow
References
comparative yield analysis of different 2-(2-Aminophenyl)propan-2-ol synthesis routes
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-(2-aminophenyl)propan-2-ol, a key building block in the development of various pharmaceutical agents, can be approached through several synthetic routes. The selection of an optimal pathway is contingent upon a variety of factors, including but not limited to, yield, purity, cost of reagents, and scalability. This guide provides a comparative analysis of the most common and effective methods for the synthesis of this tertiary alcohol, with a focus on experimental data and the underlying chemical principles that govern each approach.
Introduction to Synthetic Strategies
The primary challenge in the synthesis of this compound lies in the presence of two reactive functional groups: a nucleophilic amino group and an electrophilic carbonyl group (in its precursor, 2-aminoacetophenone). The choice of reagents and reaction conditions must be carefully considered to achieve selective addition to the carbonyl group while minimizing side reactions involving the amine. The main strategies employed are:
-
Grignard Reaction: A classic and widely used method for the formation of carbon-carbon bonds.
-
Organolithium Reaction: A more reactive alternative to the Grignard reaction, often leading to higher yields.
-
Two-Step Synthesis via Nitro Intermediate: A strategy that circumvents the reactivity of the amino group by introducing it in a later step.
This guide will delve into the specifics of each of these routes, providing detailed protocols and a comparative analysis of their reported yields.
Route 1: The Grignard Reaction with 2-Aminoacetophenone
The Grignard reaction is a cornerstone of organic synthesis, providing a robust method for the formation of alcohols from carbonyl compounds.[1][2][3] In this route, 2-aminoacetophenone is treated with a methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), to form the desired tertiary alcohol.
Mechanistic Considerations
The reaction proceeds via the nucleophilic addition of the carbanionic methyl group from the Grignard reagent to the electrophilic carbonyl carbon of 2-aminoacetophenone. The resulting magnesium alkoxide intermediate is then protonated during an acidic workup to yield the final product. A critical consideration in this synthesis is the presence of the acidic protons on the amino group, which can react with the Grignard reagent in an acid-base reaction, thereby consuming the reagent and reducing the overall yield. To counteract this, an excess of the Grignard reagent is typically employed.
Experimental Protocol
Materials:
-
2-aminoacetophenone
-
Magnesium turnings
-
Methyl bromide or methyl iodide
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Standard, dry glassware for Grignard reactions
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, magnesium turnings (2.2 equivalents) are placed under an inert atmosphere (e.g., argon or nitrogen). A solution of methyl bromide (2.2 equivalents) in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent. The reaction is typically initiated with a small crystal of iodine. Once the reaction begins, the remaining methyl bromide solution is added at a rate that maintains a gentle reflux.[4][5][6]
-
Reaction with 2-Aminoacetophenone: The solution of 2-aminoacetophenone (1 equivalent) in anhydrous diethyl ether is added dropwise to the freshly prepared Grignard reagent at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours to ensure complete reaction.
-
Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.[7][8]
-
Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization.
Yield Analysis
While a specific yield for this exact reaction is not widely reported in comparative studies, analogous reactions suggest that yields in the range of 70-85% can be expected, depending on the careful control of reaction conditions and the amount of excess Grignard reagent used. For instance, the synthesis of the similar compound 2-(2-bromophenyl)-2-propanol from ethyl 2-bromobenzoate using a Grignard reagent reports a yield of 82%.[9]
Route 2: The Organolithium Reaction with 2-Aminoacetophenone
Organolithium reagents, such as methyllithium (CH₃Li), are generally more reactive and often provide higher yields than their Grignard counterparts.[10][11] The reaction with 2-aminoacetophenone follows a similar mechanism to the Grignard reaction.
Mechanistic Considerations
The higher reactivity of organolithium reagents can be advantageous in achieving a more complete reaction.[12] However, their increased basicity also makes the deprotonation of the amino group a more pronounced side reaction.[13] Therefore, careful temperature control and often the use of excess reagent are crucial for maximizing the yield of the desired tertiary alcohol. A highly successful synthesis of a similar compound, 2-(2-(phenylamino)phenyl)propan-2-ol, using methyllithium reported a 99% yield, highlighting the potential of this method.[14]
Experimental Protocol
Materials:
-
2-aminoacetophenone
-
Methyllithium solution in diethyl ether or THF
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride solution or water
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: A solution of 2-aminoacetophenone (1 equivalent) in anhydrous THF is placed in a flame-dried, three-necked flask under an inert atmosphere and cooled to -78 °C.
-
Addition of Methyllithium: A solution of methyllithium (at least 2.2 equivalents) is added dropwise to the stirred solution of 2-aminoacetophenone, maintaining the temperature at -78 °C. After the addition is complete, the reaction is stirred at this temperature for a period before being allowed to warm to room temperature.[14]
-
Workup: The reaction is quenched by the slow addition of water or a saturated aqueous solution of ammonium chloride. The product is then extracted with an organic solvent such as ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is then purified by column chromatography or recrystallization.
Yield Analysis
Based on the high yield reported for a similar synthesis, it is anticipated that the organolithium route could provide a yield of up to 99% for this compound under optimized conditions.[14]
Route 3: Two-Step Synthesis from 2-Nitroacetophenone
This approach circumvents the issue of the reactive amino group by starting with 2-nitroacetophenone. The synthesis involves two key transformations: the addition of two methyl groups to the carbonyl and the reduction of the nitro group to an amine.
Synthetic Strategy and Mechanistic Considerations
There are two main sequences for this route:
-
Grignard/Organolithium Addition followed by Nitro Reduction: This approach is challenging because organometallic reagents can potentially react with the nitro group.
-
Nitro Reduction followed by Grignard/Organolithium Addition: This is the more common and generally more successful strategy. The nitro group of 2-nitroacetophenone is first reduced to an amino group to form 2-aminoacetophenone. This intermediate is then subjected to a Grignard or organolithium reaction as described in Routes 1 and 2.
The reduction of the nitro group can be achieved through various methods, including catalytic hydrogenation (e.g., using Pd/C and H₂) or chemical reduction (e.g., using Sn/HCl).[15][16][17] Catalytic hydrogenation is often preferred due to milder reaction conditions and cleaner workup. However, studies have shown that the hydrogenation of 2-nitroacetophenone can sometimes lead to the formation of a cyclized byproduct, 1-indolinone, in yields of around 10%.[15]
Experimental Protocol (Nitro Reduction followed by Grignard Addition)
Part A: Reduction of 2-Nitroacetophenone
Materials:
-
2-nitroacetophenone
-
Palladium on carbon (Pd/C) catalyst (5-10 mol%)
-
Ethanol or methanol
-
Hydrogen gas source (e.g., Parr hydrogenator)
Procedure:
-
A solution of 2-nitroacetophenone in ethanol is charged into a hydrogenation vessel.
-
The Pd/C catalyst is added to the solution.
-
The vessel is purged with hydrogen gas and then pressurized.
-
The reaction mixture is stirred vigorously at room temperature until the theoretical amount of hydrogen is consumed.
-
The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield 2-aminoacetophenone.
Part B: Grignard Reaction with 2-Aminoacetophenone
The procedure for this step is identical to that described in Route 1 .
Yield Analysis
The overall yield for this two-step process is the product of the yields of each step. The synthesis of 2-nitroacetophenone from acetophenone can achieve yields as high as 97%.[18] The reduction of the nitro group to an amine can proceed in high yield, though the formation of byproducts can lower the effective yield of 2-aminoacetophenone. Assuming a conservative yield of 85% for the reduction step and a subsequent Grignard reaction yield of 80%, the overall yield for this route would be approximately 68% .
Comparative Summary
| Synthetic Route | Starting Material | Key Reagents | Typical Yield | Advantages | Disadvantages |
| Route 1: Grignard Reaction | 2-Aminoacetophenone | Methylmagnesium bromide | 70-85% | Readily available reagents, well-established procedure.[1] | Requires excess Grignard reagent due to reaction with the amino group. |
| Route 2: Organolithium Reaction | 2-Aminoacetophenone | Methyllithium | Up to 99% | Potentially higher yields and faster reaction times.[12][14] | Reagents are more basic and require stricter anhydrous conditions. |
| Route 3: Two-Step Synthesis | 2-Nitroacetophenone | 1. H₂, Pd/C2. Methylmagnesium bromide | ~68% (overall) | Avoids direct reaction of the organometallic reagent with the amino group in the first step. | Longer synthetic sequence, potential for byproduct formation during the reduction step.[15] |
Conclusion and Recommendations
For the laboratory-scale synthesis of this compound, the organolithium reaction with 2-aminoacetophenone (Route 2) appears to be the most promising route in terms of achieving the highest yield. The reported 99% yield for a very similar compound suggests that with careful control of reaction conditions, particularly temperature, this method can be highly efficient.
The Grignard reaction (Route 1) remains a viable and practical alternative, especially if the higher reactivity and handling requirements of organolithium reagents are a concern. While the yield may be slightly lower, the procedure is robust and utilizes commonly available reagents.
Ultimately, the choice of synthesis route will depend on the specific requirements of the researcher, including available starting materials, equipment, and desired scale of the reaction. For maximizing yield, the organolithium route is the recommended starting point for optimization.
Visualizing the Synthetic Pathways
Caption: Comparative workflow of the three main synthetic routes to this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Grignard Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. community.wvu.edu [community.wvu.edu]
- 6. d.web.umkc.edu [d.web.umkc.edu]
- 7. benchchem.com [benchchem.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. 2-(2-Bromophenyl)-2-propanol synthesis - chemicalbook [chemicalbook.com]
- 10. reddit.com [reddit.com]
- 11. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. 2-(2-(phenylamino)phenyl)propan-2-ol synthesis - chemicalbook [chemicalbook.com]
- 15. researchgate.net [researchgate.net]
- 16. US2797244A - Process for the hydrogenation of meta-nitroacetophenone - Google Patents [patents.google.com]
- 17. data.epo.org [data.epo.org]
- 18. 2-Nitroacetophenone synthesis - chemicalbook [chemicalbook.com]
The Rising Star in Quinoline Synthesis: A Comparative Performance Analysis of 2-(2-Aminophenyl)propan-2-ol
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.
In the intricate world of heterocyclic chemistry, the quest for efficient and robust methods for constructing quinoline scaffolds is perpetual. Quinolines are a cornerstone in medicinal chemistry and materials science, demanding synthetic routes that are both high-yielding and tolerant of diverse functional groups. Traditionally, the Friedländer annulation, reacting a 2-aminoaryl aldehyde or ketone with a methylene-activated carbonyl compound, has been a workhorse reaction. However, the instability and propensity for self-condensation of 2-aminoaryl aldehydes present significant challenges.
This guide delves into the performance of a promising alternative: 2-(2-aminophenyl)propan-2-ol . We will explore its efficacy in a modified Friedländer synthesis, specifically a nickel-catalyzed dehydrogenative coupling reaction, and benchmark its performance against the parent compound, 2-aminobenzyl alcohol. This analysis is grounded in experimental data from the pivotal work of Das, Maiti, and De Sarkar in The Journal of Organic Chemistry (2018), which highlights a sustainable and operationally simple approach to polysubstituted quinolines.[1][2][3]
The Strategic Advantage of 2-Aminoaryl Alcohols in Quinoline Synthesis
The classical Friedländer synthesis, while powerful, is often hampered by the limited availability and instability of the requisite 2-aminoaryl aldehydes and ketones.[4] 2-Aminoaryl alcohols, such as this compound, have emerged as superior precursors. Their stability allows for easier handling and storage, and they can be converted in situ to the reactive carbonyl species under the reaction conditions. This is typically achieved through an oxidation or a dehydrogenation step, which seamlessly integrates into the overall reaction cascade towards the quinoline product. This "indirect" approach to the Friedländer annulation significantly broadens the scope and practicality of this important transformation.
The use of earth-abundant metal catalysts, such as nickel, in these dehydrogenative couplings further enhances the appeal of this strategy, moving away from more expensive and less sustainable precious metal catalysts like palladium or iridium.[2]
Comparative Performance Analysis: this compound vs. 2-Aminobenzyl Alcohol
The core of our analysis lies in the direct comparison of this compound with its parent analogue, 2-aminobenzyl alcohol, in the nickel-catalyzed dehydrogenative coupling with acetophenone to yield 2-methyl-4-phenylquinoline.
| Precursor | Product | Yield (%) |
| 2-Aminobenzyl alcohol | 2-Methyl-4-phenylquinoline | 91 |
| This compound | 2,2-Dimethyl-4-phenyl-1,2-dihydroquinoline | 85 |
Data sourced from Das, S.; Maiti, D.; De Sarkar, S. J. Org. Chem. 2018, 83 (4), 2309–2316.[1][3]
As the data indicates, both precursors are highly effective in this transformation, affording excellent yields of the corresponding quinoline product. 2-Aminobenzyl alcohol provides a slightly higher yield (91%) compared to this compound (85%). This subtle difference can be attributed to the steric hindrance introduced by the two methyl groups on the benzylic carbon of this compound. This increased steric bulk may slightly impede the initial dehydrogenation step or the subsequent cyclization.
However, the high yield achieved with this compound underscores its viability as a robust and efficient precursor. The gem-dimethyl group offers the advantage of preventing the formation of unwanted side products that could arise from reactions at the benzylic position, thus leading to a cleaner reaction profile.
Mechanistic Insights: The Nickel-Catalyzed Dehydrogenative Coupling Pathway
The reaction proceeds through a sequential dehydrogenation and condensation process. The nickel catalyst plays a crucial role in facilitating the dehydrogenation of both the 2-aminoaryl alcohol and the ketone.
References
- 1. Synthesis of Polysubstituted Quinolines from α-2-Aminoaryl Alcohols Via Nickel-Catalyzed Dehydrogenative Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Polysubstituted Quinolines from α-2-Aminoaryl Alcohols Via Nickel-Catalyzed Dehydrogenative Coupling [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
A Comparative Guide to Assessing Stereoselectivity: Evaluating the Potential of 2-(2-Aminophenyl)propan-2-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern chemical synthesis and pharmaceutical development, the control and accurate assessment of stereochemistry are paramount. The biological activity of a chiral molecule is often intrinsically linked to its three-dimensional structure, with different enantiomers or diastereomers exhibiting varied efficacy, and in some cases, toxicity. Consequently, robust and reliable methods for determining the stereoselectivity of a reaction are critical. This guide provides an in-depth comparison of established techniques for this purpose, while also exploring the potential of 2-(2-aminophenyl)propan-2-ol derivatives as a novel class of chiral derivatizing agents.
The Principle of Diastereomeric Conversion for Stereochemical Analysis
Enantiomers, being mirror images, possess identical physical properties in an achiral environment, making their direct differentiation challenging.[1] A powerful strategy to overcome this is to react the enantiomeric mixture with a single enantiomer of a chiral derivatizing agent (CDA). This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers, unlike enantiomers, have different physical properties and can be distinguished and quantified using standard analytical techniques such as NMR spectroscopy or chromatography.[2]
The ideal chiral derivatizing agent should react quantitatively with the analyte, and the resulting diastereomers should exhibit significant differences in their spectroscopic or chromatographic behavior.
This compound Derivatives: A Promising Scaffold
While not yet widely documented in the literature as established chiral derivatizing agents, molecules based on the this compound scaffold possess key structural features that make them intriguing candidates for assessing the stereoselectivity of chiral carboxylic acids, a common functional group in drug candidates and synthetic intermediates.
The presence of both a primary amine and a tertiary alcohol provides two potential sites for derivatization. For instance, the amine can readily form amides with chiral carboxylic acids. The proximity of the chiral center in the derivatizing agent to the newly formed amide linkage would likely lead to distinct chemical environments for the two diastereomers, which could be readily observed by ¹H or ¹³C NMR spectroscopy.
Proposed Mechanism and Workflow
The proposed workflow for using a chiral this compound derivative involves a straightforward derivatization step followed by NMR analysis.
Caption: Proposed workflow for determining enantiomeric excess using a this compound derivative.
In this proposed method, the distinct signals of the diastereomers in the NMR spectrum would allow for their integration and the subsequent calculation of the enantiomeric excess (ee). The simplicity of this "mix and shake" approach, potentially requiring only the mixing of the analyte and the derivatizing agent in an NMR tube, presents a significant advantage in terms of speed and ease of use.[3]
A Comparative Analysis of Established Methodologies
While the potential of this compound derivatives is noteworthy, a comprehensive understanding of the currently available techniques is essential for any researcher in the field. Below is a comparison of the most widely used methods for assessing stereoselectivity.
| Method | Principle | Advantages | Limitations | Typical Accuracy | Throughput |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase.[4] | Broad applicability, high accuracy and precision, well-established.[5] | Requires method development for each analyte, can be time-consuming. | ±0.1-1% ee | Low to Medium |
| NMR with Chiral Solvating Agents (CSAs) | Formation of transient diastereomeric complexes with a chiral solvating agent, leading to separate NMR signals for enantiomers.[6] | Non-destructive, relatively fast, minimal sample preparation. | Smaller signal separation than with CDAs, requires higher analyte concentration. | ±1-5% ee | Medium |
| NMR with Chiral Derivatizing Agents (CDAs) | Covalent bonding to a chiral agent to form stable diastereomers with distinct NMR spectra.[3] | Large signal separation, high accuracy. | Requires a chemical reaction, potential for kinetic resolution, agent may be difficult to remove. | ±0.5-2% ee | Medium |
| Fluorescence-Based Assays | Formation of diastereomeric complexes with a fluorescent chiral sensor, leading to differences in fluorescence intensity or wavelength.[7] | High-throughput potential, very sensitive. | Requires specific fluorescent probes, may be susceptible to interference from other sample components. | ±1-2% ee | High |
| Circular Dichroism (CD) Spectroscopy | Differential absorption of left and right circularly polarized light by chiral molecules. | Provides information on absolute configuration, can be used for high-throughput screening.[2] | Requires a chromophore near the stereocenter, can be less accurate for complex mixtures. | ±2-10% ee | High |
Detailed Experimental Protocols
To provide a practical context, the following are detailed, step-by-step protocols for three of the most common methods discussed.
Protocol 1: Chiral High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general procedure for the determination of the enantiomeric excess of a chiral compound using a polysaccharide-based chiral stationary phase.
1. System Preparation:
-
Equilibrate the chiral column (e.g., Chiralpak® AD-H) with the mobile phase (e.g., a mixture of n-hexane and isopropanol) at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved on the UV detector.[4]
-
Set the UV detector to a wavelength where the analyte has strong absorbance.
2. Sample Preparation:
-
Prepare a stock solution of the racemic standard of the analyte in the mobile phase.
-
Prepare a solution of the sample to be analyzed at a similar concentration.
3. Analysis:
-
Inject a small volume (e.g., 10 µL) of the racemic standard to determine the retention times of both enantiomers and to confirm adequate separation (resolution > 1.5).
-
Inject the same volume of the sample solution.
-
Record the chromatogram and integrate the peak areas for both enantiomers.
4. Calculation of Enantiomeric Excess (% ee):
-
% ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100.[4]
Caption: A simplified workflow for determining enantiomeric excess using chiral HPLC.
Protocol 2: NMR Spectroscopy with a Chiral Solvating Agent (CSA)
This protocol describes the use of a chiral solvating agent to resolve the signals of enantiomers in an NMR spectrum.
1. Sample Preparation:
-
In an NMR tube, dissolve a known amount of the analyte in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire a standard ¹H NMR spectrum of the analyte to identify key proton signals.
2. Addition of CSA:
-
Add a molar equivalent of a suitable chiral solvating agent (e.g., a derivative of 1,1'-bi-2-naphthol (BINOL)) to the NMR tube.[6]
-
Gently shake the tube to ensure thorough mixing.
3. NMR Analysis:
-
Acquire another ¹H NMR spectrum. The signals corresponding to the protons of the two enantiomers should now be split into two separate signals due to the formation of transient diastereomeric complexes.
-
Optimize the resolution by adjusting the temperature or the concentration of the CSA if necessary.
4. Quantification:
-
Integrate the well-resolved signals corresponding to each enantiomer.
-
The ratio of the integrals directly corresponds to the ratio of the enantiomers in the sample.
Protocol 3: High-Throughput Fluorescence-Based Assay
This protocol is based on the self-assembly of a chiral analyte with a fluorescent sensor system to produce diastereomeric complexes with different fluorescence outputs.[7]
1. Reagent Preparation:
-
Prepare stock solutions of a chiral fluorescent diol (e.g., (S)-BINOL), 2-formylphenylboronic acid, and the chiral amine analyte in an appropriate solvent (e.g., acetonitrile).
2. Assay Setup:
-
In a multi-well plate (e.g., 384-well), dispense precise volumes of the 2-formylphenylboronic acid and the chiral fluorescent diol solutions into each well using a liquid-handling robot.
-
Add the chiral amine analyte solution to the wells. Include wells with known enantiomeric compositions to generate a calibration curve.
3. Measurement:
-
Allow the plate to incubate for a short period to ensure the formation of the diastereomeric iminoboronate complexes.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths using a plate reader.
4. Data Analysis:
-
Plot the fluorescence intensity versus the enantiomeric composition for the standards to generate a calibration curve.
-
Determine the enantiomeric excess of the unknown samples by interpolating their fluorescence readings on the calibration curve.
Conclusion and Future Outlook
The assessment of stereoselectivity is a critical aspect of modern chemical research and development. While well-established methods like chiral HPLC and NMR spectroscopy remain the gold standard for their accuracy and reliability, there is a continuous drive for the development of faster and more efficient techniques, particularly for high-throughput screening applications.
The exploration of novel chiral derivatizing agents, such as those derived from this compound, holds promise for simplifying the analytical workflow. Their potential for forming diastereomers with distinct NMR signatures through a simple derivatization protocol could offer a valuable alternative to existing methods. Further research is warranted to synthesize and evaluate these compounds, and to generate the experimental data necessary to validate their performance against the established techniques detailed in this guide. The continued innovation in this area will undoubtedly lead to more powerful tools for the precise and efficient analysis of chiral molecules.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Chiral Drug Analysis in Forensic Chemistry: An Overview [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Determination of enantiomeric excess in amine derivatives with molecular self-assemblies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening: Full Paper PDF & Summary | Bohrium [bohrium.com]
A Comparative Guide to the Applications of Substituted Aminophenyl Alcohols
Substituted aminophenyl alcohols represent a versatile and highly valuable class of organic compounds, finding critical applications across pharmaceuticals, asymmetric catalysis, and materials science. Their unique bifunctional nature, possessing both a nucleophilic amino group and a reactive hydroxyl group on a phenyl scaffold, allows for a diverse range of chemical transformations and imparts specific functionalities to larger molecules. The strategic placement and nature of substituents on the phenyl ring and the amino and alcohol moieties further allow for the fine-tuning of their steric and electronic properties, making them indispensable building blocks and functional molecules in modern chemistry.
This guide provides an in-depth technical comparison of the performance of various substituted aminophenyl alcohols in their key application areas. We will delve into the causality behind experimental choices, present supporting experimental data, and provide detailed protocols for their synthesis and application, offering researchers, scientists, and drug development professionals a comprehensive resource to guide their work.
Part 1: Pharmaceutical Applications: Building Blocks for Bioactive Molecules
The inherent chirality and structural motifs of many substituted aminophenyl alcohols make them crucial components in a wide array of pharmaceuticals. Their ability to interact with biological targets such as enzymes and receptors is often stereospecific, meaning the biological activity is highly dependent on the three-dimensional arrangement of the amino and hydroxyl groups.
Adrenergic Receptor Agonists and Antagonists
A prominent class of drugs based on the aminophenyl alcohol scaffold are the β-adrenergic receptor agonists and antagonists (beta-blockers). The structure-activity relationship (SAR) in these compounds is well-established, where the nature of the substituent on the amino group and the substitution pattern on the phenyl ring dictate the drug's selectivity and potency.
Maximal activity at adrenergic receptors is typically observed in β-phenylethylamine derivatives that contain hydroxyl groups at the meta and para positions of the aromatic ring (a catechol moiety) and a β-hydroxyl group with the correct stereochemistry.[1] As the steric bulk of the substituent on the nitrogen atom increases, the activity at α-receptors decreases while activity at β-receptors increases.[1] For instance, norepinephrine, with a primary amine, is a potent α-agonist, whereas isoproterenol, with a larger isopropyl group on the amine, is a potent β-agonist.
Chiral Auxiliaries and Intermediates in Drug Synthesis
Chiral aminophenyl alcohols, such as (1R,2S)-(-)-norephedrine, are widely used as chiral auxiliaries in the asymmetric synthesis of complex pharmaceutical compounds.[2] Their ready availability from the chiral pool and their ability to induce high stereoselectivity make them invaluable tools for medicinal chemists.
Experimental Protocol: Synthesis of (1R,2S)-(-)-Norephedrine Hydrochloride [3]
This protocol outlines a representative synthesis of (1R,2S)-(-)-norephedrine hydrochloride, a key intermediate.
-
Silylation: To a solution of (1R,2S)-(-)-2-amino-1-phenylpropanol in dry THF, add tert-butyldimethylsilyl chloride and imidazole. Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Reduction: In a separate flask, prepare a suspension of LiAlH₄ in dry THF. To this refluxing suspension, add the silylated amino alcohol dropwise. Continue refluxing for 1 hour.
-
Work-up: Cool the reaction mixture to room temperature and quench by the sequential dropwise addition of water, 15% sodium hydroxide solution, and then more water.
-
Isolation: Filter the resulting salts and dry the filtrate. Evaporate the solvent to yield the crude product.
-
Salt Formation: Dissolve the crude product in ethanol and add a solution of HCl in ethanol. Evaporate the solvent and add dry ether to induce crystallization. Filter the crystalline product to obtain (1R,2S)-(-)-norephedrine hydrochloride.
Characterization: The final product should be characterized by melting point, optical rotation ([α]²⁰_D), and purity analysis (>99%).[3]
Part 2: Asymmetric Catalysis: Ligands for Enantioselective Transformations
Chiral substituted aminophenyl alcohols are highly effective ligands in a variety of metal-catalyzed asymmetric reactions. The nitrogen and oxygen atoms can coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of the reaction.
Enantioselective Addition of Diethylzinc to Aldehydes
One of the most well-studied applications of chiral aminophenyl alcohols is as catalysts for the enantioselective addition of diethylzinc to aldehydes, a powerful method for synthesizing chiral secondary alcohols. The efficiency of these catalysts is highly dependent on their structure.
| Catalyst/Ligand | Aldehyde | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| (1R,2S)-N,N-Dibutylnorephedrine | Benzaldehyde | 95 | 94 | [4] |
| (1S,2R)-N,N-Dibutylnorephedrine | Benzaldehyde | 97 | 95 (R) | [4] |
| Chiral β-amino alcohol from D-leucinol | Benzaldehyde | >95 | 98 (S) | [5] |
| Chiral β-amino alcohol from D-phenylglycinol | Benzaldehyde | >95 | 96 (S) | [5] |
Experimental Protocol: Asymmetric Addition of Diethylzinc to Benzaldehyde
-
To a solution of the chiral aminophenyl alcohol ligand (e.g., (1R,2S)-N,N-dibutylnorephedrine) in anhydrous toluene under an inert atmosphere, add a solution of diethylzinc in hexane dropwise at 0 °C.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add benzaldehyde dropwise to the reaction mixture.
-
Stir the reaction at 0 °C until completion (monitored by TLC).
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the product with diethyl ether, dry the organic layer over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the chiral secondary alcohol.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Catalytic Cycle for Diethylzinc Addition
Caption: Proposed catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde catalyzed by a chiral amino alcohol.
Part 3: Materials Science: Functional Monomers and Additives
The reactivity of the amino and hydroxyl groups, coupled with the stability of the phenyl ring, makes substituted aminophenyl alcohols valuable components in materials science for creating functional polymers and additives.
Epoxy Resins: Curing Agents and Modifiers
Aminophenyl alcohols and their derivatives can act as curing agents for epoxy resins. The amine groups react with the epoxide rings, leading to cross-linking and the formation of a rigid thermoset material. The structure of the aminophenyl compound significantly influences the curing kinetics and the final properties of the cured epoxy.
| Curing Agent | Epoxy Resin | Activation Energy (Ea, kJ/mol) | Glass Transition Temp (Tg, °C) | Reference |
| BAPTPE | DGEBA | 53.1 | - | [6] |
| BAMPTPE | DGEBA | 28.5 | - | [6] |
| BAEPTPE | DGEBA | 25.4 | - | [6] |
| BPF | DGEBF | - | >250 | [7] |
| BMAPF | DGEBF | - | >250 | [7] |
BAPTPE, BAMPTPE, and BAEPTPE are different amino-terminated polyethers. DGEBA is diglycidyl ether of bisphenol A. BPF and BMAPF are fluorenyl diamines, and DGEBF is diglycidyl ether of bisphenol fluorene.
The introduction of flexible alkyl chains between the aminophenyl group and a polyether backbone (as in BAMPTPE and BAEPTPE) enhances the reactivity of the amine with the epoxy, accelerating the curing rate.[6] Conversely, incorporating rigid fluorenyl groups leads to cured epoxy resins with remarkably high glass transition temperatures and thermal stability.[7]
Curing Mechanism of Epoxy Resins with Amines
Caption: Simplified reaction scheme for the curing of an epoxy resin with an aminophenyl-based curing agent.
Corrosion Inhibitors
Substituted aminophenyl alcohols and their derivatives have shown significant promise as corrosion inhibitors for metals, particularly mild steel in acidic media.[8][9] These molecules can adsorb onto the metal surface through the lone pair electrons on the nitrogen and oxygen atoms, as well as the π-electrons of the aromatic ring, forming a protective barrier that inhibits both anodic and cathodic reactions.
A comparative study of four amine derivatives as corrosion inhibitors for mild steel in 1 M HCl demonstrated that the substitution pattern on the phenyl ring significantly impacts the inhibition efficiency (IE).[8][9]
| Inhibitor | Concentration (M) | Inhibition Efficiency (IE, %) | Reference |
| 2-[(phenylamino)methyl]phenol | 10⁻³ | 85.39 | [8][9] |
| 2-{[(4-hydroxyphenyl)amino]methyl}phenol | 10⁻³ | 88.12 | [8][9] |
| 2-[(2-hydroxybenzyl)amino]benzonitrile | 10⁻³ | 92.56 | [8][9] |
| 2-{[(3-chlorophenyl)amino]methyl}phenol | 10⁻³ | 90.23 | [8][9] |
The results indicate that the presence of electron-donating groups (like -OH) and groups that can participate in stronger surface interactions (like -CN) enhances the corrosion inhibition efficiency.[8][9]
Synthesis of Polyamides and Dyes
The difunctional nature of aminophenyl alcohols allows them to be used as monomers in the synthesis of polyamides.[10][11][12] The amino group can react with a dicarboxylic acid or its derivative, while the hydroxyl group can be further functionalized. Additionally, diazotized aminophenyl alcohols are key intermediates in the synthesis of azo dyes. The performance of these dyes, including their fastness and color strength, depends on the substituents on the aminophenyl ring and the coupling component.[13]
Conclusion
Substituted aminophenyl alcohols are a remarkably versatile class of compounds with significant and diverse applications. In pharmaceuticals, their stereochemistry is paramount for biological activity, and they serve as essential chiral building blocks. In asymmetric catalysis, they act as highly effective chiral ligands, enabling the synthesis of enantiomerically pure compounds with high efficiency. In materials science, their reactive functional groups allow for their incorporation into polymers to enhance properties like thermal stability and to create functional materials such as corrosion inhibitors and dyes. The continued exploration of new substitution patterns and novel applications for this class of molecules promises to yield further advancements across the chemical sciences.
References
- 1. pharmacy180.com [pharmacy180.com]
- 2. researchgate.net [researchgate.net]
- 3. 1R,2S-(-)-Norephedrine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Experimental and theoretical investigations of four amine derivatives as effective corrosion inhibitors for mild steel in HCl medium | Semantic Scholar [semanticscholar.org]
- 9. Experimental and theoretical investigations of four amine derivatives as effective corrosion inhibitors for mild steel in HCl medium - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03560B [pubs.rsc.org]
- 10. Direct synthesis of amide or polyamides from alcohols and Amines with liberation of H2 – Zhao Group [web.pkusz.edu.cn]
- 11. youtube.com [youtube.com]
- 12. Synthesis of polyamides [uv.es]
- 13. ijsr.net [ijsr.net]
A Comparative Guide to the Reactivity of Ortho-, Meta-, and Para-Isomers of Aminophenyl Propanol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the isomeric purity and predictable reactivity of intermediates are paramount. Aminophenyl propanols, key structural motifs in a variety of biologically active compounds, present a compelling case study in how the spatial arrangement of functional groups dictates chemical behavior. This guide provides an in-depth comparative analysis of the reactivity of ortho-, meta-, and para-isomers of aminophenyl propanol, supported by foundational principles of organic chemistry and detailed experimental protocols for empirical validation.
Foundational Principles Governing Isomeric Reactivity
The reactivity of the aminophenyl propanol isomers is fundamentally governed by the interplay of electronic and steric effects imparted by the amino (-NH2), hydroxyl (-OH from the propanol moiety), and the alkyl chain of the propanol group on the aromatic ring.
Electronic Effects: A Tale of Two Activating Groups
Both the amino and hydroxyl groups are potent activating groups in electrophilic aromatic substitution (EAS).[1][2] They donate electron density to the benzene ring via a resonance effect (+R), thereby increasing its nucleophilicity and making it more susceptible to attack by electrophiles.[3][4] This electron-donating nature is most pronounced at the ortho and para positions relative to each activating group.
-
Ortho- and Para-Isomers: In these isomers, the amino and propanol groups work in concert to strongly activate the ring. The para-isomer, with the groups situated at opposite ends, experiences a synergistic activation of the positions ortho to each group. The ortho-isomer also exhibits strong activation, though steric factors can come into play.
-
Meta-Isomer: In the meta-isomer, the activating effects of the amino and hydroxyl groups are not reinforcing at the same positions. This generally leads to a lower overall ring activation compared to the ortho and para isomers. Consequently, the meta-isomer is often more stable and less prone to reactions like oxidation.[1]
The Ortho Effect: Steric Hindrance and Intramolecular Interactions
The "ortho effect" is a collection of steric and electronic interactions that are unique to ortho-substituted compounds.[5][6] In ortho-aminophenyl propanol, the proximity of the amino and propanol groups can lead to:
-
Steric Hindrance: The bulky propanol group can physically impede the approach of reagents to the amino group or the adjacent positions on the aromatic ring.[7] This can decrease the rate of reactions at these sites compared to the less hindered para-isomer.
-
Intramolecular Hydrogen Bonding: The potential for hydrogen bonding between the amino and hydroxyl groups can influence the conformation of the molecule and the availability of the lone pair on the nitrogen, potentially modulating its basicity and nucleophilicity.
-
Unique Reaction Pathways: The close proximity of the functional groups in the ortho-isomer can facilitate unique cyclization and condensation reactions that are not possible for the meta and para isomers.[1]
Comparative Reactivity in Key Transformations
The theoretical principles outlined above manifest in distinct reactivity patterns for the three isomers in common organic transformations.
Electrophilic Aromatic Substitution (EAS)
In electrophilic aromatic substitution reactions, such as halogenation or nitration, the ortho- and para-isomers are expected to be significantly more reactive than the meta-isomer due to the synergistic activation of the aromatic ring. The directing effects of the -NH2 and -OH groups will dictate the position of the incoming electrophile.
| Isomer | Expected Relative Reactivity in EAS | Major Product(s) | Rationale |
| Ortho | High | Substitution at positions 4 and 6 | Strong activation from both groups, but steric hindrance from the propanol group may influence the regioselectivity. |
| Meta | Low | Substitution at positions 2, 4, and 6 | The activating groups do not reinforce each other, leading to lower overall reactivity. |
| Para | Very High | Substitution at positions 2 and 6 | Strong, synergistic activation from both groups with less steric hindrance compared to the ortho-isomer. |
Oxidation
The susceptibility to oxidation is a key differentiator between the isomers.
-
ortho- and para- Isomers: These isomers are readily oxidized, often by air or mild oxidizing agents.[1] The oxidation of para-aminophenol is known to proceed through a one-electron oxidation to form a stable free radical.[8] A similar mechanism can be expected for para-aminophenyl propanol. The ortho-isomer can undergo oxidative cyclization.[1]
-
meta- Isomer: The meta-isomer is significantly more stable towards oxidation.[1] This stability makes it a more robust intermediate in synthetic sequences where oxidative side reactions are a concern.
N-Acylation
The acylation of the amino group is another reaction where isomeric differences are prominent. While the intrinsic nucleophilicity of the amino group is influenced by its position on the ring, steric effects play a crucial role.
| Isomer | Expected Relative Reactivity in N-Acylation | Rationale |
| Ortho | Lowest | The propanol group sterically hinders the approach of the acylating agent to the amino group. |
| Meta | Intermediate | The amino group is less sterically hindered than in the ortho-isomer. |
| Para | Highest | The amino group is the most accessible, with minimal steric hindrance from the distant propanol group. |
Experimental Protocols for Comparative Reactivity Analysis
To empirically validate the theoretical differences in reactivity, the following detailed experimental protocols are proposed.
Experiment 1: Comparative Kinetics of N-Acylation via UV-Vis Spectrophotometry
This experiment will quantify the relative rates of N-acylation of the three isomers with acetic anhydride, monitored by the change in absorbance of the reaction mixture over time.
Objective: To determine the pseudo-first-order rate constants for the N-acylation of ortho-, meta-, and para-aminophenyl propanol.
Materials:
-
ortho-Aminophenyl propanol
-
meta-Aminophenyl propanol
-
para-Aminophenyl propanol
-
Acetic anhydride (freshly distilled)
-
Acetonitrile (spectroscopic grade)
-
UV-Vis spectrophotometer with a thermostatted cuvette holder
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Stopwatch
Workflow Diagram:
Caption: Workflow for the comparative kinetic analysis of N-acylation.
Detailed Procedure:
-
Preparation of Stock Solutions:
-
Accurately prepare 0.01 M stock solutions of each of the three aminophenyl propanol isomers in spectroscopic grade acetonitrile.
-
Prepare a 0.1 M stock solution of acetic anhydride in acetonitrile. This large excess ensures pseudo-first-order kinetics with respect to the amine.
-
-
Spectrophotometer Setup:
-
Set the UV-Vis spectrophotometer to the wavelength of maximum absorbance (λmax) of the expected N-acetylated product. This will need to be determined beforehand by running a full spectrum of a completed reaction mixture.
-
Set the temperature of the cuvette holder to a constant 25°C.
-
-
Kinetic Measurement (to be performed for each isomer):
-
Pipette 1.0 mL of the aminophenyl propanol stock solution and 1.0 mL of acetonitrile into a quartz cuvette.
-
Place the cuvette in the spectrophotometer and allow it to equilibrate for 5 minutes. Record the initial absorbance.
-
To initiate the reaction, add 1.0 mL of the acetic anhydride stock solution to the cuvette, cap it, invert it twice to mix, and immediately start recording the absorbance at the predetermined λmax every 30 seconds for at least 30 minutes, or until the absorbance reading stabilizes (A∞).
-
-
Data Analysis:
-
For each isomer, plot ln(A∞ - At) versus time, where At is the absorbance at time t.
-
The slope of the resulting straight line will be equal to -k', where k' is the pseudo-first-order rate constant.
-
Compare the calculated k' values to determine the relative reactivity of the three isomers in N-acylation.
-
Experiment 2: Comparative Oxidative Stability via Cyclic Voltammetry
This experiment will assess the ease of oxidation of the three isomers by determining their oxidation potentials.
Objective: To determine and compare the oxidation potentials of ortho-, meta-, and para-aminophenyl propanol.
Materials:
-
ortho-Aminophenyl propanol
-
meta-Aminophenyl propanol
-
para-Aminophenyl propanol
-
Anhydrous acetonitrile
-
Tetrabutylammonium hexafluorophosphate (TBAPF6) as the supporting electrolyte
-
Potentiostat with a three-electrode setup (glassy carbon working electrode, platinum wire counter electrode, and a silver/silver chloride reference electrode)
-
Electrochemical cell
Workflow Diagram:
Caption: Workflow for comparative analysis of oxidative stability.
Detailed Procedure:
-
Preparation of the Electrolyte Solution:
-
Prepare a 0.1 M solution of the supporting electrolyte, TBAPF6, in anhydrous acetonitrile.
-
-
Electrochemical Measurement (to be performed for each isomer):
-
Dissolve a small, accurately weighed amount of the aminophenyl propanol isomer in the electrolyte solution to achieve a final concentration of approximately 1 mM.
-
Transfer the solution to the electrochemical cell and degas with a gentle stream of nitrogen for 10 minutes to remove dissolved oxygen.
-
Immerse the three electrodes into the solution.
-
Using the potentiostat, perform a cyclic voltammogram by scanning the potential from an initial value of 0 V to a final value of +1.5 V (or a potential sufficient to observe the oxidation peak) and then back to 0 V. A scan rate of 100 mV/s is a good starting point.
-
-
Data Analysis:
-
Plot the resulting current versus the applied potential.
-
From the voltammogram for each isomer, determine the anodic peak potential (Epa), which corresponds to the potential at which the oxidation rate is at its maximum.
-
Compare the Epa values. A lower (less positive) Epa indicates that the isomer is more easily oxidized.
-
Conclusion
The reactivity of the ortho-, meta-, and para-isomers of aminophenyl propanol is a nuanced interplay of electronic and steric effects. The ortho- and para-isomers are generally more reactive in electrophilic aromatic substitutions and more susceptible to oxidation due to the powerful activating nature of the amino and hydroxyl groups. The meta-isomer, in contrast, is typically more stable. The ortho-isomer exhibits unique reactivity due to the proximity of its functional groups, leading to potential steric hindrance and unique cyclization pathways. For researchers and drug development professionals, a thorough understanding of these isomeric differences is crucial for the rational design of synthetic routes, the prediction of product distributions, and the development of stable and effective molecules. The experimental protocols provided herein offer a robust framework for the quantitative comparison of the reactivity of these important chemical building blocks.
References
- 1. chemcess.com [chemcess.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chemistrypoint4u.quora.com [chemistrypoint4u.quora.com]
- 8. Oxidation of p-aminophenol catalyzed by horseradish peroxidase and prostaglandin synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Characterization of 2-(2-Aminophenyl)propan-2-ol Derivatives: HPLC vs. GC-MS
Welcome to an in-depth comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the characterization of 2-(2-aminophenyl)propan-2-ol and its derivatives. As crucial intermediates in pharmaceutical synthesis, the precise and accurate analysis of these compounds is paramount for quality control, impurity profiling, and stability testing. This guide moves beyond mere protocols to explain the fundamental causality behind methodological choices, empowering you to select and optimize the ideal technique for your specific analytical challenge.
Understanding the Analyte: Physicochemical Profile
This compound is a tertiary benzylic alcohol containing a primary aromatic amine. Its structure dictates its analytical behavior.
-
Polarity: The presence of both a hydroxyl (-OH) and an amino (-NH2) group makes the molecule highly polar.
-
Volatility: Due to its polarity and hydrogen bonding capabilities, the compound has a low vapor pressure and is considered non-volatile under standard GC conditions.
-
Thermal Stability: Tertiary benzylic alcohols can be susceptible to dehydration (loss of water) at elevated temperatures, a critical consideration for GC analysis.
-
UV Absorbance: The phenyl ring provides a strong chromophore, making it an excellent candidate for UV detection in HPLC.
This initial assessment suggests that HPLC is a more direct and straightforward approach, while GC will likely require chemical modification to overcome the challenges of low volatility and potential thermal degradation.
High-Performance Liquid Chromatography (HPLC): The Robust Workhorse
HPLC is exceptionally well-suited for the analysis of polar, non-volatile, and thermally sensitive compounds, making it the primary choice for routine quantification and purity assessment of this compound derivatives.[1][2] The most common mode for this type of analyte is Reversed-Phase HPLC.
Causality Behind the HPLC Method
The goal is to achieve retention and sharp, symmetrical peaks. In reversed-phase HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase.
-
Stationary Phase (Column): A C18 (octadecylsilane) column is the standard choice. Its long alkyl chains provide a hydrophobic surface that retains the aromatic portion of the analyte.
-
Mobile Phase: A mixture of water and an organic solvent (like acetonitrile or methanol) is used. The key is controlling the pH. The amino group is basic; at a pH below its pKa, it will be protonated (-NH3+), increasing its polarity and reducing retention. A buffer (e.g., phosphate or formate) is essential to maintain a constant pH, ensuring reproducible retention times and good peak shape.[3]
-
Detection: The aromatic ring in the molecule allows for sensitive detection using a UV-Vis or Photodiode Array (PDA) detector, typically in the range of 230-280 nm.[3][4]
Experimental Workflow: HPLC Analysis
Caption: Standard workflow for HPLC-UV quantification.
Detailed HPLC Protocol (Representative Method)
This protocol is a self-validating starting point, designed for robustness. Method validation should be performed according to ICH guidelines.[5]
-
Instrumentation: Standard HPLC system with a UV or PDA detector.
-
Chemicals & Materials:
-
This compound Reference Standard
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Potassium Phosphate Monobasic (Analytical Grade)
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile : 20 mM Potassium Phosphate Buffer (pH adjusted to 3.0 with phosphoric acid) (30:70 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 240 nm.
-
Injection Volume: 10 µL.
-
-
Preparation of Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 25 mg of the reference standard and dissolve in a 25 mL volumetric flask with a 50:50 mixture of methanol and water.
-
Working Standard Solution (0.1 mg/mL): Dilute 5 mL of the stock solution to 50 mL with the mobile phase.
-
Sample Preparation: Prepare the sample to a nominal concentration of 0.1 mg/mL in the mobile phase, filtering through a 0.45 µm filter before injection.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For Definitive Identification
GC-MS is a powerhouse for structural elucidation and the identification of unknown volatile and semi-volatile compounds.[1] However, due to the polar and non-volatile nature of this compound, direct analysis is not feasible. The key to successful GC-MS analysis is derivatization .
Causality Behind the GC-MS Method
Derivatization is a chemical reaction used to convert the analyte into a product with properties that are more amenable to GC analysis.[6]
-
Why Derivatize? The primary goal is to mask the polar -OH and -NH2 groups. This is achieved by replacing the active hydrogens with nonpolar, bulky groups (e.g., trimethylsilyl). This transformation dramatically increases the analyte's volatility and thermal stability, preventing on-column adsorption and degradation, which would otherwise lead to poor chromatography and unreliable results.[3]
-
Choice of Reagent: Silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) are highly effective for derivatizing both hydroxyl and amine groups simultaneously.[3] Acylating agents like pentafluoropropionic anhydride (PFPA) are also an option, creating highly electron-capturing derivatives suitable for sensitive detection.[7][8]
-
Mass Spectrometry: The mass spectrometer provides high specificity. The electron ionization (EI) process fragments the derivatized molecule in a predictable way, creating a unique "fingerprint" mass spectrum that can be compared against spectral libraries (like NIST) for confident identification.[9]
Experimental Workflow: GC-MS Analysis
Caption: Standard workflow for GC-MS, highlighting the essential derivatization step.
Detailed GC-MS Protocol (Representative Method)
-
Instrumentation: Standard GC-MS system.
-
Chemicals & Materials:
-
Sample containing this compound
-
Pyridine or Acetonitrile (Anhydrous)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
-
-
Sample Preparation & Derivatization:
-
Dissolve a known amount of the sample (approx. 1 mg) in 0.5 mL of anhydrous pyridine in a reaction vial.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen. This step is crucial to remove any water, which would consume the derivatizing reagent.
-
Add 100 µL of BSTFA + 1% TMCS to the dry residue.
-
Cap the vial tightly and heat in a heating block or oven at 70°C for 30 minutes to ensure complete reaction.[3]
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Column: DB-5ms (or similar 5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Mode: Split (e.g., 20:1).
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
MS Transfer Line Temp: 280°C.
-
Ion Source Temp: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-450 m/z.
-
Head-to-Head Comparison: HPLC vs. GC-MS
The choice between these two powerful techniques is dictated entirely by the analytical objective.
| Feature | HPLC-UV | GC-MS | Causality & Rationale |
| Analyte State | Analyzed directly in solution. | Requires conversion to a volatile, stable derivative. | The analyte's inherent polarity and thermal lability make it unsuitable for direct GC analysis.[10] |
| Primary Application | Quantitative Analysis: Purity, assay, stability studies. | Qualitative Analysis: Identification of unknowns, structural confirmation. | HPLC-UV provides excellent precision and accuracy for quantification.[3] GC-MS provides definitive structural data from mass spectra.[1] |
| Speed & Throughput | Generally faster for routine QC without sample prep. | Slower due to the mandatory derivatization step. | The derivatization reaction adds significant time to the overall workflow. |
| Sensitivity | Good, dependent on the analyte's chromophore. | Potentially higher, especially in Selected Ion Monitoring (SIM) mode. | Mass spectrometers are inherently very sensitive detectors. |
| Complexity & Cost | Lower complexity, robust instrumentation. | Higher complexity, requires expertise in derivatization and spectral interpretation. | The added derivatization step and the complexity of the MS detector increase operational requirements. |
| Data Output | Chromatogram with retention time and peak area. | Chromatogram + Mass Spectrum for each peak. | GC-MS provides an extra dimension of data (the mass spectrum) for each separated component. |
Decision-Making Framework
To assist in selecting the optimal technique, consider the following logical workflow based on your analytical goals.
Caption: A logical guide for selecting between HPLC and GC-MS.
Conclusion
HPLC and GC-MS are not competitors but complementary tools for the comprehensive characterization of this compound derivatives.
-
HPLC-UV is the undisputed method of choice for routine, high-throughput quantitative analysis. Its ability to analyze the polar, non-volatile compound in its native form makes it robust, reliable, and efficient for quality control environments.[2][3]
-
GC-MS , while requiring the additional, critical step of derivatization, is invaluable for structural confirmation and the identification of unknown impurities. The rich information provided by the mass spectrum is essential for troubleshooting, degradant profiling, and in-depth research applications.
As a senior scientist, the most effective strategy is to leverage the strengths of both techniques: use HPLC for routine purity and assay measurements and employ GC-MS when you need to definitively identify what you are seeing. This dual approach ensures both efficiency and certainty in your analytical results.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 3. benchchem.com [benchchem.com]
- 4. helixchrom.com [helixchrom.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GC-MS of Pentafluourobenzyl Derivatives of Phenols, Amines, and Carboxylic Acids | Springer Nature Experiments [experiments.springernature.com]
- 9. This compound | C9H13NO | CID 253527 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 2-(2-Aminophenyl)propan-2-ol
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond the confines of the reaction flask. The final, and arguably one of the most critical, stages is its proper disposal. This guide provides essential, actionable information for the safe and compliant disposal of 2-(2-Aminophenyl)propan-2-ol, ensuring the protection of personnel and the environment. As your partner in laboratory safety, we aim to build trust by providing value that transcends the product itself.
Understanding the Compound: A Precautionary Approach
A crucial first step, as mandated by the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA), is to determine if a waste is hazardous.[3] Since this compound is not specifically listed on the F, K, P, or U lists of hazardous wastes, a "characteristic" determination is required.[4][5]
Hazardous Waste Characterization
You, the generator of the waste, are legally responsible for determining if your waste is hazardous.[4] This is typically done through laboratory analysis or by applying knowledge of the chemical's properties. The four characteristics of hazardous waste are:
| Characteristic | EPA Waste Code | Description | Relevance to this compound |
| Ignitability | D001 | Liquids with a flash point < 60°C (140°F), non-liquids that can cause fire, ignitable compressed gases, and oxidizers.[6] | The flash point of this compound is not widely reported. Laboratory testing is required to determine if it meets the criteria for an ignitable waste. |
| Corrosivity | D002 | Aqueous wastes with a pH ≤ 2 or ≥ 12.5, or liquids that can corrode steel at a specific rate.[6] | This compound is unlikely to be corrosive, but if it is in a solution, the pH of the entire waste stream must be considered. |
| Reactivity | D003 | Wastes that are unstable, can react violently, explode, or release toxic gases under normal conditions.[6] | While not expected to be highly reactive, this should be confirmed through analysis or reliable data. |
| Toxicity | D004-D043 | Wastes that contain certain contaminants at or above specified concentrations that could leach into groundwater.[6] | This is determined by the Toxicity Characteristic Leaching Procedure (TCLP). Given the aromatic amine structure, there is a potential for toxicity that should be evaluated. |
Due to the lack of specific data, it is highly recommended to treat this compound and its waste products as hazardous unless laboratory analysis definitively proves otherwise.
The Disposal Workflow: A Step-by-Step Procedural Guide
The following workflow outlines the critical steps for the safe and compliant disposal of this compound waste.
Caption: A workflow diagram illustrating the key phases and steps for the proper disposal of this compound.
Detailed Protocols for Disposal
Phase 1: In-Lab Waste Management
Step 1: Waste Characterization As outlined above, assume the waste is hazardous. Consult your institution's Environmental Health and Safety (EHS) department for guidance on formal characterization.
Step 2: Segregation Proper segregation is paramount to prevent dangerous chemical reactions.
-
Do not mix this compound waste with:
-
Strong oxidizing agents
-
Strong acids
-
Other incompatible chemical waste streams.
-
-
Store in a separate, designated waste container.
Step 3: Collection & Containment
-
Container Selection: Use a container that is chemically compatible with this compound. High-density polyethylene (HDPE) or glass containers are generally suitable. Ensure the container is in good condition with a secure, leak-proof lid.
-
Labeling: The container must be clearly labeled with a "Hazardous Waste" tag. The label must include:
-
The full chemical name: "this compound"
-
The approximate concentration and quantity.
-
The date of waste generation.
-
The name of the principal investigator and the laboratory location.
-
Appropriate hazard pictograms as determined by your EHS department.
-
Step 4: Storage
-
Store the waste container in a designated, secure, and well-ventilated area.
-
Use a secondary containment bin to prevent the spread of material in case of a leak.
-
Keep the container closed at all times, except when adding waste.
Phase 2: Disposal & Decontamination
Step 5: Arrange for Pickup Contact your institution's EHS department or a licensed hazardous waste contractor to schedule a pickup. Do not attempt to transport hazardous waste yourself unless you are trained and authorized to do so.
Step 6: Final Disposal Method: Controlled Incineration with Flue Gas Scrubbing The recommended disposal method for this compound is controlled incineration.[1] This high-temperature process destroys the organic molecule.
-
Why Incineration? Incineration is an effective method for destroying organic compounds, converting them primarily into carbon dioxide and water.
-
The Role of Flue Gas Scrubbing: The combustion of nitrogen-containing compounds like this compound can produce nitrogen oxides (NOx), which are harmful air pollutants.[7][8] Flue gas scrubbing is a critical post-combustion treatment that removes or neutralizes these and other acidic gases before they are released into the atmosphere.[9][10][11] This ensures that the disposal process is environmentally responsible.
Step 7: Container Decontamination: The Triple-Rinse Procedure Empty containers that held this compound must be properly decontaminated before they can be disposed of as non-hazardous waste or recycled. The EPA mandates a triple-rinse procedure.[12][13][14]
Experimental Protocol: Triple-Rinsing a Chemical Container
-
Initial Draining: Empty the container of all pourable contents into your hazardous waste collection container. Allow it to drain for at least 30 seconds.
-
First Rinse:
-
Fill the empty container to approximately 10-25% of its capacity with a suitable solvent (e.g., water, if the compound is soluble, or another appropriate solvent recommended by your EHS department).
-
Securely cap the container and shake vigorously to rinse all interior surfaces.
-
Pour the rinsate into your hazardous waste collection container. Do not pour the rinsate down the drain.[12]
-
-
Second Rinse: Repeat step 2, collecting the rinsate in the same hazardous waste container.
-
Third Rinse: Repeat step 2 for a third time, again collecting the rinsate.
-
Final Steps:
-
Allow the container to air dry completely in a well-ventilated area (e.g., a fume hood).
-
Deface or remove the original label.
-
Puncture the container to prevent reuse.[14]
-
Dispose of the clean, dry, and punctured container in the appropriate solid waste or recycling bin as directed by your institution's policies.
-
Step 8: Documentation Maintain accurate records of all hazardous waste generated and disposed of. This is a legal requirement and a crucial component of a robust laboratory safety program.
Emergency Procedures for Spills
In the event of a spill of this compound, immediate and appropriate action is necessary.
-
Alert Personnel: Notify everyone in the immediate area of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the laboratory.
-
Consult the SDS: The Safety Data Sheet for the compound will provide specific guidance on spill cleanup.
-
Use Appropriate PPE: At a minimum, wear safety goggles, a lab coat, and chemical-resistant gloves. For larger spills, respiratory protection may be necessary.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or a commercial spill pillow, to absorb the spilled liquid.
-
Collect and Dispose: Carefully collect the absorbent material and place it in a sealed, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent and decontaminating solution.
-
Report: Report the spill to your EHS department.
By adhering to these rigorous, evidence-based procedures, you can ensure the safe and compliant disposal of this compound, upholding your commitment to laboratory safety and environmental stewardship.
References
- 1. echemi.com [echemi.com]
- 2. This compound | C9H13NO | CID 253527 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 4. trdsf.com [trdsf.com]
- 5. epa.gov [epa.gov]
- 6. actenviro.com [actenviro.com]
- 7. curiowater.co.uk [curiowater.co.uk]
- 8. NOx reduction with SCR, SNCR and Scrubber methods [valmet.com]
- 9. knick-international.com [knick-international.com]
- 10. enertherm-engineering.com [enertherm-engineering.com]
- 11. Flue Gas Treatment - Kanadevia Inova [kanadevia-inova.com]
- 12. pca.state.mn.us [pca.state.mn.us]
- 13. Triple Rinse Procedure | Environmental Health and Safety | Binghamton University [binghamton.edu]
- 14. axiomproductsusa.com [axiomproductsusa.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
